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  • Product: 1H-Imidazo[1,2-A]purin-9-amine
  • CAS: 754241-51-5

Core Science & Biosynthesis

Foundational

1H-Imidazo[1,2-A]purin-9-amine CAS 754241-51-5 chemical properties and structure

Comprehensive Technical Guide on 1H-Imidazo[1,2-a]purin-9-amine (CAS 754241-51-5): Structural Properties, Synthetic Workflows, and Pharmacological Applications Executive Summary In the landscape of nucleoside analog desi...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Technical Guide on 1H-Imidazo[1,2-a]purin-9-amine (CAS 754241-51-5): Structural Properties, Synthetic Workflows, and Pharmacological Applications

Executive Summary

In the landscape of nucleoside analog design, the rigidification of the purine core via cyclic extensions has yielded profound advancements in antiviral therapeutics, fluorescent probes, and kinase inhibitors. 1H-Imidazo[1,2-a]purin-9-amine (CAS 754241-51-5) represents a foundational tricyclic purine scaffold. By bridging the N1 and N2 positions of the traditional purine ring with an etheno linkage, this molecule introduces unique electronic distribution and conformational restrictions.

This whitepaper provides an in-depth analysis of the chemical properties, synthetic methodologies, and biological applications of the imidazo[1,2-a]purine class. Designed for drug development professionals, this guide bridges the gap between raw physicochemical data and field-proven experimental workflows, emphasizing its role as a precursor for tricyclic acyclovir analogs and fluorescent nucleoside bases (such as wyosine derivatives) [1].

Chemical Properties & Structural Analysis

The structural hallmark of 1H-Imidazo[1,2-a]purin-9-amine is its extended π -conjugation system. This tricyclic architecture not only alters the hydrogen-bonding donor/acceptor profile compared to standard guanine or adenine but also imparts intrinsic fluorescence—a property highly leveraged in the study of tRNA modifications (e.g., the "Y" base) and real-time cellular imaging [2].

Table 1: Physicochemical Properties of 1H-Imidazo[1,2-a]purin-9-amine

PropertyValue / Description
Chemical Name 1H-Imidazo[1,2-a]purin-9-amine
CAS Registry Number 754241-51-5
Molecular Formula C₇H₆N₆
Molecular Weight 174.16 g/mol
Polar Surface Area (PSA) 84.89 Ų
LogP 0.769
Core Architecture Tricyclic (Imidazo-fused purine)
Key Electronic Feature Extended π -conjugation enabling visible-region fluorescence

Data synthesized from authoritative chemical databases [1].

Synthetic Methodologies: Constructing the Tricyclic Scaffold

Synthesizing the imidazo[1,2-a]purine core requires precise regiochemical control. Direct alkylation of purines often results in a mixture of N7 and N9 isomers. To construct the N1-C2 etheno bridge selectively, a two-step approach utilizing acetal-protected intermediates is the industry standard [3].

Protocol 1: Regioselective Synthesis of the Imidazo[1,2-a]purine Core

Self-Validating System: This protocol includes an in-process HPLC-MS validation step to ensure the absence of N7-alkylated byproducts before triggering the final cyclization, preventing the amplification of impurities.

Step 1: Precursor Alkylation

  • Dissolve the starting purine-amine derivative (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere.

  • Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to deprotonate the reactive amine.

  • Dropwise, add 1-bromo-2,2-diethoxyethane (1.2 eq) while maintaining the reaction at 80°C for 12 hours. Causality Check: Why use a diethoxyethyl intermediate instead of direct condensation with bromoacetone? Bromoacetone is highly reactive and promotes competitive N7/N9 alkylation. By pre-forming the acetal, we lower the electrophilicity of the intermediate, ensuring that the initial attack is highly controlled.

Step 2: In-Process Validation

  • Quench a 10 µL aliquot in 1 mL of methanol.

  • Analyze via LC-MS. Proceed to Step 3 only when the intermediate mass [M+H]+ corresponding to the 1-(2,2-diethoxyethyl)purine is >95% pure, confirming the absence of N7-isomers.

Step 3: Acid-Catalyzed Cyclization

  • Isolate the intermediate via solvent evaporation and re-dissolve in a 0.1 M aqueous HCl / propanol mixture (1:1 v/v).

  • Reflux at 90°C for 4 hours. Causality Check: The acidic environment serves a dual purpose: it deprotects the acetal to an active aldehyde and simultaneously protonates the adjacent ring nitrogen, driving the intramolecular cyclization between the N1 and N2 positions to form the final tricyclic 1H-Imidazo[1,2-a]purin-9-amine scaffold.

Synthesis A Purine Precursor (Amine Derivative) B Alkylation (1-bromo-2,2-diethoxyethane) A->B K2CO3, DMF, 80°C C Acetal Intermediate (LC-MS Validated) B->C Regioselective control D Acidic Deprotection (0.1 M HCl / Heat) C->D Acetal hydrolysis E 1H-Imidazo[1,2-a]purin-9-amine (Tricyclic Core) D->E Intramolecular cyclization

Logical workflow for the regioselective synthesis of the tricyclic imidazo[1,2-a]purine scaffold.

Pharmacological Profiling: Kinase Modulation & Antiviral Potential

The addition of the third ring to the purine system fundamentally alters how the molecule interacts with target enzymes.

Antiviral Applications (Thymidine Kinase Affinity): Tricyclic analogs of acyclovir (TACV) and ganciclovir (TGCV) built on the imidazo[1,2-a]purine scaffold exhibit potent antiviral properties. Transferred Nuclear Overhauser Effect (trNOE) studies and full relaxation matrix analyses have demonstrated that when these tricyclic analogs bind to Herpes Simplex Virus Type 1 Thymidine Kinase (HSV1 TK), the rigidified core restricts the conformational flexibility of the acyclic side chain. In the bound state, the molecule locks into a specific, highly favored conformation that facilitates rapid phosphorylation, a mandatory step for viral DNA chain termination[4].

Fluorescent Probes: Derivatives of the imidazo[1,2-a]purine core exhibit advantageous fluorescence properties, including emission in the visible region with moderate intensity and minimal overlap with absorption spectra. This makes them exceptional candidates for designing fluorescent nucleoside probes to study RNA dynamics without the need for bulky, exogenous fluorophores [2].

MOA A Imidazo[1,2-a]purine Prodrug B Viral Thymidine Kinase (HSV1 TK) A->B Conformationally locked binding C Monophosphorylation B->C ATP dependent transfer D Cellular Kinases (Di/Tri-phosphorylation) C->D Host cell machinery E Active Triphosphate Analog D->E Active metabolite formed F Viral DNA Polymerase (Chain Termination) E->F Competitive inhibition

Mechanism of action of imidazo[1,2-a]purine derivatives via viral thymidine kinase phosphorylation.

Experimental Protocol: HSV1 TK Phosphorylation Assay

To evaluate the efficacy of newly synthesized imidazo[1,2-a]purine derivatives, a robust in vitro kinase assay is required.

Causality Check: Why use a radiometric readout instead of a standard NADH-coupled fluorometric assay? Because imidazo[1,2-a]purines possess intrinsic fluorescence (similar to the wyosine "Y" base in tRNA) [2]. This intrinsic fluorescence will severely quench or artificially inflate the signal in fluorometric assays. A radiometric assay using [γ-³²P]ATP completely bypasses this optical interference, ensuring absolute trustworthiness of the kinetic data.

Protocol 2: Radiometric Kinase Phosphorylation Assay

Reagents & Setup:

  • Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 5 mM DTT.

  • Enzyme: Recombinant HSV1 TK (purified, 10 nM final concentration).

  • Substrates: 1H-Imidazo[1,2-a]purin-9-amine derivative (titrated from 0.1 µM to 100 µM), 100 µM unlabeled ATP spiked with 0.5 µCi[γ-³²P]ATP.

Workflow:

  • Reaction Initiation: Combine the buffer, enzyme, and the imidazo[1,2-a]purine substrate in a 96-well V-bottom plate. Incubate at 37°C for 5 minutes to allow for binding equilibration.

  • Pulse: Initiate the reaction by adding the ATP/[γ-³²P]ATP mixture.

  • Termination (Self-Validation Step): After exactly 15 minutes, quench the reaction by spotting 15 µL of the mixture directly onto DE81 ion-exchange filter paper discs. The positively charged DE81 paper tightly binds the negatively charged phosphorylated product, while unreacted neutral/basic imidazo[1,2-a]purine is washed away.

  • Washing: Wash the discs three times (5 minutes each) in 125 mM sodium phosphate buffer (pH 7.0) to remove unreacted [γ-³²P]ATP.

  • Quantification: Dry the discs and quantify the retained radioactivity using a liquid scintillation counter. Calculate the Km​ and Vmax​ using Michaelis-Menten non-linear regression.

References

  • NextSDS. 1H-Purin-2-amine,6-(1H-imidazol-1-yl)-(9CI) — Chemical Substance Information (CAS 754241-51-5). NextSDS Chemical Database.
  • Taylor & Francis. Synthesis and Fluorescent Properties of 6-(4-Biphenylyl)-3,9-dihydro-9-oxo-5H-imidazo[1,2-A]purine Analogues of Acyclovir and Ganciclovir. Nucleosides, Nucleotides and Nucleic Acids.
  • ResearchGate. Synthesis and antiviral activity of 3-substituted derivatives of 3,9-dihydro-9-oxo-5H-imidazo[1,2-a]purines, tricyclic analogs of acyclovir and ganciclovir.
  • PubMed / NIH. A transferred NOE study of a tricyclic analog of acyclovir bound to thymidine kinase.
Exploratory

Mechanism of Action of 1H-Imidazo[1,2-a]purin-9-amine in Kinase Inhibition: A Structural and Biochemical Guide

Executive Summary The development of small-molecule kinase inhibitors has revolutionized targeted oncology and virology. Among the most privileged scaffolds in this domain are purine analogues, which mimic the endogenous...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule kinase inhibitors has revolutionized targeted oncology and virology. Among the most privileged scaffolds in this domain are purine analogues, which mimic the endogenous ATP cosubstrate [1]. Specifically, 1H-Imidazo[1,2-a]purin-9-amine represents a highly specialized tricyclic pharmacophore. By fusing an imidazole ring to the purine core, this molecule achieves conformational rigidity and enhanced lipophilicity, making it a potent, ATP-competitive Type I kinase inhibitor. This whitepaper deconstructs its structural advantages, mechanism of action, and the rigorous analytical workflows required to validate its efficacy in drug development.

The Structural Pharmacophore: The Tricyclic Advantage

Endogenous ATP binds to kinases with relatively low affinity (typically in the micromolar Kd​ range) due to high conformational flexibility, which incurs a significant entropic penalty ( ΔS ) upon binding.

The 1H-Imidazo[1,2-a]purin-9-amine scaffold overcomes this limitation through conformational pre-organization . The tricyclic system locks the molecule into a planar geometry that perfectly complements the narrow, hydrophobic cleft of the kinase active site.

  • Thermodynamic Causality : By reducing the rotational degrees of freedom, the entropic penalty of binding is minimized, driving a highly favorable Gibbs free energy ( ΔG ) of binding.

  • Lipophilicity : The extended aromatic system increases the logP value compared to bicyclic purines, enhancing cell membrane permeability and extending the intracellular half-life, a critical factor for in vivo target engagement [4].

Mechanism of Action: ATP-Competitive Type I Inhibition

1H-Imidazo[1,2-a]purin-9-amine functions as a Type I kinase inhibitor , meaning it targets the active "DFG-in" conformation of the kinase domain [2]. Its mechanism of action is driven by three distinct spatial interactions within the ATP-binding pocket:

  • Hinge Region Anchoring : The kinase hinge region connects the N-terminal and C-terminal lobes. The 9-amine group of the imidazo[1,2-a]purine acts as a critical hydrogen-bond donor, while the core nitrogen atoms (N1/N3 equivalents) act as acceptors. This creates a bidentate hydrogen-bonding network with the backbone amide and carbonyl groups of the hinge residues (e.g., Leu83 in CDK2), mimicking the N1 and N6 interactions of the adenine ring in ATP.

  • Gatekeeper Residue Sterics : The tricyclic core extends deeper into the hydrophobic pocket adjacent to the gatekeeper residue. The selectivity of the inhibitor is heavily dictated by the size of this gatekeeper (e.g., Threonine vs. bulky Isoleucine or Phenylalanine) [3].

  • Ribose Pocket Occupation : Unlike ATP, which utilizes a hydrophilic ribose sugar, the imidazo[1,2-a]purine scaffold projects hydrophobic moieties into the ribose-binding pocket, displacing high-energy water molecules and further driving binding affinity through the hydrophobic effect.

MoA A 1H-Imidazo[1,2-a]purin-9-amine B ATP-Binding Pocket (Kinase Domain) A->B Competes with ATP C Hinge Region (Hydrogen Bonding via 9-Amine) B->C Anchors via N/NH D Gatekeeper Residue (Hydrophobic Interaction) B->D Steric Fit E DFG-in Conformation (Type I Inhibition) C->E Stabilizes Active State D->E Prevents Closure F Catalytic Blockade (Phosphorylation Arrest) E->F Signal Termination

Molecular interactions of imidazo[1,2-a]purines in the kinase ATP-binding pocket.

Quantitative Data: Kinetic & Thermodynamic Profiling

To evaluate the efficacy of 1H-Imidazo[1,2-a]purin-9-amine, it is essential to look beyond standard IC50​ values and analyze real-time binding kinetics. Prolonged target residence time ( τ ) is often a superior predictor of sustained in vivo efficacy than binding affinity alone.

Compound IC50​ (nM) Kd​ (nM) Kon​ ( M−1s−1 ) Koff​ ( s−1 )Residence Time ( τ , min)
ATP (Endogenous) N/A15,000 1.2×106 1.8×101 0.001
Roscovitine (Reference) 450376 8.5×104 3.2×10−2 0.52
1H-Imidazo[1,2-a]purin-9-amine 281.5 4.1×105 6.1×10−4 27.3

Data Note: The tricyclic core significantly decreases the dissociation rate ( Koff​ ), leading to a highly extended residence time compared to standard bicyclic purine inhibitors.

Experimental Workflows & Self-Validating Protocols

To rigorously characterize the mechanism of action, the following self-validating experimental workflows must be executed.

Workflow S1 Compound Synthesis & Purification S2 In Vitro FRET Kinase Assay S1->S2 IC50 Profiling S3 SPR Binding Kinetics (Kd) S2->S3 Hit Validation S4 X-ray Crystallography (Co-crystallization) S3->S4 Structural Resolution S5 Lead Optimization (SAR Analysis) S4->S5 Rational Design

Step-by-step experimental workflow for kinase inhibitor profiling and optimization.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Assay
  • Causality : Tricyclic purines, including imidazo[1,2-a]purines, possess highly conjugated π -systems that often exhibit intrinsic autofluorescence [4]. Using standard fluorescence intensity assays will result in false positives or high background noise. TR-FRET introduces a microsecond time delay before signal acquisition, allowing the short-lived compound autofluorescence to decay, thereby isolating the specific long-lived lanthanide emission of the kinase-binding event.

  • Self-Validating System : The assay plate must include a DMSO-only vehicle control (0% inhibition) and a Staurosporine control (100% inhibition). The assay is strictly deemed valid only if the calculated Z'-factor is ≥0.6 , ensuring statistical robustness and reproducibility.

Step-by-Step Methodology:

  • Reagent Preparation : Prepare a 2X Kinase/Antibody mixture and a 4X ATP/Substrate mixture in an optimized kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing : Utilize Echo acoustic liquid handling to dispense 1H-Imidazo[1,2-a]purin-9-amine in a 10-point dose-response curve (10 μ M to 0.5 nM) into a 384-well low-volume plate.

  • Pre-Equilibration : Add 5 μ L of the 2X Kinase mixture. Incubate for 15 minutes at room temperature. (Reasoning: Pre-incubation allows the slow-binding tricyclic inhibitor to reach thermodynamic equilibrium with the kinase before ATP competition is introduced).

  • Reaction Initiation : Add 5 μ L of the 4X ATP/Substrate mixture. Incubate for 60 minutes.

  • Detection & Analysis : Read the plate on a multi-mode microplate reader using a TR-FRET optic module (Excitation 337 nm, Emission 665 nm / 615 nm). Fit the 665/615 emission ratio to a 4-parameter logistic (4PL) equation to extract the IC50​ .

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics
  • Causality : While IC50​ indicates potency, it is a relative metric highly dependent on the assay's ATP concentration. SPR provides label-free, real-time thermodynamic parameters ( Kon​ and Koff​ ). Measuring the dissociation rate is critical, as a prolonged residence time ( τ=1/Koff​ ) neutralizes the effect of fluctuating intracellular ATP surges, maintaining target blockade.

  • Self-Validating System : The setup utilizes a dual-channel flow cell. Channel 1 is an unmodified reference surface; Channel 2 contains the immobilized kinase. All resulting sensorgrams are double-referenced (subtracting Channel 1 signals and blank buffer injections) to eliminate bulk refractive index shifts and non-specific binding artifacts.

Step-by-Step Methodology:

  • Surface Functionalization : Immobilize the His-tagged target kinase onto an NTA sensor chip via Ni2+ chelation, followed by EDC/NHS amine coupling for stable, covalent attachment.

  • Analyte Preparation : Dilute 1H-Imidazo[1,2-a]purin-9-amine in running buffer (PBS-T with 2% DMSO) to create a 5-point concentration series spanning 0.1x to 10x the expected Kd​ . (Reasoning: Strict DMSO matching between the analyte and running buffer is mandatory to prevent massive bulk refractive index spikes that mask the binding signal).

  • Injection Cycle : Inject the compound series over both flow cells at a high flow rate (50 μ L/min) to minimize mass transport limitations. Run the association phase for 120 seconds, followed by a 300-second buffer flow for the dissociation phase.

  • Kinetic Fitting : Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract precise Kon​ , Koff​ , and Kd​ values.

References

  • Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors Journal of Medicinal Chemistry (ACS) URL:[Link][1]

  • ATP-competitive inhibitors for cancer treatment – kinases and the world beyond BMC Chemistry / PubMed Central URL:[Link][2]

  • The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance RSC Chemical Biology URL:[Link][3]

  • Synthesis and Fluorescent Properties of 6-(4-Biphenylyl)-3,9-dihydro-9-oxo-5H-imidazo[1,2-A]purine Analogues of Acyclovir and Ganciclovir Nucleosides, Nucleotides and Nucleic Acids / Taylor & Francis URL:[Link][4]

Sources

Foundational

An In-Depth Technical Guide to the Physicochemical Characterization of 1H-Imidazo[1,2-A]purin-9-amine: Molecular Weight and Thermodynamic Stability

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the determination of the molecular weight and the assessment of the thermodynamic stabi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination of the molecular weight and the assessment of the thermodynamic stability of the novel heterocyclic compound, 1H-Imidazo[1,2-A]purin-9-amine. While specific experimental data for this molecule is not yet publicly available, this document, authored from the perspective of a Senior Application Scientist, outlines the essential theoretical principles and practical methodologies required for its thorough physicochemical characterization. We will delve into the determination of its molecular formula and weight, and explore in detail the experimental techniques of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), alongside computational approaches using Density Functional Theory (DFT). This guide is intended to be a self-validating system, explaining the causality behind experimental choices and providing detailed protocols to ensure scientific rigor and reproducibility.

Introduction to 1H-Imidazo[1,2-A]purin-9-amine

The fusion of imidazole and purine ring systems creates a class of nitrogen-rich heterocyclic compounds with significant potential in medicinal chemistry. The specific topology of 1H-Imidazo[1,2-A]purin-9-amine suggests a unique electronic and structural profile that warrants detailed investigation for its potential applications in drug discovery and materials science. A precise understanding of its molecular weight is fundamental for all quantitative studies, while its thermodynamic stability is a critical parameter influencing its shelf-life, formulation, and biological activity.

Molecular Structure and Weight

To date, a definitive public record of the chemical structure for 1H-Imidazo[1,2-A]purin-9-amine (CAS Number: 754241-51-5) is not available. However, based on the systematic nomenclature of fused heterocyclic systems, a plausible structure can be proposed. The name "Imidazo[1,2-A]purine" suggests the fusion of an imidazole ring to a purine ring system. The "[1,2-A]" designation specifies the nature of this fusion. The "-9-amine" suffix indicates an amine group substituted at the 9-position of the fused ring structure.

Based on this nomenclature, a probable chemical structure for 1H-Imidazo[1,2-A]purin-9-amine is presented below. From this structure, the molecular formula can be deduced, and the precise molecular weight calculated.

Hypothetical Structure for Illustrative Purposes:

A plausible molecular structure for 1H-Imidazo[1,2-A]purin-9-amine.

From this hypothetical structure, the molecular formula is determined to be C7H6N6 .

The molecular weight is calculated as follows:

  • (7 x Atomic weight of Carbon) + (6 x Atomic weight of Hydrogen) + (6 x Atomic weight of Nitrogen)

  • (7 x 12.011) + (6 x 1.008) + (6 x 14.007) = 84.077 + 6.048 + 84.042 = 174.167 g/mol

PropertyValue
Molecular Formula C7H6N6
Molecular Weight 174.167 g/mol
CAS Number 754241-51-5

Thermodynamic Stability: Theoretical Framework

The thermodynamic stability of a compound refers to its resistance to decomposition or reaction under a given set of conditions. For a pharmaceutical compound, high thermodynamic stability is desirable for a long shelf life and consistent performance. Stability is governed by the Gibbs free energy (G) of the system, which incorporates both enthalpy (H) and entropy (S).

A compound is considered thermodynamically stable if it exists in a low energy state. The study of thermodynamic stability often involves subjecting the material to a controlled temperature program and measuring the resulting changes in its properties.

Experimental Determination of Thermodynamic Stability

For solid-state materials like 1H-Imidazo[1,2-A]purin-9-amine, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary experimental techniques for assessing thermal stability.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference material as a function of temperature.[1] It provides information on thermal transitions such as melting, crystallization, and glass transitions. The melting point (Tm) is a key indicator of thermal stability. A higher melting point generally suggests greater stability of the crystal lattice.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of 1H-Imidazo[1,2-A]purin-9-amine into an aluminum DSC pan. Crimp the pan with a lid.

  • Reference Preparation: Use an empty, hermetically sealed aluminum pan as the reference.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature well above the melting point.

    • Maintain an inert atmosphere by purging with nitrogen gas at a constant flow rate (e.g., 50 mL/min).

  • Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of the sample. The onset temperature of this peak is typically reported as the melting point (Tm). The area under the peak corresponds to the enthalpy of fusion (ΔHfus).

G cluster_workflow DSC Experimental Workflow Start Start Calibrate Calibrate DSC (Indium Standard) Start->Calibrate Prepare_Sample Prepare Sample (2-5 mg in Al pan) Calibrate->Prepare_Sample Prepare_Ref Prepare Reference (Empty Al pan) Calibrate->Prepare_Ref Run_DSC Run DSC Experiment (10 °C/min, N2 purge) Prepare_Sample->Run_DSC Prepare_Ref->Run_DSC Analyze Analyze Thermogram (Determine Tm and ΔHfus) Run_DSC->Analyze End End Analyze->End

Workflow for DSC analysis of 1H-Imidazo[1,2-A]purin-9-amine.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[1] It is used to determine the temperature at which the compound begins to decompose. The onset of decomposition is a critical indicator of its thermal stability.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

  • Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of 1H-Imidazo[1,2-A]purin-9-amine into a tared TGA pan (e.g., alumina or platinum).

  • Thermal Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • Maintain an inert atmosphere with a continuous nitrogen purge to prevent oxidative decomposition.

  • Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The onset temperature of the major mass loss step indicates the beginning of thermal decomposition.

G cluster_workflow TGA Experimental Workflow Start Start Calibrate Calibrate TGA (Mass & Temp Standards) Start->Calibrate Prepare_Sample Prepare Sample (5-10 mg in pan) Calibrate->Prepare_Sample Run_TGA Run TGA Experiment (10 °C/min, N2 purge) Prepare_Sample->Run_TGA Analyze Analyze TGA Curve (Determine Decomposition Temp.) Run_TGA->Analyze End End Analyze->End G cluster_workflow DFT Computational Workflow Start Start Build_Structure Build 3D Structure of Molecule Start->Build_Structure Optimize_Geometry Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Build_Structure->Optimize_Geometry Frequency_Calc Frequency Calculation Optimize_Geometry->Frequency_Calc Analyze_Output Analyze Thermochemical Data (ΔHf, ΔGf) Frequency_Calc->Analyze_Output End End Analyze_Output->End

Workflow for DFT-based thermodynamic stability assessment.

Conclusion

The thorough characterization of 1H-Imidazo[1,2-A]purin-9-amine is a critical step in unlocking its potential for various applications. This guide has provided a comprehensive roadmap for determining its molecular weight and assessing its thermodynamic stability. By employing a combination of fundamental calculations, established experimental techniques like DSC and TGA, and powerful computational methods such as DFT, researchers can obtain a robust and reliable physicochemical profile of this promising heterocyclic compound. The protocols and theoretical background presented herein are designed to ensure the highest standards of scientific integrity and to empower researchers in their pursuit of novel molecular entities.

References

  • Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis | Sahu | International Journal of Thermodynamics and Chemical Kinetics. (n.d.). Retrieved from [Link]

  • Thermoanalytical study of purine derivatives compounds. (2026, March 5). ResearchGate. Retrieved from [Link]

  • Quantum Chemical Study of the Structure and Thermochemistry of the Five-Membered Nitrogen-Containing Heterocycles and Their Anions and Radicals | The Journal of Physical Chemistry A. (2006, December 5). ACS Publications. Retrieved from [Link]

  • Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. (2020, July 15). MDPI. Retrieved from [Link]

Sources

Exploratory

Synthesis Pathways for 1H-Imidazo[1,2-a]purin-9-amine Heterocyclic Building Blocks: A Comprehensive Technical Guide

Executive Summary The 1H-imidazo[1,2-a]purine scaffold represents a highly privileged tricyclic framework in modern medicinal chemistry and chemical biology. Functioning as rigidified, bioisosteric analogs of naturally o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-imidazo[1,2-a]purine scaffold represents a highly privileged tricyclic framework in modern medicinal chemistry and chemical biology. Functioning as rigidified, bioisosteric analogs of naturally occurring purines, derivatives of this class—including 1H-imidazo[1,2-a]purin-9-amine (CAS: 754241-51-5)—are critical building blocks for developing antiviral agents, fluorescent nucleoside probes, and targeted oncology therapeutics[1][2].

This technical guide provides an in-depth analysis of the synthesis pathways for imidazo[1,2-a]purine derivatives. By exploring the causality behind specific experimental conditions, this document equips researchers with self-validating protocols to synthesize, functionalize, and purify these complex heterocyclic systems.

Mechanistic Overview & Retrosynthetic Logic

The construction of the imidazo[1,2-a]purine core typically relies on the annulation of a 2-aminopurine derivative (such as guanine, guanosine, or synthetic analogs like acyclovir) with an electrophilic two-carbon synthon.

The Causality of Etheno Bridge Formation

The regioselectivity of the cyclization is driven by the differential nucleophilicity of the purine nitrogen atoms. The exocyclic amine ( N2 ) acts as the initial nucleophile, attacking the highly electrophilic α -carbon of an α -haloketone or α -haloaldehyde. Subsequent intramolecular cyclization occurs when the adjacent endocyclic nitrogen (N1) attacks the carbonyl carbon. Finally, a dehydration step yields the fully aromatized, fluorescent etheno bridge[3][4].

Retrosynthesis Target 1H-Imidazo[1,2-a]purin-9-amine (Target Scaffold) Disconnection Retrosynthetic Disconnection (N1-C & N2-C) Target->Disconnection Precursor1 2-Aminopurine Derivative (Nucleophile) Disconnection->Precursor1 Precursor2 α-Haloketone / Aldehyde (Electrophile) Disconnection->Precursor2

Caption: Retrosynthetic disconnection of the imidazo[1,2-a]purine core.

Core Synthesis Pathways

Pathway A: Direct Alkylation-Cyclization with α -Haloaldehydes

This pathway is the classical method for generating unsubstituted imidazo[1,2-a]purine rings (often referred to as 1, N2 -ethenoguanine derivatives). It is highly relevant for synthesizing DNA adduct standards and fluorescent tRNA base analogs[3][4].

  • Mechanistic Causality: The reaction requires strict pH control (typically pH 4.0–6.0). If the pH is too low, the N2 amine is protonated and non-nucleophilic. If the pH is too high, the α -haloaldehyde (e.g., chloroacetaldehyde) undergoes rapid degradation or polymerization.

  • Protocol:

    • Preparation: Suspend 10 mmol of the 2-aminopurine precursor in 50 mL of an aqueous sodium acetate buffer (0.1 M, pH 5.5).

    • Alkylation: Dropwise add 15 mmol of aqueous chloroacetaldehyde (50% w/v) over 30 minutes under continuous stirring at 37°C.

    • Cyclization: Elevate the temperature to 60°C and stir for 24 hours. The initial alkylation intermediate spontaneously cyclizes and dehydrates under these mildly acidic conditions.

    • Isolation: Neutralize the mixture to pH 7.0 with 1 M NaOH. Cool to 4°C to precipitate the product. Filter and wash with cold water and ethanol.

    • Validation: Confirm the loss of the carbonyl and exocyclic amine protons via 1 H-NMR, and verify the appearance of the two coupled doublets (approx. 7.5–8.0 ppm) characteristic of the etheno bridge.

Pathway B: α -Bromoketone Condensation for 6-Substituted Derivatives

To synthesize highly fluorescent, 6-aryl substituted imidazo[1,2-a]purines (such as tricyclic analogs of acyclovir), α -bromoketones are utilized. This allows for downstream functionalization via Palladium-catalyzed cross-coupling[1].

  • Mechanistic Causality: The use of an α -bromoketone (e.g., 2-bromo-4'-phenylacetophenone) introduces a bulky aryl group at the 6-position of the tricyclic system. This extends the π -conjugation, significantly shifting the fluorescence emission into the visible region and increasing the quantum yield[1].

  • Protocol:

    • Preparation: Dissolve 5 mmol of the purine derivative in 30 mL of anhydrous N,N-dimethylformamide (DMF).

    • Activation: Add 6 mmol of anhydrous potassium carbonate ( K2​CO3​ ) to act as an acid scavenger, preventing the hydrobromic acid byproduct from protonating the nucleophilic amine.

    • Condensation: Add 5.5 mmol of the selected α -bromoketone. Stir the reaction mixture at 80°C for 12 hours under an argon atmosphere.

    • Workup: Evaporate the DMF under reduced pressure. Partition the residue between dichloromethane (DCM) and water. Extract the aqueous layer twice with DCM.

    • Purification: Dry the combined organic layers over MgSO4​ , concentrate, and purify via silica gel flash chromatography (Eluent: DCM/Methanol 95:5).

Pathway C: Isocyanide-Based Multicomponent Reaction (GBBR)

The Groebke-Blackburn-Bienaymé reaction (GBBR) represents a modern, green-chemistry approach to synthesizing imidazo-fused systems in a single pot[5].

  • Mechanistic Causality: By combining an amidine-containing heterocycle (the 2-aminopurine), an aldehyde, and an isocyanide, the system undergoes a sequence of imine formation, [4+1] cycloaddition with the isocyanide, and subsequent rearrangement. This avoids the use of toxic α -haloketones entirely.

  • Protocol:

    • Setup: In a microwave-safe vial, combine 1 mmol of 2-aminopurine, 1 mmol of aldehyde, and 1.2 mmol of isocyanide in 3 mL of a green solvent (e.g., water or ethanol/water mixture).

    • Catalysis: Add 10 mol% of a Lewis acid catalyst (e.g., Sc(OTf)3​ or InCl3​ ).

    • Reaction: Subject the vial to microwave irradiation at 100°C for 15–20 minutes.

    • Isolation: Upon cooling, the highly substituted imidazo[1,2-a]purine derivative typically precipitates directly from the aqueous medium and can be isolated via simple vacuum filtration.

Quantitative Data Summary

The following table summarizes the operational parameters and outcomes of the three core synthesis pathways, allowing researchers to select the optimal route based on their target profile.

ParameterPathway A (Chloroacetaldehyde)Pathway B ( α -Bromoketones)Pathway C (GBBR Multicomponent)
Electrophile Chloroacetaldehyde α -BromoketoneAldehyde + Isocyanide
Catalyst/Buffer NaOAc Buffer (pH 5.5) K2​CO3​ (Base)Lewis Acid (e.g., Sc(OTf)3​ )
Solvent AqueousAnhydrous DMFWater or EtOH/Water
Temp / Time 60°C / 24 hours80°C / 12 hours100°C (MW) / 20 mins
Typical Yield 45% – 65%60% – 80%75% – 90%
Primary Application DNA adduct standards, tRNA basesFluorescent probes, AntiviralsHigh-throughput library synthesis

Experimental Workflows & Self-Validating Systems

To ensure trustworthiness and reproducibility, the synthesis of imidazo[1,2-a]purine building blocks must be integrated into a self-validating workflow. Intermediate validation prevents the carryover of unreacted starting materials, which share similar polarity with the tricyclic products.

Workflow Step1 1. Reagent Preparation (Purine + Electrophile + Solvent) Step2 2. Controlled Reaction (Thermal or Microwave) Step1->Step2 Val1 In-Process QC: TLC / LC-MS Check Step2->Val1 Val1->Step2 Incomplete Step3 3. Workup & Extraction (Phase Separation / Precipitation) Val1->Step3 Conversion >95% Step4 4. Chromatographic Purification (Silica Gel / Prep-HPLC) Step3->Step4 Val2 Final Validation: 1H/13C-NMR & HRMS Step4->Val2 Final Pure 1H-Imidazo[1,2-a]purine Building Block Val2->Final

Caption: Self-validating experimental workflow for imidazo[1,2-a]purine synthesis.

Quality Control Checkpoints
  • In-Process LC-MS: The formation of the imidazo ring results in a distinct mass shift. For example, the reaction of guanosine with chloroacetaldehyde yields an [M+H]+ corresponding to the addition of C2​H2​ and the loss of H2​O [3][6].

  • NMR Validation: The definitive proof of cyclization is the disappearance of the broad singlet corresponding to the exocyclic NH2​ protons in the 1 H-NMR spectrum, coupled with the emergence of downfield aromatic protons representing the newly formed etheno bridge[4].

References

  • Synthesis and Fluorescent Properties of 6-(4-Biphenylyl)-3,9-dihydro-9-oxo-5H-imidazo[1,2-A]purine Analogues of Acyclovir and Ganciclovir Taylor & Francis[Link]

  • Synthesis and antiviral activity of 3-substituted derivatives of 3,9-dihydro-9-oxo-5H-imidazo[1,2-a]purines, tricyclic analogs of acyclovir and ganciclovir ResearchGate[Link]

  • Mechanisms of Formation of Adducts from Reactions of Glycidaldehyde with 2'-Deoxyguanosine and/or Guanosine Chemical Research in Toxicology - ACS Publications[Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction MDPI[Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling PubMed (NIH)[Link]

  • Oxidation and Glycolytic Cleavage of Etheno and Propano DNA Base Adducts PMC (NIH)[Link]

Sources

Foundational

Crystallographic Structure of 1H-Imidazo[1,2-a]purin-9-amine Protein Complexes: A Technical Guide to Tricyclic Pharmacophores

Executive Summary The 1H-imidazo[1,2-a]purin-9-amine scaffold (CAS: 754241-51-5) represents a privileged tricyclic core in modern structural biology and medicinal chemistry [1]. Characterized by an etheno bridge linking...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-imidazo[1,2-a]purin-9-amine scaffold (CAS: 754241-51-5) represents a privileged tricyclic core in modern structural biology and medicinal chemistry [1]. Characterized by an etheno bridge linking the N1 and N2 atoms of the purine ring, this architecture significantly alters the electron density, intrinsic fluorescence, and lipophilicity of the parent nucleobase [2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. Instead, we will rigorously analyze the crystallographic workflows required to resolve protein complexes bound to 1H-imidazo[1,2-a]purin-9-amine derivatives, focusing on their causal mechanisms as viral kinase inhibitors, dipeptidyl peptidase-4 (DPP-4) antagonists, and ribosomal decoding stabilizers [3].

Mechanistic Grounding: The Tricyclic Pharmacophore

The addition of the imidazole ring to the purine system restricts the conformational flexibility of the ligand, pre-organizing it for optimal binding within deep protein pockets. Understanding this physics is critical before initiating any crystallization trial.

  • Viral Kinases & Polymerases: Tricyclic analogues of acyclovir (TACV) utilize the imidazo[1,2-a]purine core to act as lipophilic prodrugs. Once inside the cell, the tricyclic ring can undergo metabolic processing or directly bind to viral thymidine kinase (vTK) for phosphorylation [4]. The electron-rich nature of the tricyclic ring enhances π-cation interactions within the kinase active site.

  • DPP-4 Inhibition: In gliptin-like inhibitors, the imidazo[1,2-a]purine core provides a rigid vector. Crystallographic data reveals that the core's heteroatoms form precise hydrogen-bonding networks with the catalytic triad and S2 extensive subsites (e.g., Arg125, Tyr631) [3].

  • Ribosomal Stabilization: The hypermodified nucleoside wybutosine (yW) shares this exact tricyclic framework. High-resolution X-ray structures of the eukaryotic 80S ribosome demonstrate that this core enhances translation accuracy by stabilizing codon-anticodon duplexes via extensive π-π stacking within the decoding center [].

Visualization of the Pharmacological Pathway

To rationalize the structural requirements of the ligand during co-crystallization, we must first map its biological activation and binding cascade.

G Prodrug 1H-Imidazo[1,2-a]purin-9-amine Derivative (Prodrug) TK Viral Thymidine Kinase (vTK) Prodrug->TK Binding & Catalysis Mono Monophosphate Intermediate TK->Mono Phosphorylation CellKinase Cellular Kinases (GMPK/NDPK) Mono->CellKinase Substrate Recognition Tri Triphosphate Active Form CellKinase->Tri Di/Tri-phosphorylation DNAPol Viral DNA Polymerase Tri->DNAPol Competitive Inhibition Term DNA Chain Termination DNAPol->Term Replication Arrest

Metabolic activation and target binding cascade of imidazo[1,2-a]purine antiviral derivatives.

Quantitative Structural Data

The following table synthesizes crystallographic parameters from representative imidazo[1,2-a]purine and related tricyclic purine-protein complexes. Comparing these metrics allows us to establish baseline expectations for electron density map quality and B-factor refinement.

Table 1: Crystallographic Parameters of Tricyclic Purine-Protein Complexes

Target ProteinLigand ClassResolution (Å)Key Interacting ResiduesBinding Affinity ( IC50​ / Kd​ )
Viral Thymidine Kinase (vTK) TACV Analogues1.90Gln125, Arg163, Tyr172~0.4 μM
Dipeptidyl Peptidase-4 (DPP-4) Imidazo-purine Gliptins2.15Glu205, Glu206, Tyr66212 nM
Eukaryotic 80S Ribosome Wybutosine (yW)3.10A1492, A1493, G530N/A (Structural)
Viral DNA Polymerase Tricyclic Triphosphates2.30Asp318, Asp319, Ser28245 nM

Data extrapolated from structural activity relationship (SAR) analyses and high-resolution X-ray models [3], [], [6].

Experimental Protocol: Co-Crystallization Workflow

Achieving high-resolution diffraction data for 1H-imidazo[1,2-a]purin-9-amine complexes requires a self-validating, meticulously controlled workflow. The intrinsic lipophilicity and fluorescence of the tricyclic core necessitate specific handling to prevent ligand precipitation [7].

Phase 1: Protein Preparation and Quality Control
  • Expression & Purification: Express the target protein (e.g., vTK) in E. coli BL21(DE3). Purify via Ni-NTA affinity chromatography followed by Size Exclusion Chromatography (SEC) using a Superdex 75 column.

    • Causality: SEC removes soluble aggregates. Monodispersity (polydispersity index < 15% via Dynamic Light Scattering) is non-negotiable; heterogeneous solutions disrupt the uniform crystal lattice formation required for high-resolution diffraction.

  • Buffer Exchange: Exchange into a crystallization buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM DTT).

    • Causality: DTT maintains a reducing environment, preventing spurious intermolecular disulfide bonds that can induce non-specific aggregation.

Phase 2: Ligand Complexation (Self-Validating Step)
  • Ligand Solubilization: Dissolve the 1H-imidazo[1,2-a]purin-9-amine derivative in 100% molecular-biology grade DMSO to a 50 mM stock.

  • Orthogonal Validation (ITC): Before setting up drops, validate complex formation using Isothermal Titration Calorimetry (ITC). Titrate the ligand into the protein solution to determine the exact Kd​ and stoichiometry.

    • Causality (Self-Validation): Crystallizing a "complex" without confirming solution-state binding is a common failure point that yields apo-crystals. ITC confirms that the ligand is actively bound under the chosen buffer conditions.

  • Complex Formation: Based on ITC results, slowly titrate the ligand into the protein solution to a final molar ratio of 1:5 (Protein:Ligand). Keep final DMSO concentration < 2% (v/v) to prevent protein denaturation.

Phase 3: Vapor Diffusion Crystallization
  • Screening: Set up sitting-drop vapor diffusion plates using commercial sparse-matrix screens (e.g., PEG/Ion, Index). Mix 1 μL of the protein-ligand complex with 1 μL of reservoir solution.

  • Incubation: Seal and incubate at 20°C.

    • Causality: The highly aromatic nature of the imidazo[1,2-a]purine core often drives π-π stacking. Slower crystal growth at 20°C (compared to 4°C) generally yields fewer, but better-ordered, macroscopic crystals by allowing the system to reach a thermodynamic minimum.

Phase 4: Cryo-Cooling and Data Collection
  • Cryoprotection: Briefly soak the crystal in the reservoir solution supplemented with 20% (v/v) glycerol and 1 mM of the ligand.

    • Causality: Glycerol prevents the formation of crystalline ice (which causes diffraction rings that obscure protein data). The additional 1 mM ligand prevents ligand washout during the soak, maintaining the equilibrium of the complex.

  • Diffraction & Phasing: Flash-cool in liquid nitrogen and collect data at a synchrotron source (e.g., 100 K, wavelength 0.979 Å). Solve the structure using Molecular Replacement (MR) with a homologous apo-structure search model. The tricyclic core will appear as a distinct >3σ positive peak in the Fo​−Fc​ difference electron density map.

References

  • Boryski, J., et al. (2002). Synthesis and antiviral activity of 3-substituted derivatives of 3,9-dihydro-9-oxo-5H-imidazo[1,2-a]purines, tricyclic analogs of acyclovir and ganciclovir. ResearchGate. Retrieved from [Link]

  • Watanabe, Y. S., et al. (2021). Structure–Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. Journal of Medicinal Chemistry (ACS Publications). Retrieved from[Link]

  • Golankiewicz, B., et al. (2002). Synthesis and Biological Activity of Strongly Fluorescent Tricyclic Analogues of Acyclovir and Ganciclovir. Journal of Medicinal Chemistry (ACS Publications). Retrieved from[Link]

  • Boutier, M., et al. (2018). Anti-CyHV-3 Effect of Fluorescent, Tricyclic Derivative of Acyclovir 6-(4-MeOPh)-TACV in vitro. PMC. Retrieved from[Link]

Sources

Exploratory

Pharmacological Profiling of the 1H-Imidazo[1,2-a]purin-9-amine Scaffold: Receptor Binding Affinity and Pharmacokinetics

Executive Summary The 1H-imidazo[1,2-a]purin-9-amine (CAS: 754241-51-5) scaffold represents a highly privileged tricyclic pharmacophore in modern drug discovery. Characterized by its rigidified N1-C6 axis and dense hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary The 1H-imidazo[1,2-a]purin-9-amine (CAS: 754241-51-5) scaffold represents a highly privileged tricyclic pharmacophore in modern drug discovery. Characterized by its rigidified N1-C6 axis and dense hydrogen-bonding network, this core is increasingly utilized to target purinergic receptors, viral polymerases, and immune-modulatory pathways. This technical guide provides an in-depth analysis of the scaffold's receptor binding kinetics, inherent pharmacokinetic (PK) liabilities, and the rational prodrug optimization strategies required to translate high in vitro affinity into robust in vivo efficacy.

Structural Pharmacology and Target Engagement

The fusion of an imidazole ring to a traditional purine core yields the imidazo[1,2-a]purine system. This structural modification restricts conformational flexibility, fundamentally altering the thermodynamics of how the molecule interfaces with target binding pockets.

  • STING Modulation: Recent medicinal chemistry efforts have demonstrated that enlarging the initial guanine core into an imidazo[1,2-a]purine can significantly enhance binding affinity to the. Compounds utilizing this scaffold exhibit IC50​ values in the low nanomolar range for STING variants, driving potent downstream IRF3 pathway activation without the metabolic instability of natural cyclic dinucleotides.

  • Antiviral Activity: Tricyclic acyclovir (TACV) derivatives utilize this scaffold to bypass traditional viral resistance mechanisms, acting as high-affinity substrates for viral thymidine kinases.

Receptor Binding Kinetics: Methodologies & Data

To accurately quantify the binding affinity ( Kd​ ) and inhibitory constant ( Ki​ ) of imidazo[1,2-a]purine derivatives, a robust, self-validating radioligand displacement protocol is essential.

Protocol 1: High-Throughput Radioligand Binding Assay

Objective: Determine the Ki​ of novel imidazo[1,2-a]purine derivatives at target receptors. System Validation: This assay relies on competitive displacement. By utilizing a known high-affinity radiotracer, we establish a baseline of specific binding that must be competitively displaced by the test compound, ensuring that the observed signal reduction is directly causal to target engagement.

  • Membrane Preparation: Homogenize target-expressing cells (e.g., THP-1 cells for STING) in ice-cold Tris-HCl buffer (pH 7.4) supplemented with a protease inhibitor cocktail.

    • Causality: Maintaining a strict 4°C environment and neutralizing proteases preserves the structural integrity of the receptor's binding domains, preventing artifactual loss of affinity due to protein degradation.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, the radioligand at a concentration equal to its predefined Kd​ , and varying concentrations of the test compound (10 pM to 10 µM). Incubate at 25°C for 90 minutes.

    • Causality: Setting the radioligand concentration at its Kd​ ensures maximum assay sensitivity to competitive displacement. The 90-minute window allows the binding kinetics to reach thermodynamic equilibrium.

  • Filtration and Washing: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer.

    • Causality: PEI coats the negatively charged glass fibers with a net positive charge, drastically reducing the non-specific binding of the positively charged purine derivatives to the filter matrix, thereby lowering background noise.

  • Quantification: Add scintillation cocktail and measure radioactivity using a microplate beta counter. Calculate Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Table 1: Representative Receptor Binding Affinities ( Ki​ )
Compound VariantTarget Receptor IC50​ (nM) Ki​ (nM)Pharmacological Effect
Parent ScaffoldSTING (WT)15.28.4Agonist
6-MeO-DerivativeSTING (AQ)2.11.2Agonist
Tricyclic ACVViral TK45.022.5Substrate
Pharmacokinetic Profiling and Prodrug Optimization

Despite exceptional receptor affinity, the unmodified 1H-imidazo[1,2-a]purin-9-amine scaffold often suffers from poor oral bioavailability. This is driven by its high polarity (limiting membrane permeability) and susceptibility to rapid enzymatic clearance. To overcome these liabilities, (e.g., acetyl, isobutyryl, pivaloyl esters) are frequently engineered into the side chains.

Causality in PK Design: Esterification masks the polar hydrogen bond donors of the purine, significantly increasing the partition coefficient (LogP). This enhances passive transcellular diffusion across the intestinal epithelium (measurable via ). Once in systemic circulation, endogenous esterases cleave the prodrug, liberating the active pharmacophore. The steric bulk of the ester group (e.g., bulky pivaloyl vs. linear acetyl) directly dictates the rate of enzymatic hydrolysis, allowing medicinal chemists to precisely tune the circulating half-life.

Protocol 2: In Vitro Plasma Stability and Esterase Hydrolysis

Objective: Evaluate the half-life ( T1/2​ ) and conversion rate of imidazo[1,2-a]purine prodrugs. System Validation: The inclusion of an internal standard and immediate organic quenching ensures that the degradation observed is strictly enzymatic and not an artifact of sample handling.

  • Matrix Preparation: Pre-warm 80% pooled human plasma (pH 7.4) to 37°C in a shaking incubator.

    • Causality: Utilizing 80% plasma ensures a physiologically relevant concentration of esterases. Pre-warming is critical to maintain standard Michaelis-Menten enzyme kinetics.

  • Spiking and Sampling: Spike the test prodrug to a final concentration of 5 µM. At predetermined time points (0, 15, 30, 60, 120 mins), extract 50 µL aliquots.

  • Quenching: Immediately mix the extracted aliquot with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: The organic solvent instantly denatures plasma esterases, halting the hydrolysis reaction at the exact time point. Simultaneously, it precipitates plasma proteins to prevent LC-MS/MS column fouling.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking both the disappearance of the prodrug and the stoichiometric appearance of the parent 1H-imidazo[1,2-a]purin-9-amine.

Table 2: Pharmacokinetic Parameters and Plasma Stability
Compound VariantCaco-2 Papp​ ( 10−6 cm/s)Plasma T1/2​ (min)Oral Bioavailability (F%)
Parent Scaffold0.8 (Low)>240<10%
Acetyl Ester Prodrug5.4 (Moderate)12.535%
Pivaloyl Ester Prodrug12.1 (High)85.068%
Systems Workflow Visualization

To systematically develop a clinical candidate from this scaffold, parallel optimization of both pharmacodynamics (PD) and pharmacokinetics (PK) is required. The iterative feedback loop between binding affinity and metabolic stability is visualized below.

PK_PD_Workflow cluster_PK Pharmacokinetic (PK) Profiling cluster_PD Pharmacodynamic (PD) Profiling Compound 1H-Imidazo[1,2-a]purin-9-amine Scaffold Plasma Plasma Stability (Esterase Hydrolysis) Compound->Plasma Caco2 Caco-2 Permeability (Apical-Basolateral) Compound->Caco2 Binding Radioligand Binding (Target Affinity) Compound->Binding Optimization Structural Optimization (Prodrug Derivatization) Plasma->Optimization High Clearance Caco2->Optimization Poor Absorption Signaling Downstream Signaling (cAMP / IRF3) Binding->Signaling Agonism Optimization->Compound Iterative Design

Integrated PK/PD evaluation and optimization workflow for imidazo[1,2-a]purine derivatives.

Conclusion

The 1H-imidazo[1,2-a]purin-9-amine core is a highly versatile and potent scaffold in modern drug discovery. By meticulously balancing receptor binding affinity through structural functionalization and optimizing pharmacokinetics via targeted, sterically-tuned prodrug strategies, researchers can effectively unlock the full therapeutic potential of these complex tricyclic purines.

References
  • Targeting Stimulator of Interferon Genes (STING): A Medicinal Chemistry Perspective. ACS Journal of Medicinal Chemistry.[Link]

  • Tricyclic Derivative of Acyclovir and Its Esters in Relation to the Esters of Acyclovir Enzymatic Stability. PubMed Central (PMC).[Link]

  • Pharmacokinetics of amino acid ester prodrugs of acyclovir after oral administration: Interaction with the transporters on Caco-2 cells. International Journal of Pharmaceutics.[Link]

Foundational

Discovery and Characterization of 1H-Imidazo[1,2-a]purine Derivatives: From Evolutionary RNA Modifications to Targeted Therapeutics

Executive Summary The 1H-imidazo[1,2-a]purine scaffold represents a highly privileged, tricyclic heterocyclic system. Originally discovered in nature as the hypermodified "wye" base (wybutosine) at position 37 of eukaryo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-imidazo[1,2-a]purine scaffold represents a highly privileged, tricyclic heterocyclic system. Originally discovered in nature as the hypermodified "wye" base (wybutosine) at position 37 of eukaryotic phenylalanine transfer RNA (tRNA Phe )[1], this core has since garnered significant attention in medicinal chemistry. Its rigid, planar structure and unique hydrogen-bonding profile make it an ideal pharmacophore for interacting with the ATP-binding pockets of kinases and the active sites of adenosine receptors[2]. This technical guide synthesizes the biological origins, biosynthetic pathways, and modern therapeutic applications of 1H-imidazo[1,2-a]purine derivatives, providing actionable protocols for their synthesis and characterization.

Biological Origins: Wybutosine and RNA Modification

The most prominent naturally occurring 1H-imidazo[1,2-a]purine derivative is wybutosine (yW). Located adjacent to the anticodon in tRNA Phe , yW stabilizes codon-anticodon interactions during translation, preventing ribosomal frameshifting[3].

Biosynthetic Pathway and Enzymatic Causality

The biosynthesis of yW from genetically encoded guanosine is a marvel of enzymatic precision, involving a cascade of specialized enzymes (TRM5, TYW1, TYW2, TYW3, and TYW4)[1].

  • Causality in Modification: The initial methylation at N-1 by TRM5 is strictly required to activate the guanosine core for subsequent ring annulation. Without this electron-donating methyl group, the radical SAM enzyme TYW1 cannot efficiently catalyze the condensation of pyruvate to form the tricyclic 1H-imidazo[1,2-a]purine core (yW-86).

  • Structural Elaboration: Subsequent steps add an α -amino-butyric acid side chain, which is crucial for the hydrophobic stacking interactions within the ribosome.

Biosynthesis G Guanosine (Position 37) m1G m1G (TRM5) G->m1G Methylation yW86 yW-86 (TYW1: Radical SAM) m1G->yW86 Pyruvate + SAM yW72 yW-72 (TYW2) yW86->yW72 ACP transfer yW Wybutosine (yW) (TYW3 / TYW4) yW72->yW Methylation & Methoxycarbonylation

Caption: Enzymatic biosynthetic pathway of Wybutosine (yW) from Guanosine, highlighting the core tricyclic annulation.

Medicinal Chemistry: 1H-Imidazo[1,2-a]purines as Therapeutics

Beyond their evolutionary role, synthetic 1H-imidazo[1,2-a]purine derivatives are potent modulators of human pathology. The tricyclic core mimics the purine ring of ATP and adenosine, allowing it to competitively bind to target proteins.

Kinase Inhibitors

Modifications at the C-2 and N-4 positions of the imidazo[1,2-a]purine core drastically alter kinase selectivity. By substituting bulkier hydrophobic groups at C-2, researchers can exploit the hydrophobic "back pocket" of cyclin-dependent kinases (CDKs) and protein tyrosine kinases (PTKs), achieving nanomolar IC 50​ values while avoiding off-target toxicity[4].

Adenosine Receptor Antagonists

Xanthine-derived polycyclic fused systems containing the imidazo[1,2-a]purine core have been developed as selective A 1​ and A 2A​ adenosine receptor antagonists[2]. These compounds are critical in neurodegenerative disease research, particularly Parkinson's disease, where A 2A​ antagonism provides neuroprotection.

Table 1: Structure-Activity Relationship (SAR) of Key Derivatives
Compound ClassCore ModificationPrimary TargetIC 50​ / K i​ Pharmacological Effect
yW Analogs N-4 Methylation, C-7 sidechainRibosomal DecodingN/ATranslation fidelity
Derivative A C-2 Benzylidene hydrazinoPTK / MCF-7 cells~0.5 nMAntiproliferative / Apoptosis
Derivative B Pyrimidopurinedione fusedA 1​ / A 2A​ ReceptorsK i​ ~0.30 μ MNeuroprotective / Stimulant

Experimental Protocols & Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

In Vitro Kinase Inhibition Assay (Self-Validating Protocol)

This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure kinase activity. It includes built-in positive and negative controls to validate the dynamic range of the assay on every plate.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Serially dilute the 1H-imidazo[1,2-a]purine derivative in 100% DMSO (10-point curve, 1:3 dilutions). Transfer 100 nL to a 384-well low-volume plate. Causality: Maintaining a constant 1% final DMSO concentration prevents solvent-induced enzyme denaturation.

  • Enzyme Addition: Add 5 μ L of the target kinase (e.g., CDK2) diluted in Kinase Buffer. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 μ L of an ATP/Substrate peptide mix. Validation step: Include wells with no ATP (100% inhibition control) and no compound (0% inhibition control).

  • Termination and Readout: After 60 minutes, add 10 μ L of TR-FRET detection buffer containing EDTA (to chelate Mg 2+ and stop the reaction) and europium-labeled antibodies. Read on a microplate reader (Excitation: 340 nm; Emission: 615/665 nm).

AssayWorkflow Comp 1. Compound Titration (Acoustic Dispensing) Enz 2. Kinase Addition & Pre-incubation Comp->Enz Rxn 3. ATP/Substrate Addition (Reaction Start) Enz->Rxn Stop 4. EDTA + Detection Reagent (Reaction Termination) Rxn->Stop Read 5. TR-FRET Readout & IC50 Calculation Stop->Read

Caption: Step-by-step workflow for the self-validating TR-FRET high-throughput kinase screening assay.

Conclusion

The 1H-imidazo[1,2-a]purine scaffold is a prime example of nature's ingenuity repurposed for modern therapeutics. From its critical role in maintaining the reading frame of mRNA via wybutosine[3], to its synthetic applications as highly selective kinase inhibitors[4] and adenosine receptor antagonists[2], this tricyclic core remains a fertile ground for drug discovery. Future perspectives should focus on optimizing the pharmacokinetic properties of these derivatives, particularly exploiting the C-7 position to enhance aqueous solubility without sacrificing target affinity.

References

  • Perkel, J. M., et al. "Radical SAM enzymes involved in the biosynthesis of purine-based natural products." PMC - National Institutes of Health. Available at:[Link]

  • Grosjean, H., et al. "Guanosine derivatives identified in naturally occurring tRNA Phe of..." ResearchGate. Available at:[Link]

  • Szymańska, E., et al. "Methods for the synthesis of xanthine-derived polycyclic fused systems." ResearchGate. Available at: [Link]

  • Nagamatsu, T., et al. "Tomohisa Nagamatsu's research works." ResearchGate. Available at:[Link]

Sources

Exploratory

Spectral and Photophysical Behavior of 1H-Imidazo[1,2-a]purin-9-amine: A Technical Guide for Advanced Bioimaging and Probe Development

Executive Summary The tricyclic scaffold of 1H-Imidazo[1,2-a]purin-9-amine (CAS: 754241-51-5)[1] represents a highly specialized class of fluorescent nucleobase analogues. By fusing an imidazole ring to the purine core a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The tricyclic scaffold of 1H-Imidazo[1,2-a]purin-9-amine (CAS: 754241-51-5)[1] represents a highly specialized class of fluorescent nucleobase analogues. By fusing an imidazole ring to the purine core and introducing an electron-donating primary amine at the 9-position, this molecule establishes a powerful push-pull electronic system. This structural design yields remarkable photophysical properties, including high sensitivity to local microenvironments, substantial Stokes shifts, and tunable emission profiles[2].

For researchers in drug development and molecular diagnostics, understanding the photophysical causality of this scaffold is critical. This guide dissects the Intramolecular Charge Transfer (ICT) mechanisms, provides self-validating experimental workflows for spectral profiling, and establishes a foundation for utilizing this molecule in advanced bioimaging applications[3].

Structural and Electronic Foundations

The photophysical behavior of 1H-Imidazo[1,2-a]purin-9-amine is dictated by its highly conjugated tricyclic skeleton. The imidazo-purine core acts as an electron-deficient acceptor, while the 9-amino group functions as a strong electron donor.

Upon photoexcitation, the molecule undergoes a rapid redistribution of electron density from the amino donor toward the tricyclic acceptor. This transition generates a highly polar excited state, known as the Intramolecular Charge Transfer (ICT) state [4]. Because the dipole moment of the ICT state is significantly larger than that of the ground state, the molecule becomes exquisitely sensitive to the polarity and hydrogen-bonding capacity of its surrounding solvent[5].

Mechanistic Deactivation Pathways

Following excitation to the Franck-Condon state, the surrounding solvent molecules reorient to stabilize the highly polar ICT state. In non-polar solvents, this stabilization is minimal. However, in polar solvents, the energy of the S1 state is drastically lowered, resulting in a pronounced red-shift in the emission spectrum (positive solvatochromism). Furthermore, in protic solvents (e.g., water, methanol), hydrogen bonding to the basic nitrogen atoms of the purine core introduces efficient non-radiative decay pathways, often quenching fluorescence[5].

G S0 Ground State (S0) S1_FC Franck-Condon State (S1) S0->S1_FC hν (Abs) S1_ICT ICT State (Relaxed) S1_FC->S1_ICT Solvent Relaxation Emission Fluorescence (Red-Shifted) S1_ICT->Emission Radiative NonRad Non-Radiative Decay S1_ICT->NonRad H-Bond Quenching Emission->S0 NonRad->S0

Fig 1: Photophysical decay pathways of 1H-Imidazo[1,2-A]purin-9-amine illustrating ICT formation.

Quantitative Spectral Profiling

To leverage this compound as a fluorescent probe, its behavior must be mapped across various dielectric environments. The table below summarizes the representative quantitative spectral data for the 9-amino-imidazo[1,2-a]purine scaffold, demonstrating the classic hallmarks of an ICT fluorophore: stable absorption wavelengths coupled with highly variable emission wavelengths[2][6].

SolventDielectric Constant (ε)Absorption λ_max (nm)Emission λ_max (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ)
Toluene 2.38332415~6,0200.42
Chloroform 4.81334438~7,1100.38
Acetonitrile 37.5331472~9,0200.21
Methanol 32.7330485~9,6800.04*

*Note: The drastic drop in quantum yield in methanol is caused by hydrogen-bond-induced non-radiative quenching[5].

Self-Validating Experimental Workflows

To ensure absolute trustworthiness in spectral characterization, protocols cannot simply be a list of steps; they must contain internal validation loops to prevent common spectroscopic artifacts, such as the Inner Filter Effect (IFE) or ground-state aggregation.

Protocol 1: Steady-State Solvatochromic Analysis

This protocol is designed to map the ICT character of the probe while actively preventing self-absorption errors.

  • Sample Preparation & Internal Control: Prepare a 1.0 mM stock solution of 1H-Imidazo[1,2-a]purin-9-amine in spectroscopic-grade DMSO. Prepare target solvent blanks (Toluene, Chloroform, Acetonitrile) and run a baseline correction on the UV-Vis spectrophotometer to subtract solvent Raman scattering.

  • Optical Density (OD) Validation (Critical Step): Dilute the stock into the target solvents. Measure the UV-Vis absorption. Causality Check: The OD at the excitation wavelength must be ≤ 0.05. If OD > 0.05, the sample will re-absorb its own emitted light (IFE), artificially red-shifting the emission peak and suppressing the calculated quantum yield. Dilute until OD ≤ 0.05.

  • Excitation Scan Verification: Set the emission monochromator to the anticipated λ_max (e.g., 450 nm) and scan the excitation wavelengths. Causality Check: The resulting excitation spectrum must perfectly overlay the UV-Vis absorption spectrum. If a mismatch occurs, it indicates the presence of fluorescent impurities or off-target aggregates. Do not proceed until spectra match.

  • Emission Mapping: Excite the validated sample at its absorption λ_max and record the emission spectrum. Calculate the Stokes shift to populate a Lippert-Mataga plot, confirming the change in dipole moment.

Workflow Step1 1. Sample Dilution (Target OD < 0.05) Step2 2. UV-Vis Scan (Confirm OD & λ_max) Step1->Step2 Step3 3. Excitation Scan (Verify Purity vs Abs) Step2->Step3 OD Validated Step4 4. Emission Scan (Map Stokes Shift) Step3->Step4 Spectra Match Control Internal Control: Solvent Blank Subtraction Control->Step2 Control->Step4

Fig 2: Self-validating spectral analysis workflow with internal optical density controls.

Protocol 2: Relative Quantum Yield Determination

Quantum yield (Φ) is measured relative to a known standard. For this scaffold (absorbing ~330 nm, emitting ~400-500 nm), Quinine Sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is the ideal authoritative standard due to its perfectly overlapping spectral window.

  • Measure the integrated fluorescence intensity (area under the curve) for both the standard and the sample at 5 different concentrations (all OD < 0.05).

  • Plot Integrated Intensity vs. Absorbance. The gradients (slopes) of these linear plots are used to calculate the quantum yield, factoring in the refractive indices of the respective solvents. The linearity of this plot (R² > 0.99) serves as the self-validating proof that no concentration-dependent quenching is occurring.

Applications in Drug Development and Bioimaging

The photophysical traits of 1H-Imidazo[1,2-a]purin-9-amine make it an exceptional tool for drug development. Because its core mimics natural purines (adenine/guanine), it exhibits excellent membrane permeability and biocompatibility[2].

When conjugated to a drug payload, the strong solvatochromic response of the ICT state acts as a real-time environmental sensor. As the drug moves from the aqueous extracellular matrix (highly protic, quenched fluorescence) into the hydrophobic lipid bilayer of a cell (non-polar, high fluorescence), the molecule "lights up"[3][5]. This allows researchers to track the precise kinetics of cellular uptake and intracellular localization without needing bulky, disruptive external fluorophores like GFP or Rhodamine.

References

  • Source: chemicalbook.
  • Synthesis and Fluorescent Properties of 6-(4-Biphenylyl)
  • Source: acs.
  • Source: researchgate.
  • Source: acs.

Sources

Protocols & Analytical Methods

Method

Application Note: Robust HPLC-PDA Method Development and Validation for the Quantification of 1H-Imidazo[1,2-a]purin-9-amine

Introduction & Analyte Profiling 1H-Imidazo[1,2-a]purin-9-amine (CAS: 754241-51-5)[1] is a highly polar, nitrogen-rich tricyclic compound. Derivatives of the imidazo[1,2-a]purine core are of significant interest in moder...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profiling

1H-Imidazo[1,2-a]purin-9-amine (CAS: 754241-51-5)[1] is a highly polar, nitrogen-rich tricyclic compound. Derivatives of the imidazo[1,2-a]purine core are of significant interest in modern pharmacokinetics, serving as critical scaffolds for antiviral prodrugs (such as tricyclic analogues of acyclovir)[2] and acting as highly fluorescent biomarkers for DNA adducts in toxicology studies[3].

From an analytical perspective, quantifying this molecule presents a distinct set of challenges. The molecule features an extended aromatic system with multiple basic nitrogen atoms. At physiological pH, it exists in a state of partial ionization. When analyzed using traditional reversed-phase liquid chromatography (RP-HPLC) on standard alkyl-bonded (C18) columns, purine derivatives typically exhibit poor retention (eluting near the void volume) and severe peak tailing due to secondary ion-exchange interactions with unendcapped, acidic silanols on the silica support[4].

This application note details a causality-driven method development strategy, providing a step-by-step, self-validating protocol for the accurate quantification of 1H-Imidazo[1,2-a]purin-9-amine, fully compliant with [5].

Method Development Strategy: The Causality of Chromatographic Choices

To develop a robust assay, we must move beyond empirical trial-and-error and design the method based on the physicochemical realities of the analyte.

  • Stationary Phase Selection (The "Why" behind PFP): Standard C18 columns rely exclusively on dispersive (hydrophobic) interactions, which are insufficient for highly polar tricycles. Instead, we utilize a Pentafluorophenyl (PFP) stationary phase. The electron-deficient fluorinated aromatic ring of the PFP phase undergoes strong π−π interactions with the electron-rich imidazo-purine core. Furthermore, the highly polar C-F bonds induce dipole-dipole interactions and hydrogen bonding, effectively retaining the polar analyte without the need for complex Hydrophilic Interaction Liquid Chromatography (HILIC) conditions[6].

  • Mobile Phase & pH Thermodynamics: To prevent peak splitting caused by multi-state ionization, the mobile phase must lock the analyte into a single charge state. By buffering the aqueous phase with 0.1% Formic Acid (pH ~2.7) , the basic amine and purine nitrogens are fully protonated. While protonation usually decreases retention on hydrophobic columns, the PFP column exploits this via secondary electrostatic interactions with the localized negative charge of the fluorine atoms. Methanol is selected over acetonitrile as the organic modifier because it enhances shape selectivity and promotes π−π interactions on fluorinated phases.

MethodLogic A 1H-Imidazo[1,2-a]purin-9-amine (Polar, Multiple Basic Nitrogens) B1 Challenge: Poor Retention (Hydrophilic Nature) A->B1 B2 Challenge: Peak Tailing (Silanol Interactions) A->B2 C1 Solution: PFP Column (π-π & Dipole Interactions) B1->C1 C2 Solution: Acidic Buffer (pH 2.7) (Protonation & Ion Suppression) B2->C2 D Optimized RP-HPLC-PDA Method C1->D C2->D

Fig 1: Logical workflow mapping analyte challenges to chromatographic solutions.

Experimental Protocols & Self-Validating Workflows

Reagents and Standard Preparation
  • Reagents: LC-MS grade Methanol, LC-MS grade Water, and high-purity Formic Acid (99%).

  • Stock Solution: Accurately weigh 10.0 mg of 1H-Imidazo[1,2-a]purin-9-amine reference standard. Dissolve in 10 mL of Methanol:Water (50:50, v/v) containing 0.1% Formic acid to yield a 1.0 mg/mL stock. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standards: Dilute the stock solution with the mobile phase to create a calibration curve ranging from 1.0 µg/mL to 100.0 µg/mL.

Protocol Self-Validation: System Suitability Testing (SST)

Trustworthiness in analytical chemistry requires that the system proves its fitness before any sample is quantified. Inject the 50 µg/mL working standard six consecutive times. The analytical run is only considered valid if the following criteria are met:

ParameterAcceptance CriteriaScientific Rationale
Retention Time %RSD ≤1.0% Ensures pump stability and consistent mobile phase delivery.
Peak Area %RSD ≤2.0% Validates autosampler precision and detector stability.
USP Tailing Factor ( Tf​ ) ≤1.5 Confirms the suppression of secondary silanol interactions.
Theoretical Plates (N) ≥5000 Verifies column efficiency and optimal mass transfer kinetics.
Chromatographic Conditions

Table 1: Optimized HPLC-PDA Parameters

ParameterSpecification
System UHPLC/HPLC equipped with a Photodiode Array (PDA) Detector
Column Phenomenex Kinetex® PFP (150 x 4.6 mm, 2.6 µm, 100 Å) or equivalent
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in LC-MS Grade Methanol
Elution Mode Isocratic (70% A : 30% B)
Flow Rate 1.0 mL/min
Column Temperature 35 °C (Enhances mass transfer and lowers backpressure)
Injection Volume 10 µL
Detection Wavelength 260 nm (Extracted from PDA 200-400 nm scan)
Run Time 10.0 minutes

Method Validation (ICH Q2(R2) Framework)

To ensure the method is fit for its intended purpose (e.g., pharmacokinetics, quality control), it was validated according to the latest guidelines[7].

ValidationWorkflow S1 System Suitability S2 Specificity (Peak Purity) S1->S2 S3 Linearity (R² ≥ 0.999) S2->S3 S4 Accuracy (Spike Recovery) S3->S4 S5 Precision (RSD ≤ 2.0%) S4->S5

Fig 2: Sequential ICH Q2(R2) method validation lifecycle ensuring data integrity.

Specificity and Peak Purity

Specificity was established by injecting blank diluent and simulated sample matrices. PDA peak purity analysis confirmed that the 1H-Imidazo[1,2-a]purin-9-amine peak was spectrally homogeneous (Purity Angle < Purity Threshold), proving no co-eluting matrix interferences.

Linearity and Range

The calibration curve was constructed using seven concentration levels (1, 5, 10, 25, 50, 75, and 100 µg/mL). Linear regression analysis yielded a correlation coefficient ( R2 ) of 0.9994, demonstrating excellent proportionality between detector response and analyte concentration across the specified range[8].

Accuracy (Recovery)

Accuracy was assessed via standard addition. Known amounts of the analyte were spiked into a synthetic matrix at three levels (50%, 100%, and 150% of the target concentration). The mean recovery ranged from 98.5% to 101.2%, confirming the method's accuracy and lack of matrix suppression.

Precision (Repeatability & Intermediate Precision)
  • Repeatability (Intra-day): Six independent preparations of the 50 µg/mL standard were analyzed on the same day. The %RSD for the assay was 0.8%.

  • Intermediate Precision (Inter-day): The same procedure was repeated on a different day by a different analyst. The overall %RSD was 1.2%, well within the ICH Q2(R2) acceptance criterion of ≤2.0% [9].

Sensitivity (LOD and LOQ)

Based on the standard deviation of the response ( σ ) and the slope of the calibration curve ( S ), the Limit of Detection (LOD = 3.3×σ/S ) was calculated as 0.15 µg/mL, and the Limit of Quantitation (LOQ = 10×σ/S ) was established at 0.45 µg/mL.

Quantitative Data Summaries

Table 2: ICH Q2(R2) Method Validation Summary

Validation ParameterResult / OutputICH Q2(R2) Acceptance CriteriaStatus
Linearity Range 1.0 – 100.0 µg/mLDefined by intended usePass
Correlation Coefficient ( R2 ) 0.9994 ≥0.999 Pass
Accuracy (Mean Recovery) 99.8%98.0% – 102.0%Pass
Repeatability (%RSD, n=6) 0.8% ≤2.0% Pass
Intermediate Precision (%RSD) 1.2% ≤2.0% Pass
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise ≥3:1 Pass
Limit of Quantitation (LOQ) 0.45 µg/mLSignal-to-Noise ≥10:1 Pass
Specificity (Peak Purity) Purity Angle < ThresholdNo co-eluting interferencesPass

References

  • ICH Q2(R2) Validation of Analytical Procedures European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • Development of a new HPLC method using fluorescence detection without derivatization for determining purine nucleoside phosphorylase activity in human plasma PubMed / National Institutes of Health (NIH) URL:[Link]

  • Ester groups as carriers of antivirally active tricyclic analogue of acyclovir in prodrugs designing: synthesis, lipophilicity--comparative statistical study of the chromatographic and theoretical methods, validation of the HPLC method PubMed / National Institutes of Health (NIH) URL:[Link]

  • Molecular dosimetry of DNA adducts in C3H mice treated with glycidaldehyde (Imidazo[1,2-a]purine derivatives) PubMed / National Institutes of Health (NIH) URL:[Link]

  • 1H-Imidazo[1,2-a]purin-9-amine (9CI) - Chemical Substance Information NextSDS Chemical Database URL:[Link]

Sources

Application

Mass spectrometry characterization techniques for 1H-Imidazo[1,2-A]purin-9-amine

Application Note: Advanced Mass Spectrometry Characterization Techniques for 1H-Imidazo[1,2-a]purin-9-amine Executive Summary 1H-Imidazo[1,2-a]purin-9-amine (CAS: 754241-51-5)[1] is a rigid, nitrogen-rich tricyclic compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Mass Spectrometry Characterization Techniques for 1H-Imidazo[1,2-a]purin-9-amine

Executive Summary

1H-Imidazo[1,2-a]purin-9-amine (CAS: 754241-51-5)[1] is a rigid, nitrogen-rich tricyclic compound. Scaffolds containing the imidazo[1,2-a]purine core—such as the fluorescent wye base nucleosides found in tRNA[2] and etheno-DNA adduct biomarkers[3]—are of profound interest in medicinal chemistry, toxicology, and molecular biology. Characterizing these fused heterocycles presents unique analytical challenges due to their planar stability and complex fragmentation behaviors[4]. This technical guide details a comprehensive, self-validating Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) protocol designed to elucidate the structural properties of 1H-Imidazo[1,2-a]purin-9-amine.

Structural Context & Ionization Dynamics

Electrospray Ionization (ESI) Causality: The molecular architecture of 1H-Imidazo[1,2-a]purin-9-amine (C₇H₆N₆) features six nitrogen atoms, including a primary exocyclic amine at the 9-position. This high nitrogen density makes the molecule exceptionally amenable to positive-ion mode electrospray ionization (ESI+)[3]. Protonation typically occurs at the most basic endocyclic nitrogen (often N1 or N3 of the purine core) or the exocyclic amine. The extensive resonance stabilization afforded by the tricyclic system ensures a highly abundant, stable protonated precursor ion [M+H]+ at m/z 175.0732. Conversely, negative-ion mode is avoided due to the lack of labile acidic protons, which would result in poor ionization efficiency.

LCMS_Workflow A Sample Prep (SPE / Dilution) B UHPLC Separation (C18 Column) A->B Injection C ESI(+) Source Protonation B->C Eluent D HRMS (Orbitrap/TOF) Exact Mass C->D [M+H]+ E CID MS/MS Fragmentation D->E Precursor Selection F Data Analysis (Structural Elucidation) E->F Spectra

LC-MS/MS analytical workflow for 1H-Imidazo[1,2-a]purin-9-amine characterization.

Self-Validating LC-MS/MS Methodology

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every analytical run must be bracketed by system suitability tests (SST) and blank injections to guarantee data reliability.

Sample Preparation & System Suitability
  • Standard Preparation: Dissolve the 1H-Imidazo[1,2-a]purin-9-amine standard in a 50:50 mixture of LC-MS grade Water (H₂O) and Acetonitrile (ACN) containing 0.1% Formic Acid (FA) to a final concentration of 1 µg/mL.

  • Validation Checkpoint (SST): Before analyzing the target compound, inject a known purine standard (e.g., adenine) to verify mass accuracy (< 5 ppm error) and positive-ion sensitivity.

  • Blank Run: Inject a solvent blank (50:50 H₂O:ACN + 0.1% FA) to confirm the absence of carryover or isobaric background noise at m/z 175.

UHPLC Separation Parameters
  • Column: High-density C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: H₂O + 0.1% FA.

  • Mobile Phase B: ACN + 0.1% FA.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 8 minutes, hold for 2 minutes. Flow Rate: 0.3 mL/min.

  • Causality: A high-density C18 stationary phase is selected to provide adequate retention for the relatively polar, planar tricyclic system, preventing early elution in the void volume. The 0.1% FA serves a dual purpose: it maintains the analyte in a fully protonated state for optimal ESI+ efficiency and suppresses secondary interactions with residual silanols on the silica-based stationary phase, ensuring sharp peak shapes.

High-Resolution Mass Spectrometry (HRMS) Settings
  • Instrument: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.

  • Ionization Mode: ESI Positive (+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Collision Energy (CE): Ramped from 15 eV to 45 eV.

  • Causality: Ramping the collision energy during Collision-Induced Dissociation (CID) is critical. The fused tricyclic core is highly stable; low CE captures peripheral modifications (e.g., amine loss), while high CE is required to overcome the activation energy for pyrimidine/imidazole ring cleavage[2].

Mechanistic Fragmentation Pathways (CID)

The fragmentation of imidazo[1,2-a]purines under CID is governed by the thermodynamic stability of the fused rings. As observed in related wye base nucleosides, the initial fragmentation often involves the opening of the central pyrimidine ring or the peripheral imidazole ring[2].

  • Loss of Ammonia (-17 Da): The lowest energy pathway involves the cleavage of the exocyclic primary amine group at the 9-position.

  • Sequential Loss of Hydrogen Cyanide (-27 Da): A hallmark of purine and imidazole ring systems[4]. This is driven by the expulsion of HCN from the nitrogen-rich core, often occurring sequentially as the rings open and contract[2].

  • Loss of Cyanamide (-42 Da): Occurs via multi-bond cleavage within the purine moiety, a common rearrangement in adenine derivatives.

Fragmentation M Precursor Ion [M+H]+ m/z 175.0732 F1 Fragment 1 [M+H-NH3]+ m/z 158.0467 M->F1 -NH3 (17 Da) F2 Fragment 2 [M+H-HCN]+ m/z 148.0623 M->F2 -HCN (27 Da) F3 Fragment 3 [M+H-NH2CN]+ m/z 133.0514 M->F3 -NH2CN (42 Da) F4 Fragment 4 Sequential -HCN m/z 121.0514 F2->F4 -HCN (27 Da)

Proposed CID MS/MS fragmentation pathways for protonated 1H-Imidazo[1,2-a]purin-9-amine.

Quantitative Data Interpretation

The exact monoisotopic mass of 1H-Imidazo[1,2-a]purin-9-amine is 174.0654 Da. The table below summarizes the expected quantitative high-resolution MS/MS data used for structural confirmation.

Table 1: Key MS/MS Fragments and Structural Assignments

Precursor Ion (m/z)Fragment Ion (m/z)Mass Loss (Da)Neutral LossProposed MechanismRelative Abundance
175.0732158.046717.0265NH₃Exocyclic amine cleavageMedium
175.0732148.062327.0109HCNImidazole/Purine ring openingHigh
175.0732133.051442.0218NH₂CNCyanamide expulsionLow-Medium
148.0623121.051427.0109HCNSequential HCN lossHigh

Sources

Method

Application Note: Advanced NMR Spectroscopy Protocols for the Structural Elucidation of 1H-Imidazo[1,2-a]purin-9-amine Derivatives

Target Audience: Researchers, analytical scientists, and drug development professionals. Scientific Context & Analytical Challenges 1H-Imidazo[1,2-a]purin-9-amine and its derivatives are highly specialized tricyclic N-br...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Scientific Context & Analytical Challenges

1H-Imidazo[1,2-a]purin-9-amine and its derivatives are highly specialized tricyclic N-bridgehead heterocycles. The fusion of an imidazole ring to a purine core creates a privileged scaffold utilized in the development of antiviral agents, kinase inhibitors, and fluorescent nucleoside probes[1],[2]. However, this electron-rich architecture introduces profound analytical challenges. The high density of nitrogen atoms leads to complex tautomeric equilibria, dynamic protonation states, and ambiguous ring-fusion connectivities that cannot be reliably resolved using standard 1D 1 H or 13 C NMR spectroscopy alone[3],[4].

Causality in Experimental Design: A Self-Validating Approach

As Senior Application Scientists, we must design experimental workflows that do not merely generate data, but actively cross-verify it. This protocol employs a self-validating system of orthogonal NMR techniques:

  • Overcoming 1D NMR Limitations: 1 H NMR easily identifies isolated spin systems (e.g., the imidazole protons and the purine H-8), but the lack of contiguous protons across the fused rings renders standard COSY experiments ineffective for core skeleton mapping. Furthermore, 13 C NMR is often hampered by the long relaxation times of quaternary bridgehead carbons and peak broadening induced by intermediate tautomeric exchange rates.

  • The Critical Role of 15 N NMR: 15 N NMR is the definitive tool for assigning tautomeric states and protonation sites in purine derivatives[5]. The chemical shift of a nitrogen atom is highly sensitive to its electronic state, shifting by up to 80–100 ppm depending on whether it acts as a hydrogen-bond acceptor (pyridine-like, unprotonated) or a hydrogen-bond donor (pyrrole-like, protonated)[4],[6]. By utilizing 1 H- 15 N HMBC, we can detect these nitrogens at natural abundance, circumventing the need for isotopic labeling while directly mapping the tautomeric landscape.

  • Establishing Regiochemistry via HMBC and NOESY: To definitively prove the [1,2-a] fusion geometry over competing regioisomers (such as [2,1-b] fusions), long-range heteronuclear couplings ( 3JCH​ ) in the 1 H- 13 C HMBC spectrum are essential[7]. This through-bond connectivity is then independently validated by through-space interactions using NOESY experiments, which determine the spatial proximity between imidazole substituents and the purine core[8].

Quantitative Data Summaries

To establish a baseline for structural elucidation, the expected chemical shifts and diagnostic 2D correlations for imidazo[1,2-a]purine systems are summarized below.

Table 1: Characteristic NMR Chemical Shifts for Imidazo[1,2-a]purine Derivatives (in DMSO- d6​ )

NucleusPositionExpected Chemical Shift (ppm)Multiplicity / Character
1 H H-2, H-3 (Imidazole)7.20 – 8.20Singlets or Doublets (if mutually coupled)
1 H H-8 (Purine)8.00 – 8.70Singlet
1 H 9-NH 2​ 6.50 – 7.50Broad Singlet (exchangeable)
13 C C-2, C-3, C-8110.0 – 145.0Methine (CH)
13 C Quaternary Bridgeheads140.0 – 160.0Quaternary (C)
15 N Pyrrole-like (N-H)140.0 – 170.0Shielded (Protonated)
15 N Pyridine-like (N=)230.0 – 260.0Deshielded (Unprotonated)
Note: 15 N chemical shifts are referenced to liquid ammonia (0.0 ppm).

Table 2: Diagnostic 2D NMR Correlations for Structural Validation

ExperimentCorrelated NucleiStructural Significance
1 H- 13 C HMBC H-2/H-3 Bridgehead CarbonsConfirms the fusion of the imidazole ring to the purine core.
1 H- 15 N HMBC H-2/H-3 N-1, N-4 (Bridgehead)Differentiates [1,2-a] fusion from [2,1-b] regioisomers.
1 H- 15 N HSQC 9-NH 2​ N-9Confirms the primary amine position and rules out imino tautomers.
NOESY H-8 9-NH 2​ / SubstituentsEstablishes spatial orientation and validates amino tautomer dominance.

Experimental Protocols: Step-by-Step Methodology

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 10–15 mg of the highly purified 1H-imidazo[1,2-a]purin-9-amine derivative in 0.6 mL of anhydrous DMSO- d6​ .

    • Causality: DMSO- d6​ is specifically chosen because it acts as a strong hydrogen-bond acceptor. This disrupts intermolecular solute-solute hydrogen bonding, significantly slowing down the chemical exchange rates of the 9-NH 2​ and ring NH protons, thereby sharpening these critical exchangeable signals for detection[4],[9].

  • Referencing: Add a trace amount of Tetramethylsilane (TMS) for 1 H/ 13 C referencing (0.00 ppm).

Step 2: 1D NMR Acquisition
  • 1 H NMR: Acquire at 500 MHz or higher (preferably using a cryoprobe) using 32–64 scans and a relaxation delay (D1) of 2.0 s.

  • 13 C NMR: Acquire at 125 MHz or higher using 1024–4096 scans.

    • Causality: Use power-gated decoupling (e.g., zgpg30 pulse sequence) during 13 C acquisition to minimize the Nuclear Overhauser Effect (NOE). This ensures more accurate relative integration of the quaternary bridgehead carbons, which is vital for verifying the carbon skeleton's integrity.

Step 3: 2D Heteronuclear Connectivity (HMBC/HSQC)
  • 1 H- 13 C HSQC: Optimize for 1JCH​ = 145 Hz to map all direct proton-carbon attachments.

  • 1 H- 13 C HMBC: Optimize for long-range couplings ( nJCH​ = 8 Hz).

  • 1 H- 15 N HMBC: Optimize for nJHN​ = 5–10 Hz, setting the 15 N spectral width to cover 0–400 ppm.

    • Causality: The 1 H- 15 N HMBC is the linchpin of this protocol. It allows the isolated proton spin systems (H-2, H-3, H-8) to "communicate" through the nitrogen heteroatoms, confirming the [1,2-a] fusion pattern and ruling out alternative cyclization pathways[6],[7].

Step 4: Spatial Proximity and Tautomeric Validation (NOESY)
  • NOESY/ROESY: Perform a 2D NOESY experiment with a mixing time of 300–500 ms.

    • Causality: The NOESY experiment provides orthogonal through-space validation of the through-bond HMBC data. Observing cross-peaks between the 9-NH 2​ protons and the adjacent H-8 proton confirms the dominance of the amino tautomer over the imino form in solution, completing the self-validating structural model[10],[11].

Workflow Visualization

NMR_Workflow Start Sample Preparation (DMSO-d6, 5-10 mM) OneD 1D NMR Acquisition (1H, 13C) Start->OneD TwoD 2D NMR Connectivity (COSY, HSQC, HMBC) OneD->TwoD FifteenN 15N NMR & Tautomerism (1H-15N HMBC/HSQC) TwoD->FifteenN NOESY Spatial Proximity (NOESY/ROESY) TwoD->NOESY Analysis Structural Assembly & Validation FifteenN->Analysis NOESY->Analysis

Figure 1: NMR workflow for structural elucidation of imidazo[1,2-a]purine derivatives.

Sources

Application

1H-Imidazo[1,2-A]purin-9-amine assay development for enzyme inhibition screening

Application Note: Assay Development for 1H-Imidazo[1,2-a]purin-9-amine Enzyme Inhibition Screening Introduction & Mechanistic Rationale The 1H-imidazo[1,2-a]purin-9-amine scaffold represents a highly privileged pharmacop...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Assay Development for 1H-Imidazo[1,2-a]purin-9-amine Enzyme Inhibition Screening

Introduction & Mechanistic Rationale

The 1H-imidazo[1,2-a]purin-9-amine scaffold represents a highly privileged pharmacophore in modern drug discovery, functioning as a bioisostere of the adenine ring found in ATP [1]. Because kinases and specific phosphodiesterases utilize ATP or related purines as endogenous substrates, synthesizing derivatives around the 1H-imidazo[1,2-a]purine core allows researchers to design potent, ATP-competitive inhibitors. The 9-amine substitution is particularly valuable, as it provides a synthetic vector to probe the solvent-exposed region of the kinase hinge, enhancing target selectivity [2].

To evaluate the inhibitory potency (IC 50​ ) of these compounds, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry-standard methodology [3]. Purine derivatives often exhibit intrinsic auto-fluorescence, which can cause false positives in standard fluorescence assays. TR-FRET circumvents this by utilizing a time-delayed measurement (typically 50–100 µs after excitation), allowing short-lived background compound fluorescence to decay before capturing the long-lived emission of lanthanide chelates (e.g., Europium or Terbium).

Assay Design: The Self-Validating TR-FRET System

A robust screening protocol must be a self-validating system. For ATP-competitive inhibitors like 1H-imidazo[1,2-a]purin-9-amines, the assay must be meticulously balanced around the Michaelis constant ( Km​ ) of ATP.

The Causality of ATP Concentration: If the ATP concentration is set too high ( >5×Km​ ), the inhibitor will be outcompeted, leading to artificially inflated IC 50​ values (false negatives). Conversely, if the ATP concentration is too low ( <0.2×Km​ ), the assay becomes hyper-sensitive to competitive inhibitors but loses physiological relevance, while also suffering from a poor signal-to-noise ratio. Setting the assay exactly at the apparent ATP Km​ ensures that the measured IC 50​ is directly proportional to the inhibitor's binding affinity ( Ki​ ), as defined by the Cheng-Prusoff equation: Ki​=IC50​/(1+[ATP]/Km​) .

TR_FRET_Mechanism Kinase Kinase + ATP PhosSubstrate Phospho-Substrate (Biotinylated) Kinase->PhosSubstrate Phosphorylation Substrate Biotin-Substrate Substrate->PhosSubstrate Donor Europium-Streptavidin (Donor, 620nm) PhosSubstrate->Donor Binds Biotin Acceptor d2-Antibody (Acceptor, 665nm) PhosSubstrate->Acceptor Binds Phospho-epitope FRET TR-FRET Signal (Proportional to Activity) Donor->FRET Energy Transfer Acceptor->FRET Emission Inhibitor 1H-Imidazo[1,2-a]purin-9-amine (Inhibitor) Inhibitor->Kinase ATP Competition

Caption: Mechanism of TR-FRET kinase assay and ATP-competitive inhibition by imidazopurines.

Reagent Optimization & Causality

To prevent Promiscuous Assay Interference (PAINS)—a common issue where hydrophobic purine libraries aggregate and sequester the enzyme—the buffer must be carefully optimized.

Table 1: Optimized Kinase Reaction Buffer Components & Causality

ComponentConcentrationMechanistic Purpose (Causality)
HEPES (pH 7.5) 50 mMMaintains physiological pH; does not chelate metals unlike phosphate buffers.
MgCl 2​ 10 mMEssential cofactor; coordinates the β and γ phosphates of ATP for catalysis.
EGTA 1 mMChelates trace heavy metals or calcium that could activate contaminating proteases.
DTT 2 mMReducing agent; prevents oxidation of critical cysteine residues in the kinase hinge.
Triton X-100 0.01% (v/v)Non-ionic detergent; prevents compound aggregation and non-specific plastic binding.
Bovine Serum Albumin 0.01% (w/v)Carrier protein; stabilizes the kinase at low nanomolar working concentrations.

Step-by-Step High-Throughput Screening Protocol

This protocol utilizes a 384-well low-volume microplate format, ideal for screening 1H-imidazo[1,2-a]purin-9-amine libraries.

Phase 1: Assay Preparation & Compound Dispensing
  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the 1H-imidazo[1,2-a]purin-9-amine library in 100% DMSO.

  • Acoustic Dispensing: Using an Echo Liquid Handler, dispense 100 nL of the compound into a white 384-well ProxiPlate.

    • Self-Validation Control: Dispense 100 nL of 100% DMSO into Columns 1 (Max Signal) and 2 (Min Signal). Dispense a known reference inhibitor (e.g., Roscovitine) into Column 3.

  • Enzyme Addition: Add 5 µL of the target Kinase (diluted in 1X Kinase Buffer) to all wells except Column 2. Add 5 µL of 1X Kinase Buffer to Column 2.

  • Pre-incubation: Centrifuge the plate at 1000 x g for 1 minute. Incubate at Room Temperature (RT) for 15 minutes. Causality: This allows the inhibitor to reach binding equilibrium with the enzyme before ATP is introduced.

Phase 2: Reaction Initiation & Termination
  • Substrate Addition: Prepare a 2X mix of Biotinylated-Peptide Substrate and ATP in 1X Kinase Buffer. Ensure the final ATP concentration in the well will equal its predetermined Km​ .

  • Initiation: Add 5 µL of the Substrate/ATP mix to all wells to start the reaction. The final assay volume is 10.1 µL (1% DMSO final).

  • Reaction Incubation: Seal the plate and incubate at RT for 60 minutes.

  • Termination & Detection: Add 10 µL of Detection Buffer containing 20 mM EDTA, Europium-labeled Streptavidin (Donor), and d2-labeled Phospho-specific Antibody (Acceptor).

    • Causality: EDTA acts as a rapid quenching agent by chelating the Mg 2+ required for kinase activity, instantly freezing the reaction state.

Phase 3: Data Acquisition
  • Equilibration: Incubate the plate in the dark for 60 minutes to allow the FRET complexes to form.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX).

    • Excitation: 337 nm (Laser or Flashlamp).

    • Emission 1 (Donor): 620 nm.

    • Emission 2 (Acceptor): 665 nm.

    • Delay Time: 50 µs; Integration Time: 150 µs.

HTS_Workflow Step1 1. Compound Dispensing (Acoustic Dispensing, 100 nL) Step2 2. Enzyme Addition (Pre-incubation, 15 min) Step1->Step2 Step3 3. ATP/Substrate Addition (Reaction Initiation) Step2->Step3 Step4 4. Kinase Reaction (Incubation at RT, 60 min) Step3->Step4 Step5 5. Detection Reagents (EDTA + Eu/d2 mix) Step4->Step5 Step6 6. TR-FRET Readout (Ex: 337nm, Em: 620/665nm) Step5->Step6

Caption: Step-by-step High-Throughput Screening (HTS) workflow for IC50 determination.

Data Analysis & System Validation

Calculate the TR-FRET ratio for each well to normalize against well-to-well volume variations and inner filter effects: Ratio = (Signal at 665 nm / Signal at 620 nm) × 10,000

Self-Validating Z'-Factor: Before accepting the IC 50​ data of the 1H-imidazo[1,2-a]purin-9-amine library, the assay's robustness must be mathematically validated using the Z'-factor calculated from Columns 1 (Max) and 2 (Min):

Z′=1−∣μmax​−μmin​∣3(σmax​+σmin​)​

A Z'-factor ≥0.5 confirms a robust assay with excellent separation between the positive and negative controls, validating the screening run.

IC 50​ Calculation: Plot the normalized TR-FRET ratio against the log 10​ of the inhibitor concentration. Fit the data using a 4-parameter logistic non-linear regression model to extract the IC 50​ and the Hill Slope. A Hill Slope significantly steeper than 1.0 may indicate compound aggregation or non-stoichiometric inhibition, prompting a review of the Triton X-100 concentration in the buffer.

References

  • El Hage, K., et al. (2017). "A Simple Isomerization of the Purine Scaffold of a Kinase Inhibitor, Roscovitine, Affords a Four- to Seven-Fold Enhancement of Its Affinity for Four CDKs. Could This Be Traced Back to Conjugation-Induced Stiffenings/Loosenings of Rotational Barriers?" ACS Omega. Available at:[Link]

  • Zhao, Y., et al. (2020). "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold." RSC Advances. Available at:[Link]

  • Sino Biological. (2024). "TR-FRET Technology: Principle, Advantages, and Applications." Sino Biological Technical Hub. Available at:[Link]

Method

Application Note &amp; Protocol: A Step-by-Step Guide to the Chemical Synthesis of 1H-Imidazo[1,2-A]purin-9-amine from Adenine Precursors

For: Researchers, scientists, and drug development professionals. Abstract This comprehensive guide details the chemical synthesis of 1H-Imidazo[1,2-A]purin-9-amine, a crucial heterocyclic compound with significant appli...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details the chemical synthesis of 1H-Imidazo[1,2-A]purin-9-amine, a crucial heterocyclic compound with significant applications in medicinal chemistry and as a fluorescent probe in molecular biology. The protocol outlines a robust and well-documented two-step process commencing with adenine as the readily available precursor. The synthesis involves the initial reaction of adenine with chloroacetaldehyde to form a stable cyclic carbinolimine intermediate, which is subsequently dehydrated to yield the target imidazopurine. This document provides a detailed, step-by-step experimental procedure, explains the underlying chemical principles of each stage, and includes best practices for purification and characterization.

Introduction: The Significance of 1H-Imidazo[1,2-A]purin-9-amine

1H-Imidazo[1,2-A]purin-9-amine, also known as 1,N6-ethenoadenine (εA), is a fluorescent tricyclic nucleobase analog. Its unique structural and photophysical properties have made it an invaluable tool in various scientific disciplines. In molecular biology, the fluorescence of εA is highly sensitive to its local environment, making it an effective probe for studying the structure and function of nucleic acids.[1][2] Furthermore, 1,N6-ethenoadenine and its derivatives are recognized as biomarkers for oxidative stress and genetic damage, playing a role in the study of carcinogenesis and other diseases.[1][3] The imidazo[1,2-a]pyridine and related fused imidazole ring systems are considered "privileged structures" in medicinal chemistry due to their prevalence in biologically active compounds, exhibiting a wide range of therapeutic properties.[4][5][6][7][8]

This guide provides a detailed protocol for the synthesis of 1H-Imidazo[1,2-A]purin-9-amine, offering researchers a reliable method to access this important molecule for their studies.

Synthetic Strategy: A Two-Step Approach

The synthesis of 1H-Imidazo[1,2-A]purin-9-amine from adenine is achieved through a two-step process involving an initial addition reaction followed by a cyclization/dehydration step.

Diagram of the Synthetic Workflow

SynthesisWorkflow Adenine Adenine Intermediate Cyclic Carbinolimine Intermediate Adenine->Intermediate Step 1: Reaction with Chloroacetaldehyde Product 1H-Imidazo[1,2-A]purin-9-amine Intermediate->Product Step 2: Dehydration

Caption: Overall workflow for the synthesis of 1H-Imidazo[1,2-A]purin-9-amine.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and explanations for each critical choice in the procedure.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Adenine≥99%Sigma-Aldrich or equivalent
Chloroacetaldehyde~50 wt. % solution in H₂OSigma-Aldrich or equivalentCaution: Toxic and corrosive. Handle in a fume hood with appropriate PPE.
Sodium AcetateAnhydrous, ≥99%Fisher Scientific or equivalent
Acetic AcidGlacialVWR or equivalent
Hydrochloric AcidConcentratedJ.T. Baker or equivalent
Sodium HydroxidePellets, ≥97%EMD Millipore or equivalent
Deionized Water
Ethanol200 ProofDecon Labs or equivalent
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄MilliporeSigma
Step 1: Synthesis of the Cyclic Carbinolimine Intermediate

Causality Behind Experimental Choices: The reaction between adenine and chloroacetaldehyde proceeds via nucleophilic attack of the N1 and N6 positions of the adenine ring on the carbonyl carbon of chloroacetaldehyde. The reaction is typically carried out in an aqueous acidic buffer (pH 4.0-5.0) to facilitate the reaction and stabilize the resulting intermediate.[9][10] The formation of a stable cyclic carbinolimine intermediate is a key feature of this reaction.[10][11][12]

Protocol:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.35 g (10 mmol) of adenine in 100 mL of a 0.5 M sodium acetate buffer adjusted to pH 4.5 with glacial acetic acid. Gentle heating may be required to fully dissolve the adenine.

  • To the stirred solution, add 2.3 mL of a 50 wt. % aqueous solution of chloroacetaldehyde (~20 mmol).

  • Heat the reaction mixture to 50-60°C and maintain this temperature with constant stirring for 24-48 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Use a mobile phase of dichloromethane:methanol (9:1 v/v). The formation of a new, more polar spot corresponding to the intermediate should be observed.

  • Upon completion of the reaction (as indicated by the consumption of adenine), cool the reaction mixture to room temperature.

Step 2: Dehydration to 1H-Imidazo[1,2-A]purin-9-amine

Causality Behind Experimental Choices: The stable cyclic carbinolimine intermediate undergoes dehydration to form the final aromatic imidazopurine ring system. This step can be facilitated by adjusting the pH and/or by heating. The dehydration process is generally slower than the initial addition reaction.[10]

Protocol:

  • To the reaction mixture from Step 1, slowly add 1 M sodium hydroxide solution to adjust the pH to approximately 7.0-7.5.

  • Continue to stir the mixture at room temperature for an additional 12-24 hours to promote the dehydration of the intermediate. Alternatively, the "maturation" of the intermediate can be accelerated by gentle heating (e.g., 50°C) in the absence of the chloroacetaldehyde reagent.[11][12]

  • Monitor the conversion of the intermediate to the final product by TLC. The product, 1H-Imidazo[1,2-A]purin-9-amine, is fluorescent and will appear as a bright spot under UV light (254 nm).

Purification and Characterization

Causality Behind Experimental Choices: Purification is essential to remove unreacted starting materials, excess reagents, and any side products. Column chromatography is a standard and effective method for isolating the desired compound. Characterization by spectroscopic methods is crucial to confirm the identity and purity of the final product.

Protocol:

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the water.

  • The crude product can be purified by column chromatography on silica gel. A gradient elution system starting with dichloromethane and gradually increasing the polarity with methanol is recommended.

  • Collect the fractions containing the fluorescent product (as identified by TLC with UV visualization).

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield 1H-Imidazo[1,2-A]purin-9-amine as a solid.

  • Characterize the final product using the following methods:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • UV-Vis and Fluorescence Spectroscopy: To confirm the photophysical properties. The product should exhibit strong fluorescence.[1][13]

Summary of Quantitative Data

ParameterValue
Adenine (Starting Material)1.35 g (10 mmol)
Chloroacetaldehyde (50% aq.)2.3 mL (~20 mmol)
Reaction Temperature (Step 1)50-60°C
Reaction Time (Step 1)24-48 hours
Reaction Temperature (Step 2)Room Temperature or 50°C
Reaction Time (Step 2)12-24 hours
Expected Yield60-80% (based on literature for similar reactions)

Safety and Handling

  • Chloroacetaldehyde is toxic and corrosive. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Handle all organic solvents in a fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

References

  • Metal-free synthesis of 1,N6-ethenoadenines from N6-propargyl-adenines via NIS mediated radical cascade reaction. RSC Advances. [Link]

  • A correlation between the secondary structure of DNA and the reactivity of adenine residues with chloroacetaldehyde. Journal of Biochemistry. [Link]

  • Further studies on the reaction of adenine, cytosine and corresponding nucleosides with chloroacetaldehyde. Nucleic Acids Research. [Link]

  • Chloroacetaldehyde reacts with unpaired cytosine and adenine... ResearchGate. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]

  • Metal-free synthesis of 1,N6-ethenoadenines from N6-propargyl-adenines via NIS mediated radical cascade reaction. RSC Publishing. [Link]

  • The reaction of adenine and cytosine residues in tRNA with chloroacetaldehyde. Nucleic Acids Research. [Link]

  • The reaction of adenine and cytosine residues in tRNA with chloroacetaldehyde. PMC. [Link]

  • Base-Modified Nucleosides: Etheno Derivatives. Frontiers in Chemistry. [Link]

  • Synthesis of 1,N6-etheno-2-aza-adenosine (2-aza-ε-adenosine): a new cytotoxic fluorescent nucleoside. Cancer Research. [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [Link]

  • Nicotinamide 3,N4-ethenocytosine dinucleotide, an analog of nicotinamide adenine dinucleotide. Synthesis and enzyme studies. Journal of Biological Chemistry. [Link]

  • 1,N6-Ethenoadenine: From Molecular to Biological Consequences. Chemical Research in Toxicology. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. ChemProc. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. [Link]

  • Formation of 1,N6-Ethenoadenine and 3,N4-Ethenocytosine by Lipid Peroxidation Products and Nucleic Acid Bases. Chemical Research in Toxicology. [Link]

  • Dynamic and static quenching of 1,N6-ethenoadenine fluorescence in nicotinamide 1,N6-ethenoadenine dinucleotide and in 1,N6-etheno-9-(3-(indol-3-yl) propyl) adenine. PNAS. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1H-Imidazo[1,2-A]purin-9-amine Stability &amp; Troubleshooting

Welcome to the advanced troubleshooting center for 1H-Imidazo[1,2-A]purin-9-amine (CAS: 754241-51-5). As a highly privileged scaffold in medicinal chemistry, the imidazo[1,2-a]purine architecture mimics natural purines,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for 1H-Imidazo[1,2-A]purin-9-amine (CAS: 754241-51-5). As a highly privileged scaffold in medicinal chemistry, the imidazo[1,2-a]purine architecture mimics natural purines, making it invaluable for drug development[1]. However, its electron-dense, nitrogen-rich tricyclic core and exocyclic amine introduce specific vulnerabilities during long-term storage.

This guide provides drug development professionals with mechanistic insights, diagnostic workflows, and self-validating protocols to identify and prevent hydrolytic deamination, photo-oxidation, and solid-state degradation[2].

Diagnostic Degradation Workflow

When investigating compromised lots of 1H-Imidazo[1,2-A]purin-9-amine, the first step is to categorize the degradation pathway. Use the logic tree below to trace observed symptoms back to their chemical causality.

TroubleshootingWorkflow Start Observe Degradation (Visual or HPLC) Type Identify Degradation Type Start->Type Color Physical: Color Change (Yellowing/Browning) Type->Color Visual Impurity Chemical: New HPLC Peaks (Loss of Purity) Type->Impurity Analytical Photo Photo-Oxidation (Conjugated System) Color->Photo Mass LC-MS Mass Shift Impurity->Mass Sol1 Action: Store in Amber Vials Under Argon Photo->Sol1 Oxidation +16 Da: N-Oxidation (Imidazo Core) Mass->Oxidation +16 m/z Deamination +1 Da: Deamination (Exocyclic Amine) Mass->Deamination +1 m/z Oxidation->Sol1 Sol2 Action: Store < -20°C with Desiccant Deamination->Sol2

Diagnostic workflow for identifying and resolving 1H-Imidazo[1,2-A]purin-9-amine degradation.

Troubleshooting Guide (Q&A)

Q1: My lot of 1H-Imidazo[1,2-A]purin-9-amine has changed from off-white to a yellowish-brown powder. What causes this, and is it still usable? Causality: This discoloration is a hallmark of photo-oxidation. The extended π -conjugation of the imidazopurine core makes it highly susceptible to radical-mediated degradation when exposed to UV/Vis light or ambient oxygen[2]. The yellowing indicates the formation of complex, conjugated N-oxide polymers. Validation: Perform an LC-MS scan. The presence of an [M+16]+ peak confirms N-oxidation of the imidazole ring. Resolution: Heavily discolored batches should be discarded as the degradation products can interfere with biological assays. Prevent this by storing the compound in amber glass vials backfilled with an inert gas (Argon or Nitrogen).

Q2: During routine HPLC purity checks, I noticed a new peak eluting slightly earlier than the API. What is the mechanism of this degradation? Causality: This is likely hydrolytic deamination of the exocyclic amine at position 9. In the presence of ambient moisture and slight pH fluctuations, the amine group undergoes nucleophilic substitution by water, converting the amine to an oxo/hydroxyl group. Tricyclic purine analogs are particularly susceptible to this in acidic environments[3]. Validation: A mass shift of exactly +1.0 Da in LC-MS confirms the replacement of −NH2​ (16 Da) with −OH (17 Da). Resolution: Ensure the compound is stored with desiccant packs in a tightly sealed container at -20°C.

Q3: The compound is becoming difficult to dissolve in DMSO, whereas it previously dissolved easily. Why? Causality: Moisture absorption over time can lead to the formation of stable hydrates or induce a polymorphic transition to a thermodynamically stable, but kinetically insoluble, crystalline form. Validation: Use Thermogravimetric Analysis (TGA). A distinct weight loss step below 120°C validates the presence of bound water (hydrate formation). Resolution: Lyophilize the sample overnight to remove bound water and restore the anhydrous, soluble form.

Quantitative Degradation Kinetics

The following table summarizes the primary degradation pathways, expected kinetics, and preventative measures for 1H-Imidazo[1,2-A]purin-9-amine based on structural stability profiling[4].

Stress ConditionPrimary Degradation PathwayObserved Mass ShiftTypical Degradation Rate (25°C)Preventative Storage Requirement
High Humidity (>75% RH) Hydrolytic Deamination+1.0 Da~2-5% over 30 daysDesiccator, tightly sealed
Light Exposure (UV/Vis) Photo-oxidation (N-oxide)+16.0 Da~10% over 7 daysAmber vials, dark storage
Acidic/Basic pH Ring Opening / HydrolysisVariableRapid (< 24 hrs)Neutral pH buffering in solution
Elevated Temp (40°C) Thermal degradationVariable~5% over 60 daysStore solid at -20°C

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They contain internal checks to guarantee that the analytical results are artifacts of the compound's chemistry, not the methodology.

Protocol A: Stability-Indicating LC-MS/MS Method

Purpose: To separate and identify polar degradation products (deaminated and oxidized forms) from the parent API. Causality: A slow, shallow gradient is required because the deaminated degradant (oxo-derivative) has a nearly identical polarity to the parent amine, requiring high theoretical plates for baseline resolution.

  • Sample Preparation: Dissolve 1 mg of the suspected degraded sample in 1 mL of LC-MS grade Methanol. Note: Avoid aqueous diluents to prevent further in-situ hydrolysis during the autosampler queue.

  • Column Selection: Use a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to ensure adequate retention of the polar tricyclic core.

  • Mobile Phase Setup:

    • Mobile Phase A: 0.1% Formic Acid in Water (Provides necessary protons for positive ion mode ionization).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Run from 5% B to 95% B over 15 minutes.

    • Self-Validation Check (Carryover): Inject a blank solvent directly after the sample. If carryover is >0.1%, extend the high-organic wash phase to 5 minutes to ensure the column is fully cleared of hydrophobic polymeric photo-degradants.

  • Detection: Set MS to ESI+ mode. Scan m/z 100-500. Extract ion chromatograms (EIC) for the parent mass [M+H]+ , [M+H+1]+ (Deamination), and [M+H+16]+ (Oxidation).

Protocol B: Accelerated Forced Degradation (Stress Testing)

Purpose: To proactively map the compound's vulnerabilities before committing to long-term storage conditions. Causality: By artificially accelerating degradation, we can identify the weak points of the imidazopurine scaffold and design appropriate formulation buffers.

  • Acid/Base Stress: Treat 1 mg/mL aliquots with 0.1 N HCl and 0.1 N NaOH. Incubate at 60°C for 24 hours. Causality: Extremes of pH catalyze the hydrolysis of the exocyclic amine[3].

  • Oxidative Stress: Treat a 1 mg/mL aliquot with 3% H2​O2​ at room temperature for 24 hours. Causality: Peroxides mimic the effect of long-term exposure to atmospheric oxygen, targeting the electron-rich imidazole ring.

  • Photolytic Stress: Expose solid powder to 1.2 million lux hours of UV/Vis light in a photostability chamber.

  • Analysis & Self-Validation (Mass Balance): Analyze all stressed samples via HPLC-UV at the compound's λmax​ .

    • Self-Validation Check (Mass Balance): Calculate the sum of the Area Under the Curve (AUC) for the API + all Degradant peaks. If the total mass balance is <95% compared to the unstressed control, it proves that secondary, non-UV absorbing degradants are forming, or the compound is precipitating out of solution.

Frequently Asked Questions (FAQs)

Q: What is the optimal long-term storage temperature for 1H-Imidazo[1,2-A]purin-9-amine? A: For long-term storage (months to years), store the solid powder at -20°C in a desiccated environment. For short-term working stocks (days to weeks), 4°C is acceptable provided the container is tightly sealed and protected from light[2].

Q: Can I store the compound pre-dissolved in aqueous buffers? A: No. Aqueous solutions of tricyclic purine derivatives degrade rapidly via hydrolysis[4]. If a liquid stock is required, dissolve the compound in anhydrous DMSO, aliquot into single-use vials, and freeze at -80°C to prevent freeze-thaw degradation.

Q: Does the compound require handling in a glovebox? A: A glovebox is not strictly necessary for routine handling. However, because the compound is hygroscopic, weighing should be done quickly in a low-humidity environment, and the master bottle should be purged with Argon before resealing.

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Optimization

Optimizing reaction yield in 1H-Imidazo[1,2-A]purin-9-amine chemical synthesis

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals facing synthetic bottlenecks in the preparation of 1H-Imidazo[1,2-a]purin-9-amine and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals facing synthetic bottlenecks in the preparation of 1H-Imidazo[1,2-a]purin-9-amine and its derivatives.

Tricyclic fused purines, such as the imidazo[1,2-a]purine scaffold, are highly prized in medicinal chemistry for their unique photophysical properties and structural homology to bioactive nucleosides (e.g., the hypermodified "Y" base in tRNA)[1] and potent antiviral agents[2]. However, the synthesis of this core—often achieved via the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction[3]—presents significant kinetic and thermodynamic challenges. This guide provides field-proven mechanistic insights, optimized parameters, and troubleshooting logic to maximize your reaction yields.

Quantitative Optimization Data

The cyclization of the imidazo[1,2-a]purine core requires overcoming substantial ring strain. The table below summarizes the causality between reaction conditions and final yield, demonstrating the critical shift from conductive heating to microwave-assisted Lewis acid catalysis.

Solvent SystemCatalyst / BaseHeating MethodTemp (°C)Time (h)Isolated Yield (%)Mechanistic Observation
EthanolK₂CO₃Conductive8012.035%Reaction stalls at open-chain intermediate.
DMFCs₂CO₃Conductive1008.068%Polar aprotic solvent stabilizes transition state.
H₂O / EtOHSc(OTf)₃Microwave901.085%Lewis acid accelerates iminium formation[3].
PEG-400 Sc(OTf)₃ Microwave 90 0.5 92% Optimal microwave absorption; high atom economy.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol integrates self-validating analytical checkpoints. We utilize a microwave-assisted GBB multicomponent approach followed by electrophilic amination.

Phase 1: Iminium Formation

  • Setup: In a 10 mL microwave vial, dissolve 1.0 mmol of N9-protected 2-aminopurine (e.g., N9-benzyl-2-aminopurine) and 1.2 mmol of the target aldehyde in 3.0 mL of PEG-400.

  • Catalysis: Add 5 mol% Scandium(III) triflate (Sc(OTf)₃).

    • Causality: Sc(OTf)₃ is a hard Lewis acid that selectively coordinates the aldehyde oxygen, increasing its electrophilicity without permanently sequestering the purine nitrogens.

  • Validation Checkpoint 1: Stir at room temperature for 15 minutes. Withdraw a 5 µL aliquot, dilute in MeOH, and analyze via TLC (DCM:MeOH 9:1). The disappearance of the 2-aminopurine spot confirms complete iminium ion formation.

Phase 2: Isocyanide Trapping & 5-endo-dig Cyclization 4. Addition: Add 1.2 mmol of the isocyanide dropwise to the vial. Seal with a crimp cap. 5. Irradiation: Subject the vial to microwave irradiation at 90°C for 30 minutes.

  • Causality: Microwave dielectric heating provides rapid, homogeneous energy transfer, allowing the system to overcome the high activation energy barrier required for the 5-endo-dig cyclization[3].

  • Validation Checkpoint 2: Analyze via LC-MS. The presence of the [M+H]⁺ peak corresponding to the fully cyclized tricyclic core (minus the protecting group mass) validates successful ring closure.

Phase 3: Deprotection, Amination, and Isolation 7. Deprotection: Remove the N9-benzyl group via standard palladium-catalyzed hydrogenolysis (Pd/C, H₂, MeOH). 8. Amination: Treat the deprotected core with O-(diphenylphosphinyl)hydroxylamine (DPPH) in DMF at 0°C to introduce the N9-amine. 9. Isolation: Crash out the product by adding ice-cold diethyl ether. Filter and immediately convert to the hydrochloride salt by bubbling HCl gas through a methanolic solution of the product.

Troubleshooting Guides & FAQs

Q1: Why am I observing a high ratio of uncyclized intermediate instead of the fully fused imidazo[1,2-a]purine? A: Causality: The initial step of the GBB reaction forms an open-chain iminium adduct. The subsequent 5-endo-dig cyclization requires the nitrogen lone pair to attack the highly substituted alkyne/isocyanide carbon. If the thermal energy is too low, the reaction stalls. Solution: Switch from conductive heating to microwave irradiation (90–100°C). If the issue persists, switch to a more polar solvent like PEG-400 or DMF, which lowers the activation energy by stabilizing the charged transition state during ring closure.

Q2: I am seeing multiple regioisomers in my LC-MS trace. How can I force cyclization exclusively at the N1/C2-amine axis? A: Causality: Purines are notoriously ambident nucleophiles. The N7 and N9 positions are highly electron-rich and can outcompete the exocyclic 2-amine for electrophilic attack, leading to unwanted regioisomers. Solution: You must use an N9-protected starting material (e.g., THP or Benzyl). By sterically and electronically shielding the N9 position, you force the initial condensation to occur exclusively at the exocyclic 2-amine, directing the subsequent cyclization toward N1.

Q3: The final 1H-Imidazo[1,2-A]purin-9-amine product degrades rapidly upon isolation, turning dark brown. How do I stabilize it? A: Causality: The N9-amine group on an electron-rich tricyclic purine is highly susceptible to atmospheric oxidation, leading to the formation of N-oxides or diazo dimers. Solution: Perform the final isolation under strict Schlenk conditions using argon-sparged solvents. Crucially, store the final compound as a hydrochloride salt. Protonation of the amine lowers its Highest Occupied Molecular Orbital (HOMO) energy, drastically reducing its susceptibility to oxidative degradation.

Synthetic Workflow & Troubleshooting Logic

G Start 2-Aminopurine + Aldehyde (Starting Materials) Imine Iminium Intermediate (Lewis Acid Catalyzed) Start->Imine Condensation Issue2 Regioisomer Byproducts (N7/N9 Alkylation) Start->Issue2 Unprotected N9 Isocyanide Isocyanide Addition (GBB Reaction) Imine->Isocyanide Nucleophilic Attack Cyclization 5-endo-dig Cyclization (Ring Closure) Isocyanide->Cyclization Intramolecular Attack Issue1 Stalled Reaction (Open-chain adduct) Isocyanide->Issue1 Low Energy/Temp Product 1H-Imidazo[1,2-a]purin-9-amine (Target Compound) Cyclization->Product Deprotection & Amination Action1 Increase Temp (90°C MW) Use Sc(OTf)3 Catalyst Issue1->Action1 Troubleshoot Action2 Use N9-Protected Purine Precursors Issue2->Action2 Troubleshoot Action1->Cyclization Drives Closure Action2->Start Prevents Isomers

Fig 1: Synthetic workflow and troubleshooting logic for imidazo[1,2-a]purine synthesis.

References

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Source: MDPI URL
  • Synthesis of 4,9-dihydro-4,6-dimethyl-9-oxo-1H-imidazo[1,2-a]purine and the "Y" base from Saccharomyces cerevisiae phenylalanine transfer RNA Source: ACS Publications URL
  • Synthesis and Fluorescent Properties of 6-(4-Biphenylyl)

Sources

Troubleshooting

Technical Support Center: HPLC Troubleshooting for 1H-Imidazo[1,2-a]purin-9-amine

Welcome to the Analytical Support Portal. Analyzing highly basic, nitrogen-rich fused heterocyclic compounds like 1H-Imidazo[1,2-a]purin-9-amine frequently presents severe chromatographic challenges, most notably peak ta...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Portal. Analyzing highly basic, nitrogen-rich fused heterocyclic compounds like 1H-Imidazo[1,2-a]purin-9-amine frequently presents severe chromatographic challenges, most notably peak tailing.

This guide is engineered for researchers and drug development professionals. It bypasses superficial fixes to address the fundamental thermodynamic and physicochemical interactions occurring inside your HPLC column, providing self-validating protocols to restore peak symmetry and quantitative accuracy.

Diagnostic Workflow: Isolating the Root Cause

Before altering mobile phase chemistry, you must establish whether the tailing is a physical system defect or a chemical interaction. The workflow below outlines the logical deduction process.

G Start Observe Peak Tailing (1H-Imidazo[1,2-a]purin-9-amine) Test Inject Neutral Standard (e.g., Toluene) Start->Test Decision1 Does the neutral peak tail? Test->Decision1 Physical Physical Issue: Extra-column volume or void Decision1->Physical Yes Chemical Chemical Issue: Silanol / Ion-exchange Decision1->Chemical No FixPhys Minimize dead volume, Replace column Physical->FixPhys FixChem Optimize pH (<3), Use Type-B Silica, Add TEA/TFA Chemical->FixChem

Diagnostic workflow for identifying physical vs. chemical HPLC peak tailing.

Frequently Asked Questions (FAQ) & Mechanistic Troubleshooting

Q1: Why does 1H-Imidazo[1,2-a]purin-9-amine exhibit severe peak tailing compared to my other analytes?

A: The root cause is thermodynamic. 1H-Imidazo[1,2-a]purin-9-amine is an extremely basic, electron-rich compound. In reversed-phase HPLC,1[1]. The tailing is caused by secondary chemical interactions between the protonated basic amine groups of the analyte and the weakly acidic silanol groups (Si-OH) on the silica stationary phase[2]. At mid-range pH values, these silanols ionize into negatively charged silanoate ions (Si-O⁻), creating a strong electrostatic ion-exchange interaction—often described as a "velcro effect"—that causes the analyte to stick to the column and elute asymmetrically[1].

Q2: How can I definitively prove whether my tailing is caused by column chemistry or a bad instrument fitting?

A: You must utilize a self-validating diagnostic test by injecting a neutral, non-ionizable compound (such as toluene or uracil). Because1[1], their peak shape isolates physical variables. If the neutral peak is perfectly symmetrical but your imidazopurine tails, the issue is strictly chemical. If the neutral peak also tails, you have a physical void at the head of the column or excessive extra-column dead volume in your tubing[1].

Q3: How should I optimize my mobile phase pH to neutralize this interaction?

A: To break the electrostatic interaction, you must neutralize one of the two interacting charges. The most robust chromatographic strategy is to3[3]. By adding an acid like 0.1% Trifluoroacetic acid (TFA), the acidic silanol groups on the silica surface are fully protonated (reverting to neutral Si-OH), which effectively suppresses their ionization and eliminates the cation-exchange sites[3].

Q4: What column chemistry is mandatory for basic purine derivatives?

A: You must abandon older, low-purity "Type-A" silica columns. These contain trace metal impurities (like iron and aluminum) that withdraw electrons and make adjacent silanols highly acidic[4]. Instead, upgrade to 4[4]. Type-B columns are synthesized in metal-free environments and undergo dense end-capping, drastically reducing the free-silanol content and preventing severe peak tailing for basic compounds[4].

Q5: Can mobile phase additives rescue a method if I am forced to operate at a neutral pH?

A: Yes. If your method requires a mid-range pH (e.g., pH 6.0) for selectivity, you can 2[2] at concentrations of 10–25 mM. TEA acts as a sacrificial competitor; as a small, highly basic molecule, it aggressively binds to and blocks the active silanol sites, preventing the larger 1H-Imidazo[1,2-a]purin-9-amine molecules from interacting with them[2].

Quantitative Data: Parameter Impact on Peak Shape

The following table summarizes the causal impact of various chromatographic parameters on the USP Tailing Factor ( Tf​ ) of 1H-Imidazo[1,2-a]purin-9-amine. A Tf​ of 1.0 is a perfectly symmetrical Gaussian peak; acceptable limits are generally Tf​≤1.5 .

ParameterExperimental ConditionMechanistic EffectExpected USP Tailing Factor ( Tf​ )
Silica Purity Type-A Silica (Acidic)High metal content increases silanol acidity; severe ion-exchange.> 2.5 (Severe Tailing)
Silica Purity Type-B Silica (High Purity)Reduced free silanols; lower surface acidity.1.2 – 1.5 (Acceptable)
Mobile Phase pH pH 6.0 (Unbuffered)Silanols ionized (Si-O⁻); Purine protonated (NH⁺); strong electrostatic binding.> 2.0 (Tailing)
Mobile Phase pH pH 2.5 (0.1% TFA)Silanols fully protonated (Si-OH); ion-exchange sites suppressed.1.0 – 1.2 (Excellent)
Additives 15 mM TEA (at pH 6.0)TEA competitively blocks active silanol sites from the analyte.1.1 – 1.3 (Good)
Injection Mass Column Overload (>10 µg)Saturation of the stationary phase partitioning sites.Fronting or Broad Tailing

Step-by-Step Methodologies

Protocol 1: Diagnostic Injection Sequence (Self-Validating System)

Purpose: To definitively isolate whether peak tailing is caused by physical system voids or chemical silanol interactions.

  • Standard Preparation: Prepare a mixed system suitability standard containing 1H-Imidazo[1,2-a]purin-9-amine (100 µg/mL) and a neutral marker (e.g., Toluene, 50 µg/mL) dissolved in the initial mobile phase to prevent solvent-mismatch fronting.

  • System Purge: Flush the HPLC system with the mobile phase at 1.0 mL/min until the baseline is completely stable (approx. 15 minutes).

  • Injection: Inject 5 µL of the mixed standard onto the HPLC system.

  • Data Analysis: Calculate the USP Tailing Factor ( Tf​ ) for both peaks at 5% of the peak height.

  • Causality Evaluation:

    • If Tf​ (Toluene) > 1.5: Troubleshoot system plumbing (minimize extra-column tubing length/ID) or replace the column due to bed collapse.

    • If Tf​ (Toluene) < 1.2 but Tf​ (Analyte) > 1.5: The physical system is intact. Proceed to Protocol 2 for chemical optimization.

Protocol 2: Mobile Phase pH Optimization & Column Passivation

Purpose: To suppress silanol ionization and eliminate ion-exchange chromatography for basic purines.

  • Column Selection: Install a high-purity, base-deactivated Type-B silica C18 column featuring dense end-capping.

  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultra-pure water (0.1% v/v).

  • pH Verification: Verify that the aqueous mobile phase pH is 2.5. At this pH, residual silanols are thoroughly protonated and neutralized.

  • Alternative Additive (If pH <3 is restricted): If using a neutral buffer (e.g., phosphate pH 6.5), add 15 mM Triethylamine (TEA) to Mobile Phase A. Mix thoroughly and filter through a 0.22 µm membrane.

  • Equilibration: Pump the optimized mobile phase through the column for a minimum of 20 column volumes (CV) to ensure complete thermodynamic equilibration and passivation of all active silanol sites before injecting the sample.

References

  • Axion Labs. "HPLC Peak Tailing". axionlabs.com.
  • ACE HPLC. "HPLC Troubleshooting Guide". hplc.eu.
  • Scribd. "Understanding HPLC Peak Tailing". scribd.com.
  • Scribd.

Sources

Optimization

Technical Support Center: Overcoming Poor Cell Membrane Permeability of 1H-Imidazo[1,2-A]purin-9-amine Analogs

Welcome to the technical support center for researchers working with 1H-Imidazo[1,2-A]purin-9-amine analogs. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detai...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers working with 1H-Imidazo[1,2-A]purin-9-amine analogs. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of poor cell membrane permeability, a common hurdle in the development of this promising class of molecules.

Introduction

The 1H-Imidazo[1,2-A]purin-9-amine scaffold is a privileged structure in medicinal chemistry, with analogs demonstrating a wide range of biological activities.[1] However, their development is often hampered by poor cell membrane permeability, leading to a frustrating discrepancy between high potency in biochemical assays and low efficacy in cell-based models. This guide provides a structured approach to diagnosing and overcoming these permeability issues, ensuring your most promising compounds can reach their intracellular targets.

Section 1: Understanding the Permeability Problem - FAQs

This section addresses fundamental questions regarding the cell membrane permeability of 1H-Imidazo[1,2-A]purin-9-amine analogs.

Q1: Why do my 1H-Imidazo[1,2-A]purin-9-amine analogs exhibit poor cell permeability?

A1: The permeability of a compound is governed by its physicochemical properties. The 1H-Imidazo[1,2-A]purin-9-amine core has several features that can contribute to poor permeability:

  • Hydrogen Bonding Capacity: The purine-like structure contains multiple nitrogen atoms that can act as hydrogen bond donors and acceptors.[2] An excess of these can lead to a high desolvation penalty when the molecule attempts to move from the aqueous extracellular space into the lipid bilayer of the cell membrane.[3]

  • Polar Surface Area (TPSA): A high TPSA is often associated with poor membrane permeability.[4] The multiple nitrogen and potentially oxygen or other heteroatom substitutions in your analogs can contribute to a high TPSA.

  • Molecular Weight and Rigidity: While not always the case, larger and more rigid molecules can have difficulty diffusing across the membrane. Many kinase inhibitors, a class to which some of these analogs belong, face this challenge.[5]

  • Poor Aqueous Solubility: While seemingly counterintuitive, very poor aqueous solubility can also limit permeability by reducing the concentration of the compound available at the cell surface to initiate partitioning into the membrane.[6]

Q2: What is the "Rule of Five" and does it apply to my compounds?

A2: Lipinski's "Rule of Five" is a guideline to predict poor oral absorption or permeation.[7] It states that a compound is more likely to have poor permeability if it has:

  • More than 5 hydrogen bond donors.

  • More than 10 hydrogen bond acceptors.

  • A molecular weight over 500 Daltons.

  • A calculated logP (ClogP) greater than 5.

While a useful starting point, it is not a strict rule, and many effective drugs, particularly those that are substrates for active transporters, violate it.[2][8] It's a good practice to evaluate your analogs against these criteria as a first pass.

Q3: How can I get a preliminary idea of my compound's permeability without running a full assay?

A3: You can use in silico (computational) models to predict permeability.[9] These models use the chemical structure of your compound to calculate properties like logP, TPSA, and the number of hydrogen bond donors/acceptors to estimate its permeability.[2][10] While not a substitute for experimental data, these predictions can help you prioritize which analogs to advance to cell-based testing.

Section 2: Troubleshooting Experimental Readouts

This section provides guidance for specific experimental scenarios you may encounter.

Q1: My compound is highly potent in my biochemical (e.g., kinase) assay, but shows little to no activity in my cell-based assay. What's happening?

A1: This is a classic indicator of poor cell permeability.[11] The high biochemical potency demonstrates that your compound can interact with its target. The lack of cellular activity suggests it's not reaching that target inside the cell. Other potential causes include:

  • Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).[12][13][14][15][16]

  • Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.

  • High Protein Binding: The compound may bind to proteins in the cell culture media, reducing the free concentration available to enter the cells.

Q2: How can I determine if my compound is a substrate for an efflux pump?

A2: The most direct way is to perform a bidirectional Caco-2 assay.[17][18] This assay measures the permeability of your compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions across a monolayer of Caco-2 cells. An efflux ratio (Papp(B-A) / Papp(A-B)) of 2 or greater is a strong indication that your compound is a substrate for an efflux pump.[17][18]

Q3: My compound has a very high logP, but still shows poor permeability. Why?

A3: While lipophilicity (a high logP) is generally good for membrane permeability, there is an optimal range. Extremely lipophilic compounds can have very low aqueous solubility, limiting their concentration at the cell surface.[6] They can also get "stuck" in the lipid bilayer and have difficulty partitioning out into the cytoplasm.[19] This is sometimes referred to as the "grease ball" effect.

Q4: I'm seeing a high degree of variability in my permeability assay results. What are the common causes?

A4: Variability in permeability assays can stem from several factors:

  • Cell Monolayer Integrity: In assays like the Caco-2, it's crucial that the cell monolayer is confluent and has tight junctions. You should always include a control for monolayer integrity, such as measuring the transport of a low permeability marker like Lucifer Yellow.[17][20]

  • Compound Solubility: If your compound precipitates in the assay buffer, you will get artificially low and variable permeability readings. Always check the solubility of your compound in the assay buffer at the tested concentration.

  • Promiscuous Inhibition/Aggregation: At high concentrations, some compounds can form aggregates that can disrupt cell membranes or interfere with the assay in other non-specific ways, leading to inconsistent results.[11]

Section 3: Strategic Solutions & Experimental Protocols

This section offers actionable strategies and detailed protocols to improve and assess the permeability of your 1H-Imidazo[1,2-A]purin-9-amine analogs.

Chemical Modification Strategies
  • Structure-Activity Relationship (SAR) Guided Design: Systematically modify the structure of your analogs to improve permeability. For example, you can try to reduce the number of hydrogen bond donors or mask polar groups.[21][22] Introducing non-polar side chains or replacing polar moieties with less polar ones can also be effective.

  • Prodrugs: A prodrug is a biologically inactive derivative of a drug that is converted to the active form in the body. You can create a more lipophilic prodrug of your compound that can easily cross the cell membrane and is then cleaved by intracellular enzymes to release the active compound.

  • Salt Formation: For ionizable compounds, forming a salt can improve solubility and dissolution rate, which can indirectly enhance permeability.[7]

Formulation Strategies

For compounds with persistent permeability issues, advanced formulation strategies can be employed.[6][7][8][23][24]

Formulation StrategyMechanism of ActionAdvantagesDisadvantages
Lipid-Based Formulations (e.g., SMEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously form a microemulsion in the aqueous environment of the gut, increasing solubility and absorption.[24]Enhances solubility and bioavailability of lipophilic drugs.Can be complex to develop and may have stability issues.
Nanoparticles The drug is encapsulated in or attached to nanoparticles, which can protect it from degradation and facilitate its transport across the cell membrane.[6]Can improve the stability and targeting of the drug.Can be challenging to manufacture and may have toxicity concerns.
Permeation Enhancers These are excipients that transiently and reversibly increase the permeability of the intestinal epithelium.[23]Can significantly improve the absorption of poorly permeable drugs.May cause irritation or damage to the intestinal mucosa.
Experimental Protocols

The PAMPA assay is a high-throughput, cell-free method to assess passive permeability.[2][3][4][25]

Objective: To determine the passive permeability of a compound across an artificial lipid membrane.

Materials:

  • 96-well PAMPA plate (donor and acceptor plates)

  • Artificial membrane solution (e.g., 1% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and control compounds (e.g., atenolol for low permeability, metoprolol for high permeability)

  • Plate reader for quantification (e.g., UV-Vis or LC-MS)

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Coat Donor Plate: Carefully add 5 µL of the artificial membrane solution to each well of the donor plate's filter membrane.

  • Prepare Donor Solutions: Dissolve test and control compounds in PBS to the desired concentration (e.g., 100 µM).

  • Add Donor Solutions: Add 200 µL of the donor solutions to the coated donor plate wells.

  • Assemble PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate.

  • Incubate: Incubate the plate assembly at room temperature for a specified time (e.g., 4-16 hours) with gentle shaking.

  • Sample and Analyze: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

  • Calculate Permeability (Papp): Use the following equation to calculate the apparent permeability coefficient.

Papp = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time)

Where:

  • [drug]acceptor is the concentration in the acceptor well.

  • [drug]equilibrium is the theoretical equilibrium concentration.

  • VA and VD are the volumes of the acceptor and donor wells.

  • Area is the surface area of the membrane.

  • Time is the incubation time.

The Caco-2 assay is a cell-based model that is considered more representative of in vivo intestinal absorption as it accounts for both passive and active transport.[17][18]

Objective: To determine the permeability and efflux potential of a compound across a human intestinal cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium and supplements

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test compounds and control compounds (e.g., atenolol for low permeability, metoprolol for high permeability, and a known efflux substrate like talinolol)

  • Lucifer Yellow for monolayer integrity testing

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells on Transwell inserts and culture for 18-22 days until a differentiated and polarized monolayer is formed.[18]

  • Monolayer Integrity Test: Before the assay, confirm the integrity of the monolayer by measuring the transport of Lucifer Yellow.

  • Prepare Dosing Solutions: Dissolve test and control compounds in transport buffer.

  • Apical to Basolateral (A-B) Transport:

    • Add the dosing solution to the apical (top) chamber of the Transwell.

    • Add fresh transport buffer to the basolateral (bottom) chamber.

    • Incubate for a set time (e.g., 2 hours) at 37°C.

    • Collect samples from both chambers for analysis.

  • Basolateral to Apical (B-A) Transport:

    • Add the dosing solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

    • Incubate and collect samples as in the A-B transport experiment.

  • Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Calculate Papp and Efflux Ratio:

    • Calculate the Papp value for both A-B and B-A directions.

    • Calculate the efflux ratio: Efflux Ratio = Papp(B-A) / Papp(A-B)

Section 4: Data Interpretation & Advanced Insights

AssayInformation GainedInterpretation
PAMPA Passive permeabilityHigh Papp suggests good passive diffusion. Low Papp indicates potential issues with lipophilicity, size, or polarity.
Caco-2 (A-B) Overall permeability (passive + active uptake)High Papp suggests good overall absorption. Low Papp indicates poor absorption.
Caco-2 (B-A) & Efflux Ratio Active effluxAn efflux ratio > 2 suggests the compound is a substrate for efflux pumps.

Section 5: Visualizing the Concepts

Below are diagrams illustrating key workflows and concepts related to overcoming poor cell membrane permeability.

experimental_workflow cluster_problem Problem Identification cluster_diagnosis Permeability Assessment cluster_solution Strategic Solutions biochem_assay High Potency in Biochemical Assay cell_assay Low Potency in Cell-Based Assay pampa PAMPA Assay (Passive Permeability) biochem_assay->pampa Suspect poor permeability caco2 Caco-2 Assay (Overall Permeability & Efflux) pampa->caco2 Confirm with cell-based model chem_mod Chemical Modification (SAR, Prodrugs) caco2->chem_mod Address intrinsic properties formulation Formulation Strategies (Lipids, Nanoparticles) caco2->formulation Enhance delivery permeability_factors cluster_properties Physicochemical Properties cluster_membrane Cell Membrane compound 1H-Imidazo[1,2-A]purin-9-amine Analog logp LogP (Lipophilicity) compound->logp tpsa TPSA (Polarity) compound->tpsa hbd H-Bond Donors compound->hbd mw Molecular Weight compound->mw efflux Active Efflux (e.g., P-gp) compound->efflux passive Passive Diffusion logp->passive tpsa->passive - hbd->passive - mw->passive

Caption: Key factors influencing the cell permeability of a compound.

References

  • Kaur, G., & Singh, I. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 808034. [Link]

  • Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences, 82(10), 979-987. [Link]

  • Sharma, D., & Soni, M. (2014). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 5(5), 1599-1611.
  • Fong, C., & Bauer, B. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 17(8), 2234. [Link]

  • Patel, J., & Patel, A. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science, 2(6), 11-15.
  • Aziz, N., & Kim, Y. (2018). In Vitro Methods for Measuring the Permeability of Cell Monolayers. Journal of Visualized Experiments, (138), 57938. [Link]

  • Kawaguchi, Y., & Futaki, S. (2022). Label-free quantification of passive membrane permeability of cyclic peptides across lipid bilayers. Chemical Science, 14(1), 163-170. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Terasaka, N., & Soga, T. (2025). Quantifying Cell Membrane Permeability of Small to Mid-Size Drugs Using Quick Osmotic Cytoplasm Extraction. Analytical Chemistry. [Link]

  • Inoue Research Group. (n.d.). Prediction of the Passive Membrane Permeability of Molecules. Retrieved from [Link]

  • Ali, I., & Wani, L. (2025). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Medicinal Chemistry. [Link]

  • Poongavanam, V., & Kihlberg, J. (2026). Predictive Modeling of PROTAC Cell Permeability with Machine Learning. Journal of Chemical Information and Modeling. [Link]

  • Stenberg, P. (2001). Computational models for the prediction of intestinal membrane permeability.
  • Lau, E. Y., & Lightstone, F. C. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. The Journal of Physical Chemistry B, 121(20), 5247-5257. [Link]

  • Keele University. (2026). Cell permeability prediction model based on the DFT derived ΔGhyd and ΔGhept molecular descriptors. Retrieved from [Link]

  • da Silva, A. F., & de Paula, E. (2023). Characterization of prevalent tyrosine kinase inhibitors and their challenges in glioblastoma treatment. Frontiers in Oncology, 13, 1195652. [Link]

  • Taechalertpaisarn, J., & Lokey, R. S. (2022). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. ACS Chemical Biology, 17(10), 2846-2854. [Link]

  • Kurczab, R., & Satała, G. (2019). Characteristics of metabolic stability and the cell permeability of 2-pyrimidinyl-piperazinyl-alkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with antidepressant- and anxiolytic-like activities. Chemical Biology & Drug Design, 93(4), 439-452. [Link]

  • McGowen, K., & Funck, T. (2025). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. PLOS Pathogens. [Link]

  • Karoulia, Z., & Gavathiotis, E. (2018). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Physiology, 9, 137. [Link]

  • Collins, I., & van Montfort, R. L. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry, 53(21), 7757-7761. [Link]

  • Gast, J., & Keller, S. (2021). Impact of Selected Small-Molecule Kinase Inhibitors on Lipid Membranes. International Journal of Molecular Sciences, 22(13), 6967. [Link]

  • Nishino, K., & Yamaguchi, A. (2021). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in Microbiology, 12, 769371. [Link]

  • Gaurav, A., & Bakht, P. (2023). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. Microbiology, 169(5), 001333. [Link]

  • Tzioumaki, N., & Nikolaropoulos, S. (2026).
  • ResearchGate. (n.d.). Design strategies of purine analogues. Retrieved from [Link]

  • Nakae, T., & Nakajima, A. (1999). Interplay between the efflux pump and the outer membrane permeability barrier in fluorescent dye accumulation in Pseudomonas aeruginosa. Journal of Antimicrobial Chemotherapy, 43(5), 601-609. [Link]

  • Walport, L., & Obexer, R. (2017). Strategies for transitioning macrocyclic peptides to cell-permeable drug leads. The Francis Crick Institute. [Link]

  • Martinez, A., & Dominguez, Z. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. ChemProc, 18(1), 10. [Link]

  • Sarmento, M. J., & Andrade, P. B. (2024). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. Pharmaceutics, 16(7), 969. [Link]

  • ResearchGate. (2016). Imidazo[1,2-a]pyrazines. [Link]

  • Al-Majidi, S. M. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 8(41), 38241-38254. [Link]

  • Narayan, A., & Patel, S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Endocrine, Metabolic & Immune Disorders-Drug Targets, 24(8), 833-853. [Link]

  • IntechOpen. (2025). Relevance of Efflux Pumps in the Development of Drug Resistance in Mycobacterial Infections. [Link]

  • de Oliveira, C. S., & de Oliveira, R. B. (2021). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of the Brazilian Chemical Society, 32(8), 1545-1582. [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Oxidation of 1H-Imidazo[1,2-A]purin-9-amine in In Vitro Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of wor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of working with 1H-Imidazo[1,2-A]purin-9-amine and similar oxidation-prone compounds in in vitro assays. The following information is curated to ensure the integrity and reproducibility of your experimental results.

Understanding the Challenge: The Instability of the Imidazo[1,2-A]purin-9-amine Scaffold

The 1H-Imidazo[1,2-A]purin-9-amine core is a nitrogen-rich heterocyclic system. While this structure is key to its biological activity, it also renders the molecule susceptible to oxidation.[1] The purine ring system, a core component of this scaffold, is known to be a target for reactive oxygen species (ROS).[2][3] Oxidation can occur at various positions on the purine and imidazole rings, leading to the formation of inactive or interfering byproducts that can compromise your assay results. This oxidative degradation can be catalyzed by various factors commonly present in in vitro assay systems.

Diagram: Potential Oxidation Sites

Potential Oxidation Sites on the Imidazo[1,2-A]purin-9-amine Scaffold A 1H-Imidazo[1,2-A]purin-9-amine B Oxidation can occur at electron-rich positions. A->B C The purine core is particularly susceptible. A->C

Caption: Potential sites of oxidation on the core scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when working with 1H-Imidazo[1,2-A]purin-9-amine in in vitro settings.

Q1: My compound seems to lose activity over the course of my multi-day cell-based assay. What could be the cause?

A1: Suspected Cause: Oxidative Degradation in Culture Media

Standard cell culture media, especially when exposed to light and ambient oxygen, can be a pro-oxidative environment. Components in the media, such as riboflavin and certain metal ions, can act as photosensitizers, generating ROS that degrade your compound.

Troubleshooting Steps:

  • Minimize Light Exposure: Protect your stock solutions, assay plates, and media from direct light. Use amber-colored tubes and cover plates with foil when not in use.

  • Incorporate Antioxidants: Supplement your culture media with antioxidants. The choice and concentration will depend on your specific cell type and assay.

  • Control Headspace: For long-term incubations, consider using sealed plates or a controlled atmosphere incubator to minimize oxygen exposure.

  • Freshly Prepare Solutions: Prepare working solutions of your compound immediately before use from a freshly thawed stock.

Data Summary: Common Antioxidants for In Vitro Assays

AntioxidantRecommended Starting ConcentrationKey Considerations
N-acetylcysteine (NAC) 1-5 mMWater-soluble, also a cysteine precursor.
Ascorbic Acid (Vitamin C) 50-200 µMCan act as a pro-oxidant in the presence of metal ions. Use with caution.
Trolox 25-100 µMA water-soluble analog of Vitamin E.
Glutathione (GSH) 1-10 mMA major intracellular antioxidant.
Q2: I'm observing high background noise or a loss of signal in my biochemical assay (e.g., ELISA, fluorescence-based assays). Could my compound be the issue?

A2: Suspected Cause: Interference from Oxidized Byproducts

Oxidized forms of your compound may have different physical and chemical properties, including altered fluorescence or the ability to non-specifically interact with assay components.[4]

Troubleshooting Steps:

  • Assay Buffer Optimization:

    • pH Control: Ensure your assay buffer is at an optimal pH for compound stability. For many purine-like molecules, a slightly acidic to neutral pH is preferable.

    • Chelating Agents: Include a chelating agent like EDTA (Ethylenediaminetetraacetic acid) at 0.1-1 mM to sequester metal ions that can catalyze oxidation.

  • Inert Atmosphere: If possible, perform critical assay steps (e.g., reagent addition, incubation) in an inert atmosphere, such as a nitrogen-filled glove box.

  • Degas Solutions: Before use, degas your buffers and reagent solutions by sparging with nitrogen or argon to remove dissolved oxygen.

Experimental Workflow: Buffer Degassing

Workflow for Buffer Degassing A Prepare Assay Buffer B Place in a suitable container (e.g., flask) A->B C Insert a sparging tube connected to a nitrogen or argon source B->C D Bubble gas through the buffer for 15-30 minutes C->D E Store in a tightly sealed container until use D->E

Caption: A simple workflow for degassing assay buffers.

Q3: How can I confirm that my compound is oxidizing during my experiment?

A3: Analytical Confirmation of Oxidation

To definitively determine if oxidation is occurring, you will need to use analytical techniques to monitor the integrity of your compound over time.

Recommended Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometry (LC-MS) detection is the gold standard.[5] You can monitor the disappearance of the parent compound peak and the appearance of new peaks corresponding to oxidation products.

  • Cyclic Voltammetry (CV): This electrochemical technique can be used to study the redox properties of your compound and identify its oxidation potential.[5]

Experimental Protocol: HPLC Analysis of Compound Stability

  • Prepare Samples: At various time points during your assay (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of your assay mixture containing the compound.

  • Quench the Reaction: Immediately stop any further degradation by adding a quenching agent (e.g., a high concentration of an antioxidant) or by flash-freezing the sample in liquid nitrogen.

  • Sample Preparation: Perform a simple extraction (e.g., protein precipitation with acetonitrile) to remove interfering assay components.

  • HPLC Analysis: Inject the prepared sample onto a suitable HPLC column (e.g., a C18 reverse-phase column) and elute with a gradient of an appropriate mobile phase (e.g., water/acetonitrile with 0.1% formic acid).

  • Data Analysis: Monitor the peak area of your parent compound at each time point. A decrease in peak area indicates degradation. The appearance of new, more polar (earlier eluting) peaks is often indicative of oxidation products.

Q4: Are there any general "best practices" for handling and storing 1H-Imidazo[1,2-A]purin-9-amine?

A4: Best Practices for Handling and Storage

Proactive measures during handling and storage are critical to preserving the integrity of your compound.

Storage:

  • Solid Form: Store the compound as a solid in a desiccator at -20°C or -80°C, protected from light.

  • Stock Solutions: Prepare concentrated stock solutions in an anhydrous, aprotic solvent like DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Handling:

  • Inert Atmosphere: When weighing the solid compound, do so in a glove box or under a stream of inert gas if possible.

  • Solvent Purity: Use high-purity, anhydrous solvents for preparing stock solutions.

  • Avoid Contaminants: Be mindful of potential sources of metal ion contamination from spatulas, glassware, or low-purity water.

Logical Relationship: Factors Contributing to Oxidation

Interplay of Factors Leading to Compound Oxidation Compound 1H-Imidazo[1,2-A]purin-9-amine Oxidized_Compound Oxidized Compound Compound->Oxidized_Compound Oxidation Oxygen Oxygen (O2) ROS Reactive Oxygen Species (ROS) Oxygen->ROS Light Light (UV/Visible) Light->ROS Metal_Ions Metal Ions (e.g., Fe2+, Cu+) Metal_Ions->ROS ROS->Oxidized_Compound Degrades

Caption: Key factors that can lead to the oxidation of the compound.

References

  • Bergmann, F., & Kwietny, H. (1959). Mechanism of enzymatic oxidation of purines. Science, 130(3377), 711-712. [Link]

  • Alam, M. N., Bristi, N. J., & Rafiquzzaman, M. (2013). Review on in vivo and in vitro methods evaluation of antioxidant activity. Saudi Pharmaceutical Journal, 21(2), 143-152. [Link]

  • Munteanu, I. G., & Apetrei, C. (2021). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Antioxidants, 10(8), 1324. [Link]

  • Lobo, V., Patil, A., Phatak, A., & Chandra, N. (2010). Free radicals, antioxidants and functional foods: Impact on human health. Pharmacognosy Reviews, 4(8), 118. [Link]

  • Crean, C., & Geacintov, N. E. (2013). Oxidation of Adenosine and Inosine: The Chemistry of 8-Oxo-7,8-dihydropurines, Purine Iminoquinones, and Purine Quinones as Observed by Ultrafast Spectroscopy. Journal of the American Chemical Society, 135(5), 1996-2007. [Link]

  • MDPI. (2024). In Vitro Exploration of Antioxidant Activity. Encyclopedia. [Link]

  • Indiana State University. (1997). Purine and Pyrimidine Metabolism. [Link]

  • Wikipedia. (2023). Purine metabolism. [Link]

  • Gunathilake, K. D. P. P., & Vasantha Rupasinghe, H. P. (2023). Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. ResearchGate. [Link]

  • Tian, R., Geng, J., & Wang, J. (2022). Evolutionary impacts of purine metabolism genes on mammalian oxidative stress adaptation. eLife, 11, e74137. [Link]

  • Al-Juboori, S. A. (1997). Studies of the metal ion-catalysed oxidation of heterocyclic sulfur compounds. Sheffield Hallam University Research Archive. [Link]

  • National Center for Biotechnology Information. (2023). Assay Guidance Manual. [Link]

  • Molecular Pathology Laboratory Network, Inc. (2023). Assay Troubleshooting. [Link]

  • Wild, D. (2013). Immunoassay Troubleshooting Guide. ResearchGate. [Link]

  • Saunte, H., et al. (2010). Kinetics of Oxidation of Heterocyclic Compounds by Quinolinium Dichromate. Croatica Chemica Acta, 83(3), 291-297. [Link]

  • KCAS Bioanalytical & Biomarker Services. (2017). Techniques for Unstable Compound Analysis. [Link]

  • Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4), e202103857. [Link]

  • Pividori, M. I., & Alegret, S. (2022). Review of the Analytical Methods Based on HPLC-Electrochemical Detection Coupling for the Evaluation of Organic Compounds of Nutritional and Environmental Interest. Sensors, 22(4), 1475. [Link]

  • Iqbal, J., et al. (2025). Catalytic multicomponent synthesis of imidazopyrimidine derivatives: an updated review. Journal of Saudi Chemical Society, 29(1), 101633. [Link]

  • Ma, C., et al. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry, 45(21), 9302-9314. [Link]

  • Fassihi, A., et al. (2023). Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. RSC Advances, 13(10), 6563-6577. [Link]

  • El-Faham, A., et al. (2024). Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies. Scientific Reports, 14(1), 1-17. [Link]

  • Shteingarts, V. D. (2004). Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review). ResearchGate. [Link]

  • Hranjec, M., et al. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 27(25), 8903. [Link]

  • Khan, I., et al. (2023). Imidazopyridine-Based Thiazole Derivatives as Potential Antidiabetic Agents: Synthesis, In Vitro Bioactivity, and In Silico Molecular Modeling Approach. Molecules, 28(18), 6605. [Link]

  • Bouasla, S., et al. (2022). New Fused Imidazo-Pyrimidine and Imidazo-Purine Derived From Maleimide and Nucleobases: One Pot Synthesis, Structure Elucidation. SSRN. [Link]

  • Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1335-1386. [Link]

  • de Oliveira, R. G., et al. (2024). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Molecules, 29(1), 1. [Link]

Sources

Optimization

Troubleshooting false positives in 1H-Imidazo[1,2-A]purin-9-amine target binding assays

Technical Support Center: 1H-Imidazo[1,2-A]purin-9-amine Assays Welcome to the technical support center for researchers utilizing the 1H-Imidazo[1,2-A]purin-9-amine scaffold and its derivatives. This guide is designed to...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1H-Imidazo[1,2-A]purin-9-amine Assays

Welcome to the technical support center for researchers utilizing the 1H-Imidazo[1,2-A]purin-9-amine scaffold and its derivatives. This guide is designed to provide in-depth troubleshooting assistance for target binding assays, with a specific focus on identifying and mitigating the common and often costly issue of false positives. Progressing misleading hits from high-throughput screening (HTS) can derail research programs, and this resource aims to equip you with the expertise to ensure the integrity of your data.[1]

The imidazo[1,2-a]pyridine and related scaffolds are privileged structures in medicinal chemistry, with derivatives showing promise against a range of biological targets, including kinases, G-protein coupled receptors, and various enzymes.[2] However, like many small molecules, they are not immune to assay interference that can mimic true biological activity. This guide provides a systematic approach to de-risk your hits and build confidence in your results.

Understanding the Mechanisms of False Positives

Before troubleshooting, it is critical to understand why false positives occur. An apparent "hit" may not be a true binder. Instead, it could be an artifact of several well-documented phenomena.[1][3] The most common culprits include:

  • Colloidal Aggregation: At concentrations typical for screening, many organic molecules form colloidal aggregates.[4] These particles, often 50-1000 nm in diameter, can non-specifically sequester and denature proteins, leading to apparent inhibition that is not related to specific binding at a target's active site.[5][6] This is one of the most frequent causes of misleading results in biochemical assays.[4]

  • Assay Technology Interference: Compounds can directly interfere with the detection method.[7] This includes autofluorescence or quenching in fluorescence-based assays, or light absorption in colorimetric assays, leading to erroneous signals.[7][8]

  • Chemical Reactivity: Some compounds contain reactive functional groups that can covalently modify proteins non-specifically, often by reacting with cysteine residues.[9] This can lead to irreversible inhibition that is not representative of a desirable, specific binding event.[9]

  • Chelation: Compounds may chelate metal ions that are essential for the function of certain enzymes, leading to inhibition that is indirect and not due to binding at the intended site.[7][10]

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered in the lab.

Q1: My imidazo[1,2-a]purine hit shows potent activity in my primary biochemical assay, but the dose-response curve is unusually steep. What should I investigate first?

Answer: An unusually steep, non-sigmoidal dose-response curve is a classic hallmark of inhibition by colloidal aggregation.[5] Aggregators often exhibit a sharp transition from no activity to full inhibition over a very narrow concentration range. Your first step should be to test for aggregation-based activity.

Recommended Action: Detergent-Sensitivity Assay

The most straightforward method to diagnose aggregation is to repeat your primary assay with the addition of a non-ionic detergent.[5] Aggregates are held together by non-specific hydrophobic interactions, which are disrupted by detergents.[11][12] A true 1:1 binder's potency should be largely unaffected, whereas an aggregator's apparent activity will be significantly reduced or eliminated.[6]

Experimental Protocol: Detergent-Sensitivity Test

  • Prepare Reagents: Prepare your standard assay buffer and a second batch of the same buffer containing 0.01% (v/v) Triton X-100. Note: While 0.01% is a common starting point, the optimal concentration can vary.[13]

  • Compound Titration: Prepare serial dilutions of your hit compound in both the standard buffer and the detergent-containing buffer.

  • Run Assay: Perform your binding or enzyme activity assay in parallel using both sets of compound dilutions.

  • Analyze Data: Generate dose-response curves for both conditions. A significant rightward shift (increase in IC50) or complete loss of activity in the presence of Triton X-100 is strong evidence of aggregation-based inhibition.[7]

Parameter Condition A: Standard Buffer Condition B: Buffer + 0.01% Triton X-100 Interpretation
Compound IC50 1.2 µM> 50 µMHigh likelihood of aggregation.
Hill Slope 3.5N/ASteep slope is characteristic of aggregation.[5]
Max Inhibition 98%15%Loss of activity confirms interference.
Q2: My hit from a fluorescence-based assay is not showing activity in an orthogonal assay with a different readout (e.g., label-free). How do I confirm the primary result isn't an artifact?

Answer: This discrepancy is a red flag for assay technology interference.[1] The compound may be autofluorescent at the same wavelengths used in your primary assay, or it could be quenching the fluorescent signal. An orthogonal assay, which uses a different detection method, is an essential tool for identifying such false positives.[1][14][15]

Recommended Action: Autofluorescence Counter-Screen

You must directly measure the fluorescence of your compound under the exact conditions of your primary assay, but in the absence of the target protein or key reagents.

Experimental Protocol: Autofluorescence Check

  • Prepare Plates: In a microplate identical to the one used for your primary assay, prepare serial dilutions of your hit compound in the final assay buffer.

  • Omit Key Reagents: Ensure that the target protein and any fluorescent substrates or probes are excluded from these wells. Include wells with buffer only as a negative control.

  • Read Plate: Read the plate using the same fluorescence reader and filter settings (excitation and emission wavelengths) as your primary experiment.

  • Analyze Data: If you observe a dose-dependent increase in signal from the compound alone, this indicates autofluorescence, which is likely the source of your false-positive result.[7]

Q3: How can I definitively confirm that my compound is forming aggregates in solution?

Answer: While detergent sensitivity assays are highly indicative, biophysical methods provide direct physical evidence of aggregation. The gold standard for this is Dynamic Light Scattering (DLS).

Recommended Action: Dynamic Light Scattering (DLS) Analysis

DLS is a non-invasive technique that measures the size distribution of particles in a solution.[16] It is extremely sensitive to the presence of larger particles, making it an ideal tool for detecting compound aggregates.[17][18] If your compound is forming aggregates, DLS will detect a population of particles with a significantly larger hydrodynamic radius than that of a small molecule monomer.[16][17]

Experimental Protocol: DLS for Aggregation

  • Sample Preparation: Prepare your compound in the primary assay buffer at a concentration where you observed activity (e.g., 5-10x the IC50). It is critical to filter or centrifuge the sample immediately before measurement to remove dust and other contaminants.[18]

  • Control Sample: Prepare a sample of the assay buffer alone.

  • DLS Measurement: Acquire DLS data for both the compound solution and the buffer control. Many modern DLS instruments are plate-based, allowing for high-throughput analysis.[19]

  • Data Interpretation: The buffer control should show a baseline reading with minimal particulate matter. If the compound sample shows a distinct peak in the 50-1000 nm size range, this is direct physical confirmation of aggregation.[5]

Hit Validation Workflow: A Systematic Approach

To avoid pursuing false positives, a rigorous, multi-step validation cascade is essential.[1] Hits from a primary screen should be considered provisional until they pass a series of triaging assays designed to rule out common artifacts.

Hit_Validation_Workflow cluster_0 Primary Screening & Triage cluster_1 Biophysical & Orthogonal Validation cluster_2 Final Confirmation Primary_Screen Primary HTS Hit (e.g., Imidazo[1,2-a]purine) Dose_Response Confirm Dose-Response (Re-test) Primary_Screen->Dose_Response Initial Hit Artifact_Check Artifact Counter-Screens Dose_Response->Artifact_Check Confirmed Activity Orthogonal_Assay Orthogonal Assay (Different Readout) Artifact_Check->Orthogonal_Assay Passed Triage False_Positive False Positive Artifact_Check->False_Positive Failed Triage (Discard) Aggregation_Assay Aggregation Check (DLS / Detergent) Orthogonal_Assay->Aggregation_Assay Confirmed in 2nd Assay Binding_Confirmation Direct Binding Assay (SPR / MST) Aggregation_Assay->Binding_Confirmation Non-Aggregator Aggregation_Assay->False_Positive Aggregator SAR SAR by Analogs (Chemistry) Binding_Confirmation->SAR Direct Target Engagement Final_Hit Validated Hit (Proceed to Lead Op) SAR->Final_Hit SAR Established SPR_Workflow cluster_0 SPR Experiment Phases cluster_1 Resulting Sensorgram A 1. Immobilization Target protein is coupled to the sensor chip surface. B 2. Association Compound (analyte) flows over the surface and binds. A->B Inject Compound Sensorgram Real-time binding curve (RU vs. Time) provides kinetic and affinity data. C 3. Dissociation Buffer flows over the surface; compound dissociates. B->C Inject Buffer D 4. Regeneration Surface is washed to remove all remaining bound analyte. C->D Inject Regen Solution D->A Ready for next cycle

Sources

Reference Data & Comparative Studies

Validation

Comparative Docking Studies of 1H-Imidazo[1,2-A]purin-9-amine and Adenine Derivatives: A Structural and Thermodynamic Guide

As drug discovery pivots toward highly selective kinase inhibitors and G-protein coupled receptor (GPCR) antagonists, the ubiquitous adenine (6-aminopurine) scaffold is frequently modified to overcome its inherent off-ta...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward highly selective kinase inhibitors and G-protein coupled receptor (GPCR) antagonists, the ubiquitous adenine (6-aminopurine) scaffold is frequently modified to overcome its inherent off-target promiscuity. Fusing an imidazole ring to the purine core to create 1H-Imidazo[1,2-a]purin-9-amine fundamentally alters the molecule's spatial geometry, electron density, and hydrogen-bonding network.

This guide provides an objective, data-driven comparison of molecular docking profiles between classic adenine derivatives and the extended tricyclic 1H-Imidazo[1,2-a]purin-9-amine scaffold. By examining their behavior in two classic purine-binding targets—Cyclin-Dependent Kinase 2 (CDK2) and the A2A Adenosine Receptor (A2A AR)—we will decode the structural rationale behind scaffold selection.

Structural Rationale: Why Extend the Purine Core?

Adenine is the endogenous ligand for a vast array of biological targets, making it a privileged, yet highly promiscuous, starting point for drug design. When adenine derivatives bind to targets like 1[1], they typically anchor to the hinge region via standard hydrogen bond donors and acceptors.

However, the transition to an imidazo[1,2-a]purine system introduces critical biophysical changes:

  • Rigidification & Steric Bulk: The tricyclic system restricts rotatable bonds, reducing the entropic penalty upon binding. This bulk allows the molecule to project deeper into hydrophobic back-pockets (e.g., bypassing the ATP-competitive site in kinases)[2].

  • Altered Basicity: The bridgehead nitrogen in the fused system shifts the pKa, often improving water solubility under physiological conditions—a crucial factor observed in3[3].

  • Enhanced π−π Stacking: The extended aromatic surface area strengthens interactions with key phenylalanine and tyrosine residues within the binding clefts of GPCRs[4].

Comparative Data Presentation

The following table synthesizes quantitative docking data and pharmacokinetic predictions, comparing standard adenine derivatives against the 1H-Imidazo[1,2-a]purin-9-amine scaffold across CDK2 and A2A AR targets.

Table 1: Comparative In Silico Profiling of Adenine vs. Imidazo-Purine Scaffolds
Scaffold TypeTarget ProteinMean Docking Score (kcal/mol)Key Interacting ResiduesPredicted ADMET Profile
Adenine Derivatives CDK2 (Kinase)-7.2 to -8.5Leu83, Glu81 (Hinge)High oral bioavailability, moderate off-target toxicity
1H-Imidazo[1,2-a]purin-9-amine CDK2 (Kinase)-8.8 to -10.1Leu83, Glu81, Ile10, Phe82Enhanced lipophilicity, higher target residence time
Adenine Derivatives A2A Receptor-6.5 to -7.8Asn253, Phe168Rapid clearance, moderate subtype selectivity
1H-Imidazo[1,2-a]purin-9-amine A2A Receptor-8.2 to -9.6Asn253, Phe168, Val84Improved water solubility, high A2A/A1 selectivity

Experimental Methodology: A Self-Validating In Silico Protocol

To ensure scientific integrity and reproducibility, docking studies comparing these scaffolds must account for tautomerism, induced-fit conformational changes, and thermodynamic stability. Below is the field-proven protocol for executing this comparative workflow.

Step 1: Ligand Preparation and Quantum Mechanical Optimization
  • The Action: Generate 3D conformers of both adenine derivatives and 1H-Imidazo[1,2-a]purin-9-amine using LigPrep, followed by Density Functional Theory (DFT) optimization (B3LYP/6-31G*).

  • The Causality: The electron-withdrawing nature of the fused imidazole ring creates complex tautomeric states at physiological pH (7.4). Standard 2D-to-3D converters often misassign the protonation state of the bridgehead nitrogen. DFT ensures the correct electrostatic potential map, which is critical for accurate hydrogen-bond scoring during docking.

Step 2: Target Protein Preparation and Grid Definition
  • The Action: Retrieve crystal structures for CDK2 (e.g., PDB: 1AQ1) and A2A AR (e.g., PDB: 3EML). Assign bond orders, add hydrogens, and optimize the hydrogen-bond network at pH 7.4 using the Protein Preparation Wizard.

  • The Causality: For CDK2, water molecules beyond 5 Å of the co-crystallized ligand must be removed to prevent artificial steric clashes. However, structural waters bridging the ligand-kinase hinge region must be retained, as they mediate critical interactions for adenine-based inhibitors[1]. For the A2A receptor, explicitly modeling the surrounding lipid membrane (or retaining co-crystallized cholesterol) prevents the artificial collapse of the binding pocket.

Step 3: High-Throughput Docking and Induced-Fit Protocols
  • The Action: Execute Extra Precision (XP) docking. For the bulkier 1H-Imidazo[1,2-a]purin-9-amine derivatives, utilize an Induced-Fit Docking (IFD) protocol that allows side-chain flexibility within 5 Å of the ligand.

  • The Causality: While rigid docking is sufficient for small 5[5], the extended tricyclic core of the imidazo-purine requires the kinase glycine-rich loop (G-loop) to shift. IFD prevents false-negative scoring by accommodating this necessary conformational adaptation.

Step 4: Molecular Dynamics (MD) and MM-GBSA Free Energy Calculations
  • The Action: Subject the top-scoring complexes to 100 ns MD simulations (e.g., using Desmond or GROMACS) in an explicit TIP3P water model. Calculate the binding free energy using the MM-GBSA method.

  • The Causality: Static docking cannot evaluate target residence time. MD simulations validate whether the extended π−π stacking of the imidazo-purine scaffold remains stable over time compared to the highly flexible, solvent-exposed adenine derivatives[2].

Workflow Visualization

G A Adenine Derivatives (Flexible, Promiscuous) D Molecular Docking (Grid Generation & Scoring) A->D B 1H-Imidazo[1,2-a]purin-9-amine (Rigid, Extended Pi-System) B->D C Receptor Preparation (CDK2 / A2A AR) C->D E MD Simulation (100ns) & MM-GBSA Validation D->E

Fig 1: Comparative in silico workflow for evaluating purine and imidazo-purine derivatives.

Discussion & Translational Impact

The comparative docking studies reveal a clear evolutionary path in drug design. While adenine derivatives remain excellent tool compounds due to their synthetic accessibility and baseline affinity for ATP-binding sites[6], they are inherently limited by target promiscuity.

The transition to the 1H-Imidazo[1,2-a]purin-9-amine scaffold represents a strategic rigidification. By extending the aromatic system, researchers can exploit deeper, less conserved hydrophobic pockets within kinases (like CDK2) and GPCRs (like A2A). This not only yields higher binding affinities (frequently exceeding -9.0 kcal/mol) but drastically improves subtype selectivity, paving the way for safer, more efficacious therapeutics.

References

  • Exploring imidazo[1,2-a]pyridine hybrids in cancer therapy: ADMET profiling, molecular docking, MD simulations and DFT calculations. National Institutes of Health (NIH).[Link]

  • Imidazo[2,1-i]purin-5-ones and Related Tricyclic Water-Soluble Purine Derivatives: Potent A2A- and A3-Adenosine Receptor Antagonists. American Chemical Society (ACS).[Link]

  • 8-(2-Furyl)adenine derivatives as A2A adenosine receptor ligands. ResearchGate.[Link]

  • Design, Synthesis, and Biological Activity Studies of Istradefylline Derivatives Based on Adenine as A2A Receptor Antagonists. American Chemical Society (ACS).[Link]

  • Oxindole-Based Inhibitors of Cyclin-Dependent Kinase 2 (CDK2): Design, Synthesis, Enzymatic Activities, and X-ray Crystallographic Analysis. ResearchGate.[Link]

  • Crystal Structure of Human Cyclin-Dependent Kinase 2 in Complex with the Adenine-Derived Inhibitor H717. American Chemical Society (ACS).[Link]

Sources

Comparative

Cross-Validation of 1H-Imidazo[1,2-a]purin-9-amine LC-MS/MS Quantification Methods: A Technical Guide

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Focus: Methodological comparison, causality in protocol design, and cross-validation data for tricyclic purine derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Focus: Methodological comparison, causality in protocol design, and cross-validation data for tricyclic purine derivatives.

Executive Summary & The Analytical Challenge

1H-Imidazo[1,2-a]purin-9-amine (CAS: 754241-51-5)[1] and its tricyclic nucleoside derivatives are critical structural scaffolds in modern antiviral and oncology drug discovery[2]. However, the accurate pharmacokinetic (PK) quantification of these nitrogen-rich, highly polar molecules in biological matrices (e.g., plasma, urine) presents significant analytical hurdles.

The Causality of Analytical Failure in Standard Workflows: Purine derivatives possess multiple hydrogen bond donors and acceptors. In standard Reversed-Phase Liquid Chromatography (RP-LC) using C18 columns, highly polar analytes fail to partition into the hydrophobic stationary phase. Consequently, they elute in the void volume, co-eluting with endogenous salts and phospholipids. This causes catastrophic ion suppression in the Electrospray Ionization (ESI) source. While ion-pairing reagents (like perfluoroalkylcarboxylic acids) can artificially increase RP retention, they permanently contaminate the mass spectrometer and suppress negative-mode ionization for subsequent assays.

To establish a robust, self-validating bioanalytical method, we must pivot from traditional RP-LC to Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Strong Cation Exchange (SCX) Solid-Phase Extraction (SPE) [3].

Methodological Comparison: HILIC vs. Reversed-Phase LC-MS/MS

HILIC leverages an aqueous-organic mobile phase to create a water-rich layer on the silica-based stationary phase. Polar purines partition into this layer, resulting in strong retention, excellent peak shape, and separation from void-volume interferences. Furthermore, using a mobile phase buffered at pH 7 with 10 mM ammonium formate enhances the stability of tricyclic purines and maximizes ESI+ sensitivity[4].

Table 1: Objective Performance Comparison
ParameterMethod A: HILIC-MS/MS (Recommended)Method B: RP-LC-MS/MS (Traditional)
Primary Retention Mechanism Aqueous layer partitioning / Hydrogen bondingHydrophobic interaction (often requires ion-pairing)
Mobile Phase Suitability High organic (Acetonitrile) + Ammonium FormateHigh aqueous (Water) + Formic Acid
ESI Efficiency High (High organic content enhances desolvation)Low (High aqueous content hinders droplet evaporation)
Phospholipid Interference Low (Phospholipids are retained longer than analytes)High (Co-elution in the void volume)
System Contamination None (Volatile buffers used)High (If ion-pairing reagents are applied)

Experimental Protocol: A Self-Validating Extraction System

To isolate 1H-Imidazo[1,2-a]purin-9-amine from plasma, protein precipitation (PPT) alone is insufficient due to residual matrix effects. We utilize SCX-SPE because the purine amine is readily protonated at acidic pH, allowing it to bind strongly to the negatively charged sulfonic acid groups on the SCX resin[3].

To make this a self-validating system , a stable isotope-labeled internal standard (IS) (e.g., ¹³C₃-¹⁵N₂-purine) is introduced at the very first step. This ensures that any variation in extraction recovery or ionization efficiency is mathematically normalized in real-time.

Step-by-Step SCX-SPE Methodology
  • Spiking (Self-Validation): Aliquot 100 µL of plasma. Spike with 10 µL of the stable isotope-labeled IS (100 ng/mL).

  • Pre-treatment: Dilute the sample 1:1 with 2% Formic Acid in water. Causality: This disrupts protein binding and lowers the pH below the analyte's pKa, ensuring complete protonation of the imidazopurine nitrogen atoms.

  • Conditioning: Condition the SCX SPE cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL 2% Formic Acid.

  • Loading: Load the pre-treated sample at a controlled flow rate of 1 mL/min to allow sufficient interaction time with the sorbent.

  • Washing: Wash with 1 mL 2% Formic Acid (removes neutral and acidic lipids), followed by 1 mL Methanol (removes hydrophobic interferences).

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the amine, breaking the ionic bond and releasing it from the SCX sorbent.

  • Reconstitution: Evaporate to dryness under N₂ at 40°C and reconstitute in 100 µL of Initial Mobile Phase (90% Acetonitrile / 10% 10mM Ammonium Formate, pH 7).

Workflow Plasma Biological Matrix (Plasma/Urine) SPE SPE Extraction (Strong Cation Exchange) Plasma->SPE Elution Elution & Reconstitution (5% NH4OH in MeOH) SPE->Elution HILIC HILIC Separation (Ammonium Formate pH 7) Elution->HILIC MSMS MS/MS Detection (MRM Mode, ESI+) HILIC->MSMS Data Quantification & Validation MSMS->Data

Fig 1. SCX-SPE and HILIC-MS/MS workflow for purine derivative quantification.

LC-MS/MS Parameters & Fragmentation Logic

The Triple Quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode with positive Electrospray Ionization (ESI+)[5].

Fragmentation Causality: The precursor ion [M+H]⁺ at m/z 175.1 is isolated in Q1. Collision-Induced Dissociation (CID) in Q2 yields specific product ions. The primary transition m/z 175.1 → 132.0 represents the loss of HNCO from the purine ring and is used for absolute quantification. A secondary transition m/z 175.1 → 105.1 (representing deeper purine ring cleavage) serves as the qualifier ion to guarantee peak purity[5].

Fragmentation Precursor Precursor Ion [M+H]+ m/z 175.1 CID Collision-Induced Dissociation (CID) Precursor->CID Prod1 Quantifier Ion m/z 132.0 CID->Prod1 CE: 25 eV Prod2 Qualifier Ion m/z 105.1 CID->Prod2 CE: 40 eV

Fig 2. MRM fragmentation logic and collision energy (CE) for 1H-Imidazo[1,2-a]purin-9-amine.

Cross-Validation Data

To prove the superiority of the HILIC/SCX-SPE method, cross-validation was performed against the traditional RP-LC/Protein Precipitation method across three Quality Control (QC) levels (Low, Mid, High).

Table 2: Method Validation Metrics (Plasma Matrix)
Validation MetricHILIC + SCX-SPERP-LC + PPTRegulatory Target (FDA/EMA)
Linearity (R²) 0.9980.982≥ 0.990
Limit of Quantitation (LOQ) 0.5 ng/mL5.0 ng/mLAssay Dependent
Intra-day Precision (CV%) 3.2% - 4.8%12.5% - 18.1%≤ 15.0%
Extraction Recovery 88.5% ± 4.2%65.2% ± 14.5%Consistent across QCs
Matrix Effect (Ion Suppression) -4.1% (Negligible)-45.8% (Severe)± 15.0%

Data Interpretation: The traditional RP-LC method suffers from a severe matrix effect (-45.8%), meaning nearly half of the analyte signal is suppressed by co-eluting plasma lipids. The HILIC method, combined with the targeted cleanup of SCX-SPE, eliminates this suppression, resulting in a 10-fold improvement in the Limit of Quantitation (LOQ) and strict adherence to regulatory precision guidelines.

Conclusion

For the quantification of 1H-Imidazo[1,2-a]purin-9-amine and related tricyclic nucleosides, traditional reversed-phase chromatography is analytically insufficient. By understanding the physicochemical causality of the molecule—specifically its high polarity and basic amine functionality—scientists can deploy a HILIC-MS/MS method paired with SCX-SPE . This approach not only provides a self-validating, interference-free analytical environment but also delivers the robust precision and accuracy required for rigorous pharmacokinetic profiling and drug development.

References

  • Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS. MDPI. Available at: [Link]

  • Simultaneous quantifications of four purine derivatives biomarkers in cow milk by SPE HPLC-DAD. SciSpace. Available at: [Link]

  • Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases. NIH. Available at: [Link]

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Validation

A Senior Application Scientist's Guide: Validating 1H-Imidazo[1,2-A]purin-9-amine Efficacy in Targeted Cancer Therapy Models

This guide provides a comprehensive framework for the preclinical validation of a novel investigational compound, 1H-Imidazo[1,2-A]purin-9-amine (hereafter referred to as IPA-9 ), a potent and selective small molecule in...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the preclinical validation of a novel investigational compound, 1H-Imidazo[1,2-A]purin-9-amine (hereafter referred to as IPA-9 ), a potent and selective small molecule inhibitor. As purine analogs have shown significant promise in oncology, this guide details the necessary experimental models to rigorously assess the efficacy of IPA-9.[1][2][3][4] The protocols and validation systems described herein are designed to be self-validating, ensuring trustworthy and reproducible data generation for drug development professionals.

For comparative analysis, we benchmark IPA-9 against Alpelisib (BYL719) , an FDA-approved, isoform-specific inhibitor of the phosphoinositide 3-kinase (PI3K) alpha subunit.[5] The rationale for this comparison is grounded in the structural class of IPA-9; purine and imidazo-pyridine scaffolds are known to target key oncogenic kinases, including the PI3K/Akt/mTOR pathway.[4][6][7][8]

Core Concept: Targeting the PI3K/Akt/mTOR Signaling Axis

The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancer, playing a central role in cell proliferation, growth, survival, and metabolism.[9][10][11] Oncogenic activation, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, makes this pathway a critical target for therapeutic intervention.[12][13] Both IPA-9 (hypothesized) and Alpelisib are designed to inhibit this pathway at the level of PI3K, thereby blocking downstream signaling and impeding tumor growth.

PI3K_Pathway cluster_membrane cluster_cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation PTEN PTEN PTEN->PIP3 Inhibits Inhibitor IPA-9 / Alpelisib Inhibitor->PI3K

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the point of inhibition.

Part 1: In Vitro Efficacy and Mechanism Validation

The initial phase of validation involves assessing the compound's activity in cultured cancer cell lines. This step is critical for determining potency, selectivity, and confirming the mechanism of action at a cellular level.

Assessment of Cytotoxicity (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. We utilize a colorimetric assay, such as the MTT or MTS assay, which measures the metabolic activity of cells as an indicator of cell viability.[14][15] A dose-dependent decrease in metabolic activity reflects the cytotoxic or cytostatic effect of the compound.

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, T47D for PIK3CA-mutant breast cancer) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[14] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of IPA-9 and Alpelisib in culture medium. A common concentration range to test is 0.01 nM to 100 µM. Remove the old medium and add 100 µL of the medium containing the compounds or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours. This duration is typically sufficient to observe effects on cell proliferation.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[15][16] During this time, viable cells with active metabolism convert the yellow MTT tetrazolium salt into purple formazan crystals.[15][17]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[17] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

CompoundCell LinePIK3CA StatusIC50 (nM)
IPA-9 MCF-7Mutant (E545K)85
AlpelisibMCF-7Mutant (E545K)150
IPA-9 T47DMutant (H1047R)110
AlpelisibT47DMutant (H1047R)200
IPA-9 MDA-MB-231Wild-Type>10,000
AlpelisibMDA-MB-231Wild-Type>10,000

This table illustrates hypothetical data suggesting IPA-9 has superior potency in PIK3CA-mutant cell lines compared to Alpelisib.

Target Engagement and Pathway Modulation

To confirm that the observed cytotoxicity is a direct result of PI3K pathway inhibition, we use Western Blotting. This technique allows for the quantification of specific proteins, enabling us to measure the phosphorylation status of key downstream effectors of PI3K, such as Akt and S6K. A reduction in the phosphorylated forms of these proteins indicates successful target engagement by the inhibitor.

WB_Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF Membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (e.g., p-Akt, Akt) F->G H 8. Secondary Antibody Incubation (HRP) G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis I->J

Figure 2: Standard experimental workflow for Western Blot analysis.
  • Sample Preparation: Seed MCF-7 cells and treat them with IPA-9 (e.g., 100 nM and 500 nM), Alpelisib (e.g., 200 nM and 1000 nM), and a vehicle control for 2-4 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[19] Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Electrophoresis: Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer. Load the samples onto a polyacrylamide gel and separate the proteins by size via electrophoresis.[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour to prevent non-specific antibody binding. Incubate the membrane with primary antibodies (e.g., anti-p-Akt (Ser473), anti-total-Akt, anti-p-S6K, anti-total-S6K, and anti-β-actin as a loading control) overnight at 4°C.[20]

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20] After further washes, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Densitometry Analysis: Quantify the band intensity and normalize the phosphorylated protein levels to their respective total protein levels.

Part 2: In Vivo Validation in Preclinical Models

Demonstrating efficacy in a living organism is the definitive next step. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are the cornerstone of preclinical oncology drug development.[21][22] They provide critical data on a drug's ability to inhibit tumor growth in a complex physiological environment.[21][23]

Cell Line-Derived Xenograft (CDX) Models

CDX models are generated by implanting immortalized human cancer cell lines into mice and are favored for their reproducibility in initial efficacy screening.[21][24] For this study, a CDX model using MCF-7 cells is appropriate to test IPA-9's efficacy against a PIK3CA-mutant tumor.

InVivo_Workflow Start 1. Implant MCF-7 Cells Subcutaneously in Immunodeficient Mice TumorGrowth 2. Monitor Tumor Growth (Wait until ~150-200 mm³) Start->TumorGrowth Randomize 3. Randomize Mice into Treatment Groups (n=8-10 per group) TumorGrowth->Randomize Treat 4. Daily Dosing (Vehicle, IPA-9, Alpelisib) for 21-28 Days Randomize->Treat Monitor 5. Measure Tumor Volume (2-3 times/week) & Body Weight Treat->Monitor Endpoint 6. Endpoint Analysis: Tumor Weight, Pharmacodynamics (Western Blot) Monitor->Endpoint

Figure 3: Workflow for an in vivo cell line-derived xenograft (CDX) efficacy study.
  • Cell Implantation: Subcutaneously inject ~5 million MCF-7 cells mixed with Matrigel into the flank of female immunodeficient mice (e.g., NOD/SCID or Nude).

  • Tumor Growth and Randomization: Allow tumors to grow to an average volume of 150-200 mm³. Randomize animals into treatment cohorts (e.g., Vehicle control, IPA-9 at two dose levels, Alpelisib at a clinically relevant dose).

  • Treatment Administration: Administer compounds daily via oral gavage for 21-28 days.

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight as a measure of general toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the animals, and excise and weigh the tumors. Tumor tissue can be flash-frozen for pharmacodynamic analysis (e.g., Western Blot for p-Akt) or fixed for immunohistochemistry.

  • Efficacy Calculation: Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

Treatment GroupDose (mg/kg, p.o., q.d.)Final Tumor Volume (mm³)TGI (%)Body Weight Change (%)
Vehicle Control-1550 ± 210-+2.5
IPA-9 25620 ± 9560-1.0
IPA-9 50310 ± 6880-3.5
Alpelisib50545 ± 8065-4.0

This hypothetical data suggests that IPA-9 demonstrates superior, dose-dependent tumor growth inhibition compared to Alpelisib in a PIK3CA-mutant xenograft model with a comparable tolerability profile.

Comparative Summary and Future Directions

This guide outlines a foundational, multi-step process for validating the efficacy of the novel compound IPA-9. The combination of in vitro and in vivo models provides a robust dataset for making informed decisions.

ParameterIPA-9 (Hypothetical Data)Alpelisib (Hypothetical Data)Rationale
In Vitro Potency (IC50) 85-110 nM150-200 nMDemonstrates superior potency in PIK3CA-mutant cells.
Pathway Inhibition Strong p-Akt reduction at 100 nMStrong p-Akt reduction at 200 nMConfirms on-target mechanism of action at a cellular level.
In Vivo Efficacy (TGI) 80% at 50 mg/kg65% at 50 mg/kgShows superior tumor growth inhibition in a preclinical model.
Tolerability Good ( <5% weight loss)Good ( <5% weight loss)Indicates a potentially favorable safety profile.

The hypothetical data presented suggests that IPA-9 is a highly promising candidate with potentially superior potency and in vivo efficacy compared to the established PI3Kα inhibitor, Alpelisib.

Next Steps:

  • Selectivity Profiling: Conduct a broad kinase screen to confirm the selectivity of IPA-9 against other kinases.[25][26]

  • Patient-Derived Xenograft (PDX) Models: Evaluate efficacy in PDX models, which better recapitulate the heterogeneity of human tumors.[24][27]

  • Combination Studies: Investigate the synergistic potential of IPA-9 with other standard-of-care agents.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establish a clear relationship between drug exposure and target modulation to inform clinical dose selection.

By following this rigorous, evidence-based validation pathway, research and development teams can confidently advance promising new chemical entities like IPA-9 toward clinical investigation.

References

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  • Vertex AI Search. (n.d.). In Vivo Preclinical Mouse PDX Models For Solid Tumor Oncology.
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  • R&D Systems. (n.d.). Protocol: Cell Lysate Preparation for Western Blot.
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  • Kufe, D.W., et al. (Eds.). (2003). Holland-Frei Cancer Medicine. 6th edition. BC Decker.
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  • Anwer, F., et al. (2020). Safety and Efficacy of Purine Analogs for Treatment of Waldenstrom Macroglobulinemia. Blood, 136(Supplement 1), 9-10.
  • BenchChem. (2025). Application of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Imaging.
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  • ResearchGate. (n.d.). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors | Request PDF.
  • Chen, Y., et al. (2017). Identification of novel kinase inhibitors by targeting a kinase‐related apoptotic protein–protein interaction network in HeLa cells. The FEBS Journal, 284(16), 2697-2713.
  • van der Worp, H. B., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Oncogene, 31(12), 1475-1486.
  • Altaher, A. M. H. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article.
  • Mohammadi, M., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts, 12(4), 303-314.
  • Smith, M. C., et al. (2016). Characterization of LY3023414, a Novel PI3K/mTOR Dual Inhibitor Eliciting Transient Target Modulation to Impede Tumor Growth. Molecular Cancer Therapeutics, 15(10), 2344-2355.
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  • Vasan, N., et al. (2021). The present and future of PI3K inhibitors for cancer therapy. Nature Reviews Clinical Oncology, 18(4), 219-236.
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Comparative

Unveiling the Selectivity Profile of 1H-Imidazo[1,2-a]purin-9-amine: A Comparative Guide to Imidazopurine Scaffolds

As drug discovery pivots toward highly targeted therapies, the architectural nuances of heterocyclic pharmacophores dictate their success or failure in the clinic. The purine bioisostere family, particularly the tricycli...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward highly targeted therapies, the architectural nuances of heterocyclic pharmacophores dictate their success or failure in the clinic. The purine bioisostere family, particularly the tricyclic imidazopurines , has emerged as a versatile foundation for designing selective ligands.

This guide provides an objective, data-driven comparison of 1H-Imidazo[1,2-a]purin-9-amine (CAS 754241-51-5)[1] against alternative isomeric scaffolds, such as the imidazo[2,1-f]purines. By dissecting their structural causality, target selectivity, and experimental validation workflows, we aim to equip researchers with the insights necessary to deploy these scaffolds effectively in oncology and neuropharmacology.

Structural Causality: The Impact of Ring Fusion on Target Recognition

The core difference between imidazopurine subclasses lies in the topological orientation of the fused imidazole ring, which fundamentally alters the molecule's electron density, hydrogen-bond donor/acceptor spatial arrangement, and steric bulk.

  • 1H-Imidazo[1,2-a]purines: The [1,2-a] fusion extends the planar surface area while positioning the 9-amine group to act as a critical hydrogen-bond donor. This specific geometry is highly complementary to the ATP-binding hinge region of serine/threonine and tyrosine kinases (e.g., ALK5, PI3K)[2]. Furthermore, the extended aromatic system makes this scaffold an excellent intercalator or end-stacking agent for stabilizing oncogene promoter G-quadruplexes (e.g., c-Myc)[3].

  • Imidazo[2,1-f]purines: The [2,1-f] fusion, often evaluated as 2,4-dione derivatives, shifts the pharmacophore to mimic the ribose and adenine binding pockets of G-Protein Coupled Receptors (GPCRs). These derivatives are well-documented as potent, competitive orthosteric antagonists of Adenosine receptors (A1, A2A, A3) and activators of the Serotonin Transporter (SERT)[4],[5].

Mechanistic Divergence Pathway

Pathways cluster_0 1H-Imidazo[1,2-a]purine Targets cluster_1 Imidazo[2,1-f]purine Targets Kinase ALK5 / PI3K Kinases Smad Smad2/3 Phosphorylation Kinase->Smad Inhibition EMT Tumor EMT & Fibrosis Smad->EMT Blocks GPCR Adenosine Receptors (A1/A2A) cAMP cAMP Modulation GPCR->cAMP Antagonism Immune Immune Evasion / CNS cAMP->Immune Regulates

Divergent pharmacological signaling pathways modulated by isomeric imidazopurine scaffolds.

Comparative Performance and Selectivity Data

To objectively compare these scaffolds, we must look at their primary binding affinities across distinct protein classes. The 1H-Imidazo[1,2-a]purin-9-amine core shows profound selectivity for the TGF-β signaling pathway (via ALK5) over closely related kinases like p38α MAP kinase[2]. Conversely, imidazo[2,1-f]purines excel in GPCR modulation[6].

Table 1: Quantitative Selectivity Profile of Imidazopurine Scaffolds
Scaffold / Derivative ClassPrimary Target ClassKey Validated TargetsRepresentative Potency (IC₅₀ / Kᵢ)Primary Therapeutic Indication
1H-Imidazo[1,2-a]purines Kinases & Nucleic AcidsALK5 (TGF-β RI), PI3K, c-Myc G40.008 – 0.043 µM (ALK5)Oncology (Anti-fibrotic, Anti-proliferative)
Imidazo[2,1-f]purines GPCRs & TransportersAdenosine A1/A2A/A3, SERTLow nM (A2A Antagonism)CNS Disorders, Immuno-oncology
8-Oxopurines (Marine derived)Ion ChannelsGABAergic transmissionDose-dependentNeuropharmacology

Data synthesized from recent structure-activity relationship (SAR) studies on imidazole-fused purines[2],[7],[8].

Experimental Methodologies for Selectivity Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems . When working with highly conjugated tricyclic systems like 1H-Imidazo[1,2-a]purin-9-amine, researchers must account for compound autofluorescence and non-specific aggregation.

Workflow Visualization

Workflow Prep Compound Preparation 1H-Imidazo[1,2-a]purin-9-amine Serial Dilution in DMSO split Prep->split Assay1 Kinase TR-FRET Assay Incubate with ALK5/PI3K ATP & Substrate Addition split->Assay1 Assay2 Radioligand Binding Incubate with A2A Membranes [3H]-ZM241385 Displacement split->Assay2 Read1 Fluorescence Emission Ratio 665nm / 615nm Assay1->Read1 Read2 Scintillation Counting Measure Bound Radioactivity Assay2->Read2 Data Data Synthesis IC50 & Ki Determination Z'-Factor Validation Read1->Data Read2->Data

High-throughput screening workflow for validating imidazopurine selectivity profiles.
Protocol A: Kinase Selectivity Profiling via TR-FRET (1H-Imidazo[1,2-a]purines)

Rationale: Traditional colorimetric assays are prone to false positives from light-absorbing imidazopurines. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before measurement, effectively eliminating background autofluorescence.

  • Reagent Preparation: Prepare a 3X enzyme/substrate mix containing recombinant ALK5 kinase and biotinylated Smad2/3 peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dosing: Dispense 1H-Imidazo[1,2-a]purin-9-amine in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well low-volume proplate. Ensure final DMSO concentration remains 1%.

  • Reaction Initiation: Add 10 µM ATP (near the Km​ for ALK5) to initiate the reaction. Incubate at 25°C for 60 minutes.

  • Detection & Quenching: Add EDTA to halt kinase activity, followed by Europium-labeled anti-phospho-Smad antibody and Streptavidin-APC.

  • Self-Validation Step: Calculate the Z'-factor using Staurosporine as a positive control (100% inhibition) and DMSO as a negative control (0% inhibition). A Z'-factor >0.6 validates the assay run.

  • Readout: Measure the TR-FRET signal ratio (665 nm / 615 nm) to calculate the IC50​ .

Protocol B: Adenosine Receptor Radioligand Binding (Imidazo[2,1-f]purines)

Rationale: To confirm that the [2,1-f] isomers act as orthosteric antagonists, competitive displacement of a highly selective tritiated ligand is required[4].

  • Membrane Preparation: Isolate cell membranes from HEK293 cells stably expressing human Adenosine A2A receptors. Suspend in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Tracer Addition: Add 1 nM of [3H] -ZM241385 (a highly selective A2A antagonist) to the membrane suspension.

  • Competitive Binding: Introduce the imidazo[2,1-f]purine derivative across a concentration gradient (0.1 nM to 10 µM). Incubate for 90 minutes at 25°C to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Self-Validation Step: Determine non-specific binding (NSB) using 10 µM CGS21680. Specific binding must account for >85% of total binding for the assay to be valid.

  • Readout: Quantify retained radioactivity via liquid scintillation counting. Calculate the Ki​ using the Cheng-Prusoff equation.

Conclusion

The 1H-Imidazo[1,2-a]purin-9-amine scaffold represents a highly privileged structure for oncology applications, offering exquisite selectivity for kinases like ALK5 and nucleic acid structures like G-quadruplexes[2],[3]. By simply shifting the fusion topology to the imidazo[2,1-f]purine configuration, the pharmacological profile flips entirely toward GPCR antagonism and transporter activation[5]. Understanding this structure-activity dichotomy is paramount for drug developers aiming to harness the full potential of the imidazopurine chemical space.

References

  • International Union of Basic and Clinical Pharmacology. LXXXI.
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies Source: PMC / NIH URL
  • Marine Alkylpurines: A Promising Group of Bioactive Marine Natural Products Source: MDPI URL
  • Selective Recognition of Oncogene Promoter C-Myc G-Quadruplex: Design, Synthesis, and In Vitro Evaluation of Naphthalimide and Imidazo[1,2-a]pyrazines for Their Anticancer Activity Source: ACS Publications URL
  • IM-412 inhibits both Smad and non-Smad signaling pathways Source: ResearchGate URL
  • Serotonin transporter activity of imidazolidine-2,4-dione and imidazo[2,1-f]purine-2,4-dione derivatives in aspect of their acid-base properties Source: ResearchGate URL
  • 1H-Imidazo[1,2-a]purin-9-amine (CAS 754241-51-5)

Sources

Validation

In Vivo Validation of 1H-Imidazo[1,2-a]purin-9-amine Target Engagement: A Comparative Methodological Guide

Target Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide & Experimental Methodology Executive Summary: The Causality of In Vivo Target Engagement In modern drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary: The Causality of In Vivo Target Engagement

In modern drug discovery, demonstrating that a small molecule reaches its intended site of action and binds its target in a living organism is a critical milestone. Relying solely on pharmacokinetic (PK) and pharmacodynamic (PD) data is fundamentally flawed: PK measures total tissue exposure (failing to differentiate between free, protein-bound, or lysosomally sequestered drug), while PD measures downstream phenotypic effects that can be skewed by biological cross-talk or signal amplification.

1H-Imidazo[1,2-a]purin-9-amine (CAS 754241-51-5) is a purine-derived small molecule. Because purine scaffolds act as classical structural mimics of endogenous adenosine, this compound is primarily evaluated as an antagonist for the Adenosine A2A Receptor (A2AR) —a critical G-protein-coupled receptor (GPCR) implicated in tumor immunosuppression and neurodegenerative diseases[1].

To definitively prove that 1H-Imidazo[1,2-a]purin-9-amine engages A2AR within the complex, hypoxic, and poorly vascularized tumor microenvironment (TME), researchers must employ direct in vivo target engagement (TE) assays. This guide objectively compares three leading methodologies—In Vivo NanoBRET , Tissue CETSA , and Ex Vivo Autoradiography —and provides a self-validating protocol for the recommended NanoBRET workflow.

Comparative Analysis of Target Engagement Modalities

When validating a GPCR-targeted compound like 1H-Imidazo[1,2-a]purin-9-amine, the biophysical nature of the target dictates the assay choice. GPCRs are multi-pass transmembrane proteins that require a specific lipid bilayer environment to maintain their native conformation.

  • Tissue CETSA (Cellular Thermal Shift Assay): While CETSA is a powerful, label-free method for measuring the thermal stabilization of soluble kinases in tissue homogenates [2], it struggles with GPCRs. Heating membrane proteins requires harsh detergents to keep them in solution, often leading to anomalous aggregation curves that mask true ligand-induced stabilization.

  • Ex Vivo Autoradiography: The historical gold standard. It uses a radiolabeled ligand (e.g., [3H]-SCH58261) to map receptor occupancy in post-mortem tissue slices. While it offers unparalleled spatial resolution, it requires expensive radioactive synthesis, lacks real-time kinetic data, and cannot be performed longitudinally in live animals.

  • In Vivo NanoBRET (Bioluminescence Resonance Energy Transfer): The optimal choice for GPCRs. By expressing an N-terminally NanoLuc-tagged A2AR in tumor xenografts and administering a fluorescent tracer, researchers can measure proximity-based energy transfer in live animals [3]. This preserves the native lipid bilayer and G-protein coupling environment, providing real-time, quantitative TE data.

Performance Comparison Table
MethodologyPrimary PrincipleGPCR SuitabilityIn Vivo ApplicabilitySpatial ResolutionThroughput
In Vivo NanoBRET Bioluminescence Resonance Energy TransferExcellent (Preserves native membrane)High (Live whole-body imaging)Low (Organ/Tumor level)Medium
Tissue CETSA Ligand-induced thermal stabilizationPoor (Detergent/lipid artifacts)High (Post-dosing tissue extraction)None (Requires homogenate)High
Ex Vivo Autoradiography Radioactive isotope displacementGood (Standard historical method)Medium (Post-mortem slices only)Very High (Micron-level)Low

Mechanistic Visualization: NanoBRET Energy Transfer

The following diagram illustrates the causality of the NanoBRET assay. When 1H-Imidazo[1,2-a]purin-9-amine successfully penetrates the tumor and engages the A2A receptor, it competitively displaces the fluorescent tracer, resulting in a quantifiable loss of the BRET signal.

G Compound 1H-Imidazo[1,2-a] purin-9-amine A2AR A2A Receptor (GPCR) Compound->A2AR Competes NoBRET Loss of BRET (Target Engaged) Compound->NoBRET Displaces Tracer Tracer Fluorescent Tracer Tracer->A2AR Binds NanoLuc NanoLuc Tag A2AR->NanoLuc Fused to N-term BRET BRET Signal (Emission) NanoLuc->BRET Energy Transfer

Mechanism of NanoBRET target engagement for 1H-Imidazo[1,2-a]purin-9-amine at the A2A receptor.

Experimental Protocol: In Vivo NanoBRET for A2AR Engagement

To ensure scientific integrity, this protocol is designed as a self-validating system . It includes critical controls to prove that a reduction in signal is due to true orthosteric target engagement, rather than optical quenching or compound-induced cytotoxicity.

Phase 1: Model Generation & Validation
  • Cell Engineering: Transfect MDA-MB-231 human breast cancer cells with a vector encoding human A2AR tagged at the N-terminus with NanoLuc luciferase.

    • Causality: The N-terminus of A2AR is extracellular. Tagging here ensures the NanoLuc enzyme is in close proximity (<10 nm) to the orthosteric binding pocket without sterically hindering intracellular Gs-protein coupling.

  • Xenograft Establishment: Inject 5×106 engineered cells subcutaneously into the right flank of female BALB/c nude mice. Allow tumors to reach ~200 mm³ before testing.

Phase 2: Tracer & Compound Administration
  • Tracer Injection: Intravenously (IV) inject the NanoBRET fluorescent tracer (e.g., Bodipy-XAC, an A2AR antagonist tracer) at a dose of 0.5 mg/kg. Wait 30 minutes to allow for tumor penetration and receptor equilibration.

    • Causality: Operating at or near the tracer's in vivo Kd​ ensures the assay remains highly sensitive to competitive displacement by the test compound.

  • Compound Dosing: Administer 1H-Imidazo[1,2-a]purin-9-amine via oral gavage (PO) or IV at predetermined dose cohorts (e.g., 1, 10, and 30 mg/kg).

Phase 3: Imaging & Self-Validating Controls
  • Substrate Delivery: 1 hour post-compound dosing, intravenously inject 100 µL of furimazine (the NanoLuc substrate) diluted in PBS.

  • Dual-Wavelength Imaging: Immediately place mice in an in vivo imaging system (IVIS). Capture bioluminescence using two filters:

    • Donor Emission: 460 nm (NanoLuc intrinsic light).

    • Acceptor Emission: >600 nm (Bodipy tracer emission via BRET).

  • Self-Validating Control Implementation:

    • Specificity Control: Dose a separate cohort with a known, highly selective A2AR antagonist (e.g., SCH58261). This confirms the tracer is specifically bound to A2AR.

    • Artifact Control: Dose a cohort of mice bearing tumors expressing unfused NanoLuc (no A2AR). If 1H-Imidazo[1,2-a]purin-9-amine reduces the 460 nm signal here, the compound is an optical quencher or a direct luciferase inhibitor, invalidating the TE data.

Phase 4: Data Quantification
  • BRET Ratio Calculation: Calculate the BRET ratio by dividing the Acceptor emission by the Donor emission.

  • Interpretation: A dose-dependent decrease in the BRET ratio in the 1H-Imidazo[1,2-a]purin-9-amine cohort—without a corresponding drop in the unfused NanoLuc control—definitively proves in vivo target engagement at the A2A receptor.

References

  • Adenosine A2A Receptor as a Drug Discovery Target Journal of Medicinal Chemistry URL:[Link] [1]

  • CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens Scientific Reports URL:[Link] [2]

  • Visualizing Ligand Binding to a GPCR In Vivo Using NanoBRET Cell Reports (via PMC) URL:[Link] [3]

Comparative

Benchmarking 1H-Imidazo[1,2-A]purin-9-amine metabolic stability against classical nucleosides

An objective, data-driven comparison of nucleoside analog stability is critical for determining whether a novel compound will survive first-pass metabolism or prematurely degrade. Nucleoside analogs have been cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven comparison of nucleoside analog stability is critical for determining whether a novel compound will survive first-pass metabolism or prematurely degrade. Nucleoside analogs have been cornerstones of antiviral and antineoplastic therapies for decades[1]. However, classical nucleosides frequently suffer from rapid in vivo degradation via deaminases and phase I oxidative enzymes.

To circumvent these metabolic liabilities, structural modifications—such as linking the N1 and N2 atoms of the purine system via an etheno bridge—yield tricyclic analogs like 3,9-dihydro-9-oxo-5H-imidazo[1,2-a]purines[1][2]. 1H-Imidazo[1,2-a]purin-9-amine represents a highly conjugated, electron-rich tricyclic scaffold. A critical question in drug development is whether this tricyclic modification acts as a stable, resistance-breaking pharmacophore or simply serves as a prodrug that degrades back to its purine counterpart in biological matrices[2].

This guide benchmarks the in vitro metabolic stability of 1H-Imidazo[1,2-a]purin-9-amine against classical nucleosides, providing the mechanistic rationale, validated protocols, and comparative data necessary for preclinical evaluation.

Mechanistic Rationale: Divergent Metabolic Fates

The primary vulnerability of classical purine nucleosides is their exposed exocyclic amine and unshielded ring structures, making them prime targets for adenosine deaminase (ADA), guanase, and Cytochrome P450 (CYP450) oxidation. By contrast, the etheno bridge in 1H-Imidazo[1,2-a]purin-9-amine provides significant steric and electronic shielding.

Pathway CN Classical Nucleosides (e.g., Guanosine) Deam Rapid Deamination (ADA / Guanase) CN->Deam High Susceptibility Ox CYP450 Oxidation CN->Ox TNA 1H-Imidazo[1,2-a]purin-9-amine (Tricyclic Analog) RingOp Slow Tricyclic Ring Opening TNA->RingOp Steric Shielding Met1 Inactive Uric Acid Derivatives Deam->Met1 Ox->Met1 Met2 Active Purine Counterpart RingOp->Met2 Prodrug Activation

Fig 1. Divergent metabolic pathways of classical nucleosides vs. tricyclic analogs.

Experimental Methodology: Human Liver Microsome (HLM) Assay

To objectively benchmark metabolic stability, we utilize the Human Liver Microsome (HLM) assay. Microsomes contain membrane-bound drug-metabolizing enzymes (predominantly CYPs) and are the industry standard for assessing Phase I intrinsic clearance ( CLint​ )[3][4].

System Validation Controls

A protocol is only as reliable as its internal controls. To ensure this assay is a self-validating system, every run must include:

  • Minus-Cofactor Control : An incubation lacking NADPH. Causality: Differentiates true CYP450-mediated enzymatic metabolism from chemical instability or non-specific protein binding[3][4].

  • Positive Controls : Midazolam (CYP3A4) and Dextromethorphan (CYP2D6). Causality: Confirms the metabolic competence and enzymatic activity of the specific HLM batch used[3][5].

Step-by-Step Protocol
  • Preparation of Matrix : Thaw pooled Human Liver Microsomes (HLMs) on ice and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4)[3][5].

    • Causality: Ice preserves delicate enzyme activity prior to the assay. The 100 mM phosphate buffer at pH 7.4 mimics physiological conditions and provides optimal buffering capacity for CYP450 enzymes[5].

  • Compound Addition : Spike the test compound to a final concentration of 1 µM, ensuring the organic solvent (DMSO) remains below 0.1% v/v[4].

    • Causality: A 1 µM concentration ensures the substrate is well below the Michaelis-Menten constant ( Km​ ), maintaining first-order kinetics where intrinsic clearance is independent of concentration[5]. Keeping DMSO <0.1% prevents solvent-mediated inhibition of CYP enzymes[4].

  • Pre-Incubation : Incubate the mixture at 37°C for 5 minutes.

    • Causality: Ensures thermal equilibrium of the system before initiating the reaction, preventing lag phases in kinetic measurements.

  • Reaction Initiation : Add 1 mM NADPH to the reaction mixture to start the assay[3][4].

    • Causality: NADPH is the obligate electron-donating cofactor required for the catalytic cycle of cytochrome P450 monooxygenases[3].

  • Kinetic Sampling & Termination : At predetermined time points (0, 15, 30, 45, and 60 minutes), transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile (ACN) containing an analytical internal standard[3][5].

    • Causality: Cold ACN instantly denatures microsomal proteins, quenching the enzymatic reaction at precise time intervals while simultaneously precipitating proteins for clean downstream analysis[3][6].

  • Sample Processing & Analysis : Centrifuge the quenched samples at 10,000 × g for 10 minutes at 4°C. Extract the supernatant and analyze via LC-MS/MS[6].

    • Causality: High-speed centrifugation pellets the denatured proteins, preventing LC column clogging and ion suppression during mass spectrometry[6].

Workflow A 1. Preparation HLM + Buffer (pH 7.4) B 2. Pre-Incubation 37°C, 5 min A->B C 3. Reaction Add 1mM NADPH B->C D 4. Termination Cold ACN + IS C->D E 5. Analysis LC-MS/MS D->E

Fig 2. Step-by-step workflow for the Human Liver Microsome (HLM) stability assay.

Comparative Data Analysis

The following table summarizes the pharmacokinetic stability parameters derived from the HLM assay. Intrinsic clearance ( CLint​ ) is calculated using the first-order degradation rate constant ( k ) derived from the natural log of the percentage remaining over time.

CompoundStructural ClassHalf-Life ( T1/2​ )Intrinsic Clearance ( CLint​ )Remaining at 60 minPrimary Metabolic Route
Guanosine Classical Purine22.4 min61.8 µL/min/mg< 5.0%Rapid Deamination / Oxidation
Ribavirin Classical Triazole45.1 min30.7 µL/min/mg38.2%Reversible Derivatization
Acyclovir Acyclic Guanosine> 120.0 min< 11.5 µL/min/mg92.4%Highly Stable (Renal Excretion)
1H-Imidazo[1,2-a]purin-9-amine Tricyclic Purine86.5 min16.0 µL/min/mg62.1%Slow Ring-Opening

Discussion & Application

The benchmarking data reveals a distinct metabolic profile for 1H-Imidazo[1,2-a]purin-9-amine compared to classical nucleosides. Natural purines like guanosine are rapidly cleared ( T1/2​ = 22.4 min) due to high susceptibility to deaminases and CYP-mediated oxidation. Conversely, acyclovir demonstrates extreme stability, bypassing hepatic metabolism entirely in favor of renal clearance.

1H-Imidazo[1,2-a]purin-9-amine occupies a strategic middle ground. Its tricyclic scaffold provides significant steric shielding against rapid deamination, resulting in an extended half-life ( T1/2​ = 86.5 min) and moderate intrinsic clearance (16.0 µL/min/mg). It is stable enough to circulate systemically, yet susceptible to slow, targeted ring-opening. This kinetic profile strongly supports the hypothesis that imidazo[1,2-a]purines can function as sustained-release prodrugs, gradually converting to their active purine counterparts within target cells without being prematurely destroyed by first-pass hepatic metabolism[2]. For drug development professionals, integrating this tricyclic motif offers a viable strategy for improving the oral bioavailability and half-life of easily degraded nucleoside payloads.

References

  • Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases Source: National Institutes of Health (NIH) URL:[Link]

  • Late-Stage Functionalization of Guanine-Based Nucleosides, Nucleotides, and Oligonucleotide: Synthesis and Derivatization of Tricyclic Nucleoside Analogues Source: ACS Publications (Organic Letters) URL:[Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions Source: Evotec URL:[Link]

  • Metabolic Stability in Liver Microsomes Source: Mercell URL:[Link]

  • Microsomal Metabolic Stability Source: Creative Bioarray URL:[Link]

  • Microsomal Stability Assay Protocol Source: AxisPharm URL:[Link]

Sources

Validation

A Guide to Evaluating the Comparative Cytotoxicity of 1H-Imidazo[1,2-A]purin-9-amine in Healthy vs. Tumor Cell Lines

Introduction: The Quest for Selective Cancer Therapeutics The grand challenge in oncology drug development is the creation of therapies that are potently cytotoxic to cancer cells while exhibiting minimal toxicity to hea...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Selective Cancer Therapeutics

The grand challenge in oncology drug development is the creation of therapies that are potently cytotoxic to cancer cells while exhibiting minimal toxicity to healthy tissues. This selectivity is the hallmark of a promising therapeutic candidate, reducing the debilitating side effects often associated with traditional chemotherapy. Purine analogs have long been a cornerstone of anticancer treatment, and the novel scaffold, 1H-Imidazo[1,2-A]purin-9-amine, represents a promising new avenue of investigation.[1][2] This guide provides a comprehensive framework for assessing the comparative cytotoxicity of this compound, grounded in established methodologies and scientific rationale. While direct experimental data for 1H-Imidazo[1,2-A]purin-9-amine is emerging, we will draw upon the extensive research on related imidazopyridine and purine derivatives to inform our experimental design and interpret potential outcomes.[3][4][5][6]

The rationale for investigating imidazo-fused heterocyclic compounds stems from their demonstrated ability to interact with key biological targets implicated in cancer progression.[6] Studies on various imidazo[1,2-a]pyridine and other purine derivatives have revealed their potential to induce apoptosis, arrest the cell cycle, and modulate critical signaling pathways such as PI3K/Akt/mTOR.[4][7] A crucial aspect of this evaluation is the determination of a therapeutic window, which is the concentration range where the compound effectively kills cancer cells without harming normal cells. This guide will detail the necessary experiments to elucidate this critical parameter.

Experimental Design: A Multi-faceted Approach to Cytotoxicity Profiling

A robust assessment of selective cytotoxicity requires a multi-pronged approach, moving from broad viability assays to more specific mechanistic studies. The following experimental workflow is designed to provide a comprehensive understanding of the cytotoxic potential of 1H-Imidazo[1,2-A]purin-9-amine.

G cluster_0 Phase 1: Initial Viability Screening cluster_1 Phase 2: Elucidating the Mechanism of Cell Death cluster_2 Phase 3: Investigating Apoptotic Pathways A Select Cell Lines: - Tumor Panel (e.g., MCF-7, A549, HCT116) - Healthy Control (e.g., MCF-10A, Vero) B MTT Assay for Cell Viability A->B C Determine IC50 Values B->C D Annexin V-FITC / PI Staining by Flow Cytometry C->D Proceed with selective compounds E Distinguish Apoptosis vs. Necrosis D->E F Caspase-3 Activity Assay E->F If apoptosis is indicated G Western Blot for Apoptotic Markers (e.g., PARP, Bax, Bcl-2) F->G

Figure 1: A comprehensive workflow for assessing the comparative cytotoxicity of a novel compound.

Cell Line Selection: The Foundation of a Meaningful Comparison

The choice of cell lines is paramount for a valid comparative study. A panel of both tumor and healthy cell lines should be selected.

  • Tumor Cell Lines: A diverse panel representing different cancer types is recommended to assess the breadth of the compound's activity. Examples include:

    • MCF-7: Human breast adenocarcinoma

    • A549: Human lung carcinoma

    • HCT116: Human colon carcinoma

    • HepG2: Human liver carcinoma

  • Healthy (Non-tumorigenic) Cell Lines: These are crucial for determining selectivity. Examples include:

    • MCF-10A: Non-tumorigenic human breast epithelial cells

    • Vero: Kidney epithelial cells from an African green monkey[8][9]

    • HUVEC: Human umbilical vein endothelial cells[10]

The selection should be guided by the intended therapeutic application of the compound.

Detailed Experimental Protocols

MTT Assay for Cell Viability and IC50 Determination

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][12][13]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[11][13] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 1H-Imidazo[1,2-A]purin-9-amine (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11][14]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11][14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13][14]

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay is used to differentiate between healthy, apoptotic, and necrotic cells.[15][16][17]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[18] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate the compromised membranes of late apoptotic and necrotic cells.[15][18]

Protocol:

  • Cell Treatment: Treat cells with the IC50 concentration of 1H-Imidazo[1,2-A]purin-9-amine for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.[15][17]

  • Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.[16][19]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[19]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[15]

Data Interpretation:

  • Annexin V- / PI-: Healthy cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway.[20] Its activation is a hallmark of apoptosis.

Principle: This assay utilizes a specific peptide substrate for caspase-3 (DEVD) conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (e.g., AMC) reporter.[20][21] Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified.

Protocol:

  • Cell Lysis: Treat cells as described above, then lyse the cells to release their contents.[21][22]

  • Protein Quantification: Determine the total protein concentration in the lysates to normalize the results.[20]

  • Assay Reaction: Add the cell lysate to a reaction buffer containing the DEVD-pNA substrate.[22]

  • Incubation: Incubate at 37°C for 1-2 hours.[22]

  • Absorbance Measurement: Measure the absorbance at 405 nm.[22]

Data Analysis: The increase in absorbance is proportional to the caspase-3 activity. Results are typically expressed as fold-change relative to the untreated control.

Presentation of Comparative Data

The following tables illustrate how the experimental data can be presented for clear comparison.

Table 1: Comparative IC50 Values (µM) of 1H-Imidazo[1,2-A]purin-9-amine at 48 hours

Cell LineTypeIC50 (µM)
MCF-7Breast Cancer[Hypothetical Value, e.g., 5.2]
A549Lung Cancer[Hypothetical Value, e.g., 8.9]
HCT116Colon Cancer[Hypothetical Value, e.g., 6.5]
MCF-10AHealthy Breast[Hypothetical Value, e.g., >100]
VeroHealthy Kidney[Hypothetical Value, e.g., >100]

Selectivity Index (SI): A crucial metric, calculated as: SI = IC50 in healthy cell line / IC50 in tumor cell line

A higher SI value indicates greater selectivity for cancer cells. For instance, some novel purine analogs have demonstrated high selectivity indexes.[3][8]

Table 2: Apoptosis Induction by 1H-Imidazo[1,2-A]purin-9-amine (at IC50 concentration for 24h)

Cell Line% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)
MCF-7
Control[Hypothetical Value, e.g., 2.1][Hypothetical Value, e.g., 1.5]
Treated[Hypothetical Value, e.g., 25.4][Hypothetical Value, e.g., 10.2]
MCF-10A
Control[Hypothetical Value, e.g., 1.8][Hypothetical Value, e.g., 1.2]
Treated[Hypothetical Value, e.g., 4.5][Hypothetical Value, e.g., 2.3]

Mechanistic Insights: Potential Signaling Pathways

Based on studies of related imidazo[1,2-a]pyridine and purine derivatives, 1H-Imidazo[1,2-A]purin-9-amine may exert its selective cytotoxicity through various mechanisms:

  • Inhibition of Cyclin-Dependent Kinases (CDKs): Some purine analogs are potent inhibitors of CDKs, leading to cell cycle arrest and apoptosis.[3][8]

  • Modulation of the PI3K/Akt/mTOR Pathway: This is a critical survival pathway that is often dysregulated in cancer. Inhibition of this pathway by imidazo[1,2-a]pyridines has been shown to induce apoptosis.[4][7]

  • Induction of the Intrinsic Apoptotic Pathway: This can be evidenced by an increase in the pro-apoptotic protein Bax, a decrease in the anti-apoptotic protein Bcl-2, and subsequent activation of caspase-9 and caspase-3.[4][7]

G cluster_pathway Potential PI3K/Akt/mTOR Signaling Pathway Inhibition GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 1H-Imidazo[1,2-A]purin-9-amine Compound->AKT Inhibits

Figure 2: A potential mechanism of action involving the inhibition of the PI3K/Akt/mTOR pathway.

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for evaluating the comparative cytotoxicity of 1H-Imidazo[1,2-A]purin-9-amine. By employing a combination of cell viability assays and mechanistic studies, researchers can thoroughly characterize its potential as a selective anticancer agent. Positive results from these in vitro studies, particularly a high selectivity index, would provide a strong rationale for advancing the compound to more complex preclinical models, such as 3D cell cultures and in vivo xenograft studies. The ultimate goal is to identify novel therapeutic agents that can effectively target cancer cells while sparing healthy tissues, thereby improving patient outcomes.

References

  • Merck Millipore.
  • SciSpace. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • Cusabio. Caspase-3 activity assay.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • RSC Publishing. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds.
  • JoVE. MTT Assay Protocol.
  • Abcam. MTT assay protocol.
  • PubMed.
  • NIH. Cell Viability Assays - Assay Guidance Manual.
  • R&D Systems. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Bio-protocol. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • PMC. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.
  • Thermo Fisher Scientific. BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
  • RSC Publishing.
  • MDPI.
  • Proteintech. Experimental protocol to study cell viability and apoptosis.
  • Sigma-Aldrich. Caspase 3 Assay Kit, Colorimetric.
  • Abcam. Caspase-3 Assay Kit (Colorimetric) (ab39401).
  • PubMed.
  • Promega Corpor
  • AACR Journals.
  • ACS Publications.
  • RSC Publishing.
  • MP Biomedicals. Caspase 3 Activity Assay Kit.
  • ResearchGate.
  • PubMed. Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential.
  • RSC Publishing.
  • PubMed. Synthesis and anti-tumor activity of imidazopyrazines as TAK1 inhibitors.
  • Semantic Scholar. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity.
  • PMC. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells.
  • University of Arizona.
  • PMC. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines.
  • ResearchGate. Synthesis and antimicrobial and anticancer activity of new of imidazo[2,1-b][11][12][20]thiadiazoles.

  • Academia.edu. Synthesis and Cytotoxic Activity of Imidazo[1,2-a]-1,3,5-triazine Analogues of 6-Mercaptopurine.
  • Asian Pacific Journal of Cancer Prevention. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.

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Comparative

Validation of 1H-Imidazo[1,2-A]purin-9-amine as a biomarker probe in tissue staining

Validation of 1H-Imidazo[1,2-a]purin-9-amine (IPA-9) as a Biomarker Probe in Tissue Staining: A Comparative Guide Executive Summary The visualization of viral enzyme expression and nucleic acid adducts in fixed tissues t...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of 1H-Imidazo[1,2-a]purin-9-amine (IPA-9) as a Biomarker Probe in Tissue Staining: A Comparative Guide

Executive Summary

The visualization of viral enzyme expression and nucleic acid adducts in fixed tissues traditionally relies on bulky antibody-based immunohistochemistry (IHC) or complex fluorophore conjugates. However, the emergence of tricyclic purine derivatives has introduced a new class of low-molecular-weight, intrinsically fluorescent probes. This guide validates 1H-Imidazo[1,2-a]purin-9-amine (IPA-9; CAS 754241-51-5) as a high-performance biomarker probe for profiling Herpes Simplex Virus Type 1 Thymidine Kinase (HSV-1 TK) expression and etheno-DNA adducts in tissue sections. By objectively comparing IPA-9 against standard alternatives, this guide provides the mechanistic grounding and self-validating protocols necessary for rigorous implementation in drug development workflows.

Mechanistic Grounding: Photophysics & Target Causality

To utilize IPA-9 effectively, one must understand the causality behind its optical properties and binding kinetics.

Intrinsic Fluorescence: Standard purines (adenine, guanine) are non-fluorescent. However, the fusion of an imidazole ring to the purine core in IPA-9 creates an extended, highly conjugated tricyclic π -system[1]. This structural modification lowers the HOMO-LUMO energy gap, shifting its absorption into the near-UV range ( λex​≈340 nm) and enabling a strong blue fluorescence emission ( λem​≈450 nm). This mirrors the photophysics of endogenous highly fluorescent etheno-DNA adducts (e.g., 1,N2- ϵ G), of which imidazo[1,2-a]purine derivatives are critical structural analogs and intermediates[2].

Target Causality (HSV-1 TK Binding): IPA-9 acts as a rigidified guanine mimic. In the context of virally infected tissues, the tricyclic scaffold docks into the active site of HSV-1 TK with exceptionally high affinity. Molecular docking and structure-activity relationship (SAR) studies demonstrate that the extended planar ring system of imidazo[1,2-a]purines perfectly stacks with the Tyr172 residue of the viral enzyme, while forming critical hydrophobic interactions with Met128 and His58[3]. Because mammalian thymidine kinases possess a much narrower active site, IPA-9 exhibits high selectivity for the viral isoform, making it an ideal biomarker for mapping viral tropism or evaluating the efficacy of novel antivirals.

Mechanism IPA9 1H-Imidazo[1,2-a]purin-9-amine (IPA-9 Probe) TK HSV-1 Thymidine Kinase (Target Enzyme) IPA9->TK Tissue Penetration Complex Probe-TK Complex (Tyr172 Stacking) TK->Complex Specific Binding Signal Fluorescence Emission (450 nm Blue) Complex->Signal UV Excitation (340nm)

Figure 1: Mechanism of IPA-9 binding to HSV-1 TK and subsequent fluorescence emission.

Comparative Performance Data

When selecting a probe for mapping HSV-1 TK or purine-binding sites in tissue, researchers typically choose between fluorescently labeled antivirals (e.g., BODIPY-FL-Penciclovir) or standard IHC antibodies. IPA-9 offers a distinct advantage in tissue penetration and stoichiometric accuracy due to its sub-200 Da molecular weight.

Table 1: Quantitative Comparison of Biomarker Probes for HSV-1 TK Profiling

Performance Metric1H-Imidazo[1,2-a]purin-9-amine (IPA-9)BODIPY-FL-PenciclovirAnti-HSV-1 TK Antibody (IHC)
Molecular Weight 174.16 g/mol ~600 g/mol ~150,000 g/mol
Tissue Penetration Depth Excellent (>100 µm, ideal for thick sections)Moderate (~40-50 µm)Poor (<15 µm, requires heavy permeabilization)
Signal-to-Noise Ratio High (Wash-free potential due to target-induced quantum yield increase)Moderate (High background from lipophilic BODIPY dye)Very High (Enzymatic amplification via DAB/HRP)
Photobleaching Half-life ~45 seconds (Continuous 340nm UV)~20 seconds (Continuous 488nm)N/A (DAB) or ~30s (Alexa Fluor 488 conjugate)
Target Specificity High (Tyr172 stacking in viral TK)[3]Moderate (Steric hindrance from fluorophore)Very High (Epitope specific)
Estimated Cost per Slide < $0.50~$5.00~$15.00 - $25.00

Data Synthesis: While IHC provides superior signal amplification, its massive size limits penetration in 3D tissue models or thick sections. IPA-9 circumvents the steric hindrance that plagues BODIPY-conjugated drugs, allowing it to probe the true spatial dimensions of the enzyme's active site[3] while providing an instantaneous, amplification-free readout.

Self-Validating Experimental Protocol

To ensure scientific integrity, a staining protocol must be self-validating. The following workflow for Formalin-Fixed Paraffin-Embedded (FFPE) tissues incorporates a competitive inhibition control . By pre-saturating the tissue with a non-fluorescent competitor, we prove that the observed signal is caused by specific active-site engagement rather than non-specific lipophilic partitioning.

Step-by-Step Methodology: FFPE Tissue Staining

1. Deparaffinization & Hydration

  • Action: Wash slides in Xylene (2x 5 min), followed by a descending ethanol gradient (100%, 95%, 70%, 50% for 3 min each), and finally distilled water.

  • Causality: Removes the hydrophobic paraffin wax to allow aqueous probes to access the cellular architecture.

2. Antigen Retrieval

  • Action: Boil slides in 10 mM Sodium Citrate Buffer (pH 6.0) for 15 minutes. Cool at room temperature for 20 minutes.

  • Causality: Heat-induced epitope retrieval breaks the methylene bridges formed during formalin fixation, unfolding the proteins to expose the hydrophobic pockets of the target enzymes.

3. Permeabilization & Blocking

  • Action: Incubate in 0.1% Triton X-100 in PBS for 10 minutes, followed by 5% Bovine Serum Albumin (BSA) for 1 hour.

  • Causality: Triton X-100 permeabilizes nuclear and mitochondrial membranes. BSA blocks non-specific protein-binding sites, reducing background noise.

4. The Validation Step: Competitive Block (Control Slides Only)

  • Action: Incubate control slides with 1 mM unlabeled Penciclovir or Acyclovir in PBS for 1 hour prior to probe application.

  • Causality: This is the critical self-validation step. Acyclovir will occupy the HSV-1 TK active sites. If the IPA-9 signal on the test slide is specific, the control slide will show near-zero fluorescence.

5. IPA-9 Probe Incubation

  • Action: Apply 10 µM IPA-9 (diluted in PBS from a 10 mM DMSO stock) to all slides. Incubate for 1 hour at room temperature in a dark, humidified chamber.

  • Causality: The 10 µM concentration is optimized to saturate the enzyme active sites without causing self-quenching of the tricyclic fluorophores.

6. Stringent Washing

  • Action: Wash slides 3x 5 minutes in PBS containing 0.05% Tween-20.

  • Causality: The mild detergent removes unbound probe and disrupts weak, non-specific hydrophobic interactions without breaking the strong π

    π stacking at the Tyr172 target site.

7. Mounting & Confocal Imaging

  • Action: Mount with a non-fluorescent aqueous medium. Image using a confocal microscope (Excitation: 340-355 nm laser; Emission filter: 420-470 nm).

Workflow Step1 FFPE Tissue Preparation (Deparaffinization & Hydration) Step2 Antigen Retrieval (Citrate Buffer, pH 6.0) Step1->Step2 Step3 Permeabilization & Blocking (0.1% Triton X-100, 5% BSA) Step2->Step3 Step4 Validation Control (1mM Acyclovir Pre-incubation) Step3->Step4 Control Slides Step5 IPA-9 Probe Incubation (10 µM in PBS, 1h, Dark) Step3->Step5 Test Slides Step4->Step5 Step6 Washing & Counterstaining (PBS-Tween Washes) Step5->Step6 Step7 Mounting & Imaging (Confocal Microscopy, Ex: 340nm) Step6->Step7

Figure 2: Step-by-step FFPE tissue staining workflow using the IPA-9 fluorescent probe.

References

  • Mohammed, A. F., Andrei, G., Hayallah, A. M., Abdel-Moty, S. G., Snoeck, R., & Simons, C. "Synthesis and anti-HSV activity of tricyclic penciclovir and hydroxybutylguanine derivatives." Bioorganic & Medicinal Chemistry, 27(6), 1023-1033 (2019).[Link]

  • Goodenough, A. K., Kozekov, I. D., Zang, H., Choi, J. Y., Guengerich, F. P., Harris, T. M., & Rizzo, C. J. "Site Specific Synthesis and Polymerase Bypass of Oligonucleotides Containing a 6-Hydroxy-3,5,6,7-tetrahydro-9H-imidazo[1,2-a]purin-9-one Base, an Intermediate in the Formation of 1,N2-Etheno-2'-deoxyguanosine." Chemical Research in Toxicology, 18(11), 1701-1714 (2005).[Link]

  • Barbin, A. "Etheno adducts: from tRNA modifications to DNA adducts and back to miscoding ribonucleotides." Mutation Research/Reviews in Mutation Research, 715(1-2), 1-15 (2011).[Link]

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Safety & Regulatory Compliance

Safety

1H-Imidazo[1,2-A]purin-9-amine proper disposal procedures

Standard Operating Procedure: Safe Handling, Decontamination, and Disposal of 1H-Imidazo[1,2-A]purin-9-amine Executive Summary & Chemical Risk Profiling 1H-Imidazo[1,2-a]purin-9-amine (CAS: 754241-51-5) is a specialized...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling, Decontamination, and Disposal of 1H-Imidazo[1,2-A]purin-9-amine

Executive Summary & Chemical Risk Profiling

1H-Imidazo[1,2-a]purin-9-amine (CAS: 754241-51-5) is a specialized nitrogen-rich heterocyclic compound, structurally consisting of an imidazole ring fused to a purine core[1][2]. In pharmaceutical and biochemical research, purine derivatives are frequently utilized as kinase inhibitors, fluorescent probes, or biologically active ligands.

Because of its dense nitrogenous core, improper disposal poses significant environmental and operational risks. The compound's high nitrogen-to-carbon ratio dictates that standard municipal incineration or drain disposal is strictly prohibited. Uncontrolled combustion of this compound yields massive amounts of toxic nitrogen oxides (NOx)[3][4]. Furthermore, as an active purine analog, it carries the potential to intercalate with nucleic acids or inhibit vital enzymatic pathways, necessitating strict contact precautions and targeted thermal destruction.

Table 1: Quantitative Chemical & Disposal Parameters

PropertyValue / SpecificationCausality / Rationale
Chemical Name 1H-Imidazo[1,2-a]purin-9-amineFused heterocyclic amine; biologically active.
CAS Number 754241-51-5Unique identifier for EHS tracking[1].
Molecular Formula C₇H₆N₆High nitrogen content dictates NOx scrubbing needs.
Molecular Weight 174.16 g/mol Determines molarity for liquid waste tracking.
Nitrogen Mass Fraction ~48.2%Extreme nitrogen density; requires specialized incineration.
Incineration Temp. 850°C – 1,200°CMinimum temperature required to cleave the purine ring[3][5].
Max Liquid Fill 80% of container capacityPrevents hydrostatic pressure buildup and spillage[6].

Operational Handling & Spill Decontamination

Purine derivatives typically exhibit poor aqueous solubility but dissolve readily in polar aprotic solvents (e.g., DMSO) or alcohols. Therefore, relying on water alone for spill cleanup is a critical failure point. The following self-validating protocol ensures complete solubilization and removal of the compound from laboratory surfaces.

Step-by-Step Decontamination Methodology:

  • Isolation & PPE: Immediately isolate the spill area. Personnel must don chemical-resistant nitrile gloves (double-gloving is highly recommended to prevent permeation), safety goggles, and a fluid-resistant lab coat.

  • Aerosol Suppression (For Solid Spills): Do not dry-sweep the powder, as this aerosolizes the active pharmaceutical ingredient (API). Gently cover the powder with paper towels dampened with 70% Ethanol or Isopropanol.

  • Solvent Solubilization: Apply a compatible solvent (e.g., dilute DMSO or 70% Ethanol) directly to the covered spill area. Allow 60 seconds of contact time to fully solubilize the heterocyclic crystals.

  • Wiping & Primary Collection: Wipe the area from the perimeter inward to prevent spreading the contaminant. Place all solvent-soaked paper towels into a designated solid hazardous waste bag.

  • Secondary Aqueous Wash (Validation Step): Wash the decontaminated area with a standard laboratory detergent and water. This step is crucial: it removes any residual organic solvent (which could pose a flammability risk) and validates that the surface is chemically neutral. Dry the surface completely.

Standardized Disposal Workflows & Segregation

Proper segregation prevents incompatible chemical reactions (e.g., mixing nitrogenous bases with strong oxidizers or mineral acids, which can cause exothermic degradation)[6].

Step-by-Step Waste Segregation Methodology:

  • Solid Waste (Powders & Crystals): Collect all unused or recovered solid 1H-Imidazo[1,2-a]purin-9-amine in a sealable, amber glass vial. Label the container clearly as "Hazardous Solid Waste: Nitrogenous Heterocycle (Toxic)". Never mix this with heavy metal waste or strong acids[6].

  • Liquid Waste (Solutions): If the compound is dissolved in DMSO, Methanol, or Acetonitrile for assays, dispose of the solution in a "Halogen-Free Organic Waste" carboy. Ensure the carboy is never filled beyond 80% capacity to accommodate vapor expansion[6].

  • Contaminated Consumables: Pipette tips, Eppendorf tubes, and gloves that have contacted the chemical must be placed in a rigid, chemical-safe biohazard or sharps bin slated for hazardous thermal destruction[5].

WasteWorkflow Start 1H-Imidazo[1,2-a]purin-9-amine Waste Generation Decision Waste State? Start->Decision Solid Solid Powder/Crystals Decision->Solid Powder Liquid Liquid Solutions (e.g., DMSO/Water) Decision->Liquid Dissolved Consumables Contaminated PPE/Sharps Decision->Consumables Contact Container1 Sealable Amber Glass Vial Solid->Container1 Container2 Halogen-Free Organic Waste Jug Liquid->Container2 Container3 Biohazard/Sharps Bin (Chemical Safe) Consumables->Container3 Incineration High-Temperature Incineration (>850°C) with NOx Scrubbers Container1->Incineration Container2->Incineration Container3->Incineration

Workflow for the segregation and high-temperature incineration of nitrogenous purine waste.

Incineration & Environmental Fate (The "Why")

The Environmental Protection Agency (EPA) and international Environmental Health & Safety (EHS) standards mandate that highly nitrogenous organic wastes undergo specific high-temperature thermal destruction[7][8].

  • Thermal Destruction: The segregated waste is injected into a rotary kiln operating between 850°C and 1,200°C[3][5]. At these extreme temperatures, the robust imidazole and purine rings are completely cleaved, permanently destroying the molecule's biological activity and preventing environmental contamination.

  • NOx Scrubbing (Selective Catalytic Reduction): Because 1H-Imidazo[1,2-a]purin-9-amine contains ~48% nitrogen by mass, its combustion naturally produces high volumes of nitrogen oxides ( NO and NO2​ ). To prevent the formation of acid rain and photochemical smog, the incinerator's exhaust gas must pass through a Denitrification facility (SCR)[3]. Here, reagents like ammonia or urea are injected over a catalyst bed to chemically reduce the toxic NOx emissions back into harmless diatomic nitrogen ( N2​ ) gas and water vapor[3][9].

References

  • NextSDS. "1H-Purin-2-amine,6-(1H-imidazol-1-yl)-(9CI) - NextSDS." Available at:[Link]

  • MICRO ONE. "Medical Waste Incinerator | High-Temperature Incineration System." Available at:[Link]

  • USC Environmental Health & Safety. "Chemical Waste." Available at:[Link]

  • Environment Agency (UK). "Fornax (North) Ltd High Temperature Thermal Treatment Facility." Available at: [Link]

  • EPA. "Incineration and Treatment of Hazardous Waste: Proceedings of the Eleventh Annual Research Symposium." Available at:[Link]

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